1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Description
BenchChem offers high-quality 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMHUAMOJSTCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- (CAS 230615-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- (CAS 230615-52-8), a rigid, tricyclic heterocyclic compound. This document delves into its chemical and physical properties, detailed synthetic methodologies, and its evolving role in medicinal chemistry. Initially investigated as an opioid analgesic, this benzazepine derivative has emerged as a crucial intermediate and a versatile scaffold in drug discovery. Its structural significance is highlighted by its connection to the development of Varenicline, a prominent smoking cessation aid.[1][2] Furthermore, this guide explores the pharmacological landscape of the 1,5-methano-1H-3-benzazepine core, including its agonist activity at nicotinic acetylcholine receptors and the potent and selective activities of its derivatives at other central nervous system targets.[1]
Introduction and Historical Context
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-, also known as a norbenzomorphan scaffold, is a conformationally constrained molecule that has garnered significant interest in the field of medicinal chemistry.[3] Its rigid structure makes it an attractive template for the design of ligands targeting various receptors in the central nervous system.
The initial exploration of this compound in the late 1970s was driven by the search for novel opioid analgesics. However, these early studies revealed that the parent compound and its simple N-derivatives lacked significant analgesic activity in mouse models and exhibited some toxicity.[1][4]
A pivotal shift in the scientific interest surrounding this molecule occurred with the discovery of its activity as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] This discovery was a key step in the research that ultimately led to the development of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used for smoking cessation.[5] The subject compound is recognized as a key intermediate and a potential impurity in the synthesis of Varenicline.[5]
More recently, the 1,5-methano-1H-3-benzazepine scaffold has been identified as a valuable framework for developing selective ligands for other CNS targets, further underscoring its versatility in drug discovery.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- is essential for its handling, characterization, and application in synthesis. The compound is most commonly available and handled as its hydrochloride salt.
| Property | Value | Source |
| CAS Number | 230615-52-8 | ChemicalBook[6] |
| Molecular Formula | C₁₁H₁₃N | Wikipedia[1] |
| Molecular Weight | 159.23 g/mol | Wikipedia[1] |
| Appearance | Off-White to Pale Yellow Solid | Pharmaffiliates[5] |
| Form | Hydrochloride Salt | ChemicalBook[6] |
| Molecular Formula (HCl) | C₁₁H₁₄ClN | Pharmaffiliates[5] |
| Molecular Weight (HCl) | 195.69 g/mol | Pharmaffiliates[5] |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[5] |
Synthesis and Manufacturing
The synthesis of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has been approached through several distinct strategies, reflecting its importance as a synthetic intermediate. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall efficiency.
Synthesis from 2,3-Dioxobenzonorbornene
One of the earliest reported syntheses commences with 2,3-dioxobenzonorbornene.[4] This method involves a multi-step sequence that constructs the azepine ring through oxidative cleavage and subsequent cyclization.
Workflow Diagram: Synthesis from 2,3-Dioxobenzonorbornene
Caption: Synthetic pathway from 2,3-dioxobenzonorbornene.
Experimental Protocol:
-
Oxidative Cleavage: 2,3-Dioxobenzonorbornene is subjected to oxidative cleavage to yield cis-1,3-indandicarboxylic acid.[4]
-
Anhydride Formation: The resulting dicarboxylic acid is then treated to form the corresponding anhydride.[4]
-
Imide Formation: The anhydride is subsequently converted to the imide.[4]
-
Reduction: Finally, the imide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-.[4]
Synthesis from Benzonorbornadiene
A more contemporary and efficient approach utilizes benzonorbornadiene as the starting material. This route involves an oxidative cleavage followed by a reductive amination sequence.[7]
Workflow Diagram: Synthesis from Benzonorbornadiene
Caption: Synthetic pathway from benzonorbornadiene.
Experimental Protocol:
-
Dihydroxylation: Benzonorbornadiene undergoes osmium-mediated dihydroxylation to form a diol intermediate.[7]
-
Oxidative Cleavage: The diol is then cleaved with sodium periodate (NaIO₄) to yield a dialdehyde.[7]
-
Reductive Amination and Debenzylation: The dialdehyde is subjected to a reductive amination reaction, followed by debenzylation to give the final product. This sequence has been reported to achieve an overall yield of 64-73% in three operational steps.[7]
Synthesis from 2-Indanone
Another versatile strategy starts from 2-indanone and proceeds through a Mannich reaction.[8]
Workflow Diagram: Synthesis from 2-Indanone
Caption: Synthetic pathway from 2-indanone.
Experimental Protocol:
-
Mannich Reaction: 2-Indanone undergoes a Mannich reaction with paraformaldehyde and a suitable amine under acidic or alkaline conditions to generate an intermediate.[8]
-
Carbonyl Reduction: The carbonyl group of the intermediate is then reduced to a methylene group using a reducing agent such as triethylsilane.[8]
-
Debenzylation: A final debenzylation step, for instance, through palladium-catalyzed hydrogenation, yields the target compound.[8]
A similar strategy involves the conversion of an indanone to a cyanohydrin, which then undergoes hydrogenolysis, lactamization, and reduction.[9][10]
Pharmacological Profile and Mechanism of Action
The pharmacological interest in the 1,5-methano-1H-3-benzazepine scaffold is multifaceted, with activities reported at several key CNS receptors.
Opioid Receptor Activity
The initial investigations into this compound class were aimed at discovering novel analgesics. However, the parent compound, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, and its N-derivatives demonstrated a lack of analgesic activity in the mouse hot-plate assay and only weak antagonist activity in a tail-flick assay.[4] This is attributed to a suboptimal distance between the nitrogen atom and the aromatic ring for effective opioid receptor binding.[3]
Nicotinic Acetylcholine Receptor (nAChR) Agonism
A significant breakthrough in understanding the pharmacology of this scaffold was the discovery of its agonist activity at nicotinic acetylcholine receptors.[1] This was a crucial finding in the line of research that led to the development of Varenicline.[1] The parent compound is considered a key structural precursor to Varenicline, which acts as a partial agonist at the α4β2 nAChR subtype.[5] While specific binding affinity and efficacy data for the parent compound at various nAChR subtypes are not extensively published, its structural relationship to Varenicline strongly suggests interaction with these receptors.
Signaling Pathway Implication
Caption: Postulated nAChR signaling pathway.
Applications in Drug Development and Structure-Activity Relationships (SAR)
The rigid 1,5-methano-1H-3-benzazepine core has proven to be a highly valuable scaffold for the development of selective ligands for various CNS targets. The conformational constraint imposed by the methano bridge allows for a more defined presentation of pharmacophoric elements to the target receptor, often leading to increased potency and selectivity.
Varenicline and Smoking Cessation
The most prominent application of this chemical scaffold is in the development of Varenicline. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine serves as a key building block for this drug.[5] Varenicline's efficacy in smoking cessation stems from its partial agonism at the α4β2 nAChR, which is believed to be central to nicotine addiction.
Derivatives and Their Pharmacological Activities
The versatility of the 1,5-methano-1H-3-benzazepine core is further demonstrated by the diverse pharmacological activities of its derivatives.
-
Dopamine and Serotonin Receptor Ligands: The benzazepine skeleton can mimic the structure of amine neurotransmitters, enabling the design of ligands that selectively modulate dopaminergic and serotonergic receptors.[]
-
Enzyme Inhibition: The bifunctional nature of some derivatives allows for effective interaction with the active sites of enzymes like oxidoreductases and monoamine oxidases.[]
Conclusion
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has evolved from an initially unpromising analgesic candidate into a cornerstone scaffold in modern medicinal chemistry. Its rigid, tricyclic structure provides a unique platform for the design of potent and selective ligands for a range of CNS targets. The successful development of Varenicline stands as a testament to the therapeutic potential embedded within this molecular framework. The ongoing exploration of its derivatives continues to open new avenues for the discovery of novel therapeutics for neurological and psychiatric disorders. This guide has provided a detailed overview of its synthesis, properties, and pharmacological significance, offering a valuable resource for researchers in the field of drug discovery and development.
References
-
O'Donnell, C. J., Singer, R. A., Brubaker, J. D., & McKinley, J. D. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry, 69(17), 5756–5759. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]
-
Brooks, P. R., Caron, S., Coe, J. W., Ng, K. K., Singer, R. A., Vazquez, E., & Wei, L. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis, 2004(12), 1937-1940. [Link]
-
O'Donnell, C. J., Singer, R. A., Brubaker, J. D., & McKinley, J. D. (2004). A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Organic Chemistry, 69(17), 5756-5759. [Link]
-
Singer, R. A., McKinley, J. D., Barbe, G., & Farlow, R. A. (2004). Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters, 6(14), 2357–2360. [Link]
-
Pharmaffiliates. (n.d.). 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride. Retrieved March 6, 2026, from [Link]
- Google Patents. (n.d.). CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
-
LOCKSS. (n.d.). SYNTHESIS OF 2-TRIFLUOROMETHYL-2,3,4,5- TETRAHYDRO-1 H-3-BENZAZEPINE DERIVATIVES. Retrieved March 6, 2026, from [Link]
- Google Patents. (n.d.). CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
Wikipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Retrieved March 6, 2026, from [Link]
-
Veeprho. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride. Retrieved March 6, 2026, from [Link]
-
ChemRxiv. (2020). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]
-
Autechaux. (n.d.). 2,3,4,5-tetrahydro-1h-1,5-methano-3-benzazepine hydrochloride. Retrieved March 6, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A Simple And New Method For The Synthesis Of 1,5-Benzodiazepine Derivatives Catalyzed By Boron Sulfonic Acid In Solvent H2O/EtOH. [Link]
-
Grokipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Retrieved March 6, 2026, from [Link]
-
Frontiers in Pharmacology. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]
-
National Institutes of Health. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]
-
PubMed. (2002). Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. [Link]
-
ScholarWorks at UT Tyler. (2021). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. [Link]
Sources
- 1. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2,3,4,5-TETRAHYDRO-1H-1,5-METHANO-3-BENZAZEPINE HYDROCHLORIDE | 230615-52-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 9. A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Core
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical examination of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, a rigid, tricyclic heterocyclic compound. This scaffold, also known as a norbenzomorphan, has garnered significant interest in medicinal chemistry due to its conformationally constrained structure, which serves as a valuable platform for designing selective ligands for various biological targets.[1] Initially investigated for analgesic properties, its true potential was later realized as a core component in the development of nicotinic acetylcholine receptor agonists and, more recently, as a versatile scaffold for highly selective sigma-2 (σ2) receptor ligands.[1][2] This document details the molecule's structural features, spectroscopic signature, prominent synthetic pathways, and its evolving role in modern drug discovery.
Introduction to a Versatile Scaffold
The benzazepine moiety, which consists of a benzene ring fused to a seven-membered azepine ring, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have shown a wide array of pharmacological activities, including anti-hypertensive, anti-depressant, and anti-cancer effects.[3][4][5] The introduction of a methano bridge between the C1 and C5 positions creates the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine system, which locks the molecule into a rigid conformation.[1] This structural rigidity is a key attribute for drug designers, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
This core structure serves as the foundational framework for Varenicline, a well-known partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[2][6] The journey of this scaffold from an inactive opioid candidate to a key component of a globally recognized therapeutic underscores the often-serendipitous nature of drug development and the latent potential within seemingly simple molecular architectures.[2]
Molecular Structure and Identification
The fundamental characteristics of the parent compound are essential for any further derivatization and analysis.
Nomenclature and Registry Information
-
Systematic (IUPAC) Name: 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
-
Molecular Formula: C₁₁H₁₃N[1]
Structural Elucidation
The molecule's architecture is defined by a tricyclic system where a methano (-CH₂-) group bridges the benzazepine core. This bridge creates a bicyclo[3.2.1]octane-like system fused to the aromatic ring. This constrained geometry dictates the spatial orientation of the nitrogen atom and any substituents, which is critical for receptor interaction.
Caption: 2D representation of the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core structure.
Synthetic Strategies: Building the Core
The construction of this rigid tricyclic system has been approached from several distinct strategic viewpoints. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.
Route 1: Oxidative Cleavage and Reductive Amination
One of the most efficient and high-yielding methods starts from benzonorbornadiene.[9] This approach leverages a powerful sequence of oxidative cleavage followed by a double reductive amination to form the seven-membered ring.
Workflow Overview:
-
Dihydroxylation: Benzonorbornadiene is treated with an osmium catalyst to form a cis-diol.
-
Oxidative Cleavage: The diol is cleaved, typically using sodium periodate (NaIO₄), to yield a cis-dialdehyde.
-
Cyclization/Reductive Amination: The dialdehyde intermediate is reacted in situ with an amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) to form the N-protected benzazepine core.
-
Deprotection: The protecting group (e.g., benzyl) is removed via hydrogenolysis to yield the final parent amine.
This sequence has been reported to provide the target compound in overall yields of 64-73% across three operational steps.[9]
Caption: Workflow for the oxidative cleavage and reductive amination synthesis pathway.
Route 2: Intramolecular Mannich Reaction
An alternative strategy involves an intramolecular Mannich-type reaction, which is particularly useful for producing derivatives that are key intermediates for compounds like Varenicline.[10]
Protocol: Synthesis via Mannich Reaction
This protocol is adapted from methodologies described in patent literature for the synthesis of the hydrochloride salt.[10]
-
Reaction Setup: To a cooled (0-5 °C) solution of 2-indanone, paraformaldehyde, and a primary amine (e.g., benzylamine hydrochloride) in a suitable solvent like ethanol, an acid or base catalyst is added.
-
Mannich Reaction: The mixture is stirred and allowed to warm to room temperature, proceeding for 12-24 hours to form the key tricyclic ketone intermediate.
-
Reduction: The carbonyl group of the intermediate is reduced to a methylene group. A common method is Wolff-Kishner reduction (hydrazine, strong base) or, more mildly, using a silane-based reducing agent like triethylsilane in the presence of a strong acid.[10]
-
Deprotection: If a protecting group like benzyl is used, it is removed via catalytic hydrogenation (H₂, Pd/C) to yield the secondary amine.
-
Salt Formation: The final product is often isolated as a more stable and crystalline hydrochloride salt by treating the free base with HCl in a solvent like isopropanol or ether.
Causality Insight: The choice of a Mannich reaction is strategic as it rapidly builds molecular complexity, forming the key C-C and C-N bonds of the bridged system in a single, convergent step from readily available starting materials like 2-indanone.[10]
Route 3: From Dioxobenzonorbornene
An earlier reported synthesis begins with 2,3-dioxobenzonorbornene.[11]
-
Oxidative Cleavage: The diketone is cleaved to form cis-1,3-indandicarboxylic acid.[11]
-
Cyclization to Imide: The dicarboxylic acid is converted to its anhydride, which is then reacted with an amine source to form an imide.[11]
-
Reduction: The imide is fully reduced using a strong reducing agent like lithium aluminum hydride (LAH) to furnish the final 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.[11]
Biological Activity and Therapeutic Evolution
The pharmacological profile of this scaffold has been a subject of evolving research interest for decades.
Early Investigations: Analgesic Potential
The rigid structure of the 1,5-methano-3-benzazepine core is reminiscent of benzomorphan analgesics. Initial studies in the late 1970s explored this compound and its N-substituted derivatives for opioid-like activity.[11] However, these investigations concluded that the parent compound and its simple N-alkyl derivatives showed no significant analgesic activity in the mouse hot-plate assay and possessed very little morphine antagonist activity.[11][12]
A Shift in Focus: Nicotinic Receptor Agonism
The scaffold's potential was rediscovered during research into nicotinic acetylcholine receptor (nAChR) ligands.[2] This line of inquiry ultimately led to the development of Varenicline. The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core proved to be an ideal platform for presenting the necessary pharmacophoric elements to achieve high affinity and partial agonist activity at the α4β2 nAChR subtype.[8]
Modern Applications: Sigma-2 Receptor Ligands
More recently, the norbenzomorphan framework has been identified as a highly versatile scaffold for developing potent and selective ligands for the sigma-2 (σ2) receptor.[1] The σ2 receptor is implicated in cancer cell proliferation and neurodegenerative diseases like Alzheimer's.[1] By strategically adding substituents at the 8-position of the aromatic ring (e.g., piperazine or biaryl groups), researchers have developed derivatives with high affinity (Ki < 50 nM) and remarkable selectivity (up to 574-fold) for the σ2 receptor over the σ1 subtype.[1] These advanced analogs show promise as potential therapeutics for inducing tumor cell death and as neuroprotective agents against amyloid-β toxicity.[1]
Spectroscopic Data Summary
Characterization of the final compound relies on standard spectroscopic methods. While detailed spectra are specific to each synthesis and purification batch, the following table summarizes expected data for the parent compound.
| Technique | Parameter | Expected Values / Observations |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.2 ppm), benzylic protons (3.9-4.5 ppm), methylene protons (2.8-3.7 ppm), and an amine proton (variable).[12] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~120-145 ppm), benzylic carbons (~40-50 ppm), aliphatic carbons (~25-40 ppm). |
| Mass Spec (MS) | Molecular Ion (M+) | Expected m/z for C₁₁H₁₃N is ~159.10. Typically observed as [M+H]⁺ at ~160.11 in ESI-MS. |
| Infrared (IR) | Wavenumber (cm⁻¹) | N-H stretch (~3300 cm⁻¹), C-H aromatic (~3050 cm⁻¹), C-H aliphatic (~2850-2950 cm⁻¹), C=C aromatic (~1600, 1450 cm⁻¹). |
Conclusion and Future Directions
The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core is a testament to the enduring value of rigid scaffolds in drug discovery. Its journey from an inactive analgesic candidate to the cornerstone of therapeutics and high-selectivity research probes highlights a critical lesson: a scaffold's true potential may only be unlocked when tested against a diverse array of biological targets. Current research into its use for developing selective σ2 ligands demonstrates that even well-established molecular frameworks can be repurposed for novel and pressing therapeutic challenges in oncology and neuropharmacology. Future work will likely focus on further diversifying the substitution patterns to fine-tune pharmacokinetic properties (ADME) and to explore its utility as a scaffold for other CNS targets.
References
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]
-
Brooks, P. R., Caron, S., Coe, J. W., Ng, K. K., Singer, R. A., Vazquez, E., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis. Available at: [Link]
-
Coe, J. W., et al. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry, 69(16), 5434–5437. [Link]
-
ACS Publications. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
Grokipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [Link]
- Google Patents. (2012). Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. CN102827079A.
-
Wikipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [Link]
-
Nanjing Legend Pharmaceutical & Chemical Co., Ltd. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. [Link]
-
Pharmaffiliates. 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. [Link]
-
Veeprho. 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride. [Link]
-
Mol, W. et al. Chemistry and biological activity of new 3-benzazepines. PubMed. [Link]
-
Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 135-153. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. legendpharm.com [legendpharm.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,5-Methano-3-benzazepine: The Core Scaffold of Varenicline
Abstract
This technical guide provides a comprehensive overview of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, a critical intermediate in the synthesis of Varenicline, a leading medication for smoking cessation.[1][2] This document delves into the nuanced synthetic strategies developed for this rigid, tricyclic heterocyclic compound, offering a comparative analysis of various routes from both a chemical and process scale-up perspective. We will explore its detailed physicochemical properties, characterization data, and the pivotal role it plays in the final construction of the Varenicline molecule. Furthermore, this guide presents detailed, field-tested experimental protocols, safety and handling procedures, and visual diagrams to elucidate complex chemical transformations, serving as an essential resource for researchers, chemists, and professionals in drug development and medicinal chemistry.
Introduction: The Strategic Importance of the 1,5-Methano-3-benzazepine Core
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (also referred to as 10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene) is a structurally unique benzazepine derivative.[3][4] Its rigid, bridged tricyclic structure, a norbenzomorphan scaffold, imparts significant conformational stability and a low molecular weight, making it an attractive building block in medicinal chemistry.[5] While initially investigated for analgesic properties in the 1970s, it showed only modest activity.[5][6] Its true significance emerged later when it was identified as a key precursor for Varenicline (Chantix/Champix), a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[1][7]
The synthesis of Varenicline hinges on the efficient and scalable production of this core intermediate. The journey to optimize its synthesis reflects a common narrative in pharmaceutical development: the evolution from initial discovery routes, often employing hazardous or expensive reagents, to more robust, cost-effective, and environmentally benign processes suitable for industrial-scale manufacturing.[8][9] Understanding the chemistry of this intermediate is, therefore, fundamental to understanding the production of Varenicline itself.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic routes to 1,5-methano-3-benzazepine have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as raw material availability, process safety, scalability, and cost.
Strategy A: Oxidative Cleavage of Benzonorbornadiene
One of the earliest and most direct routes begins with benzonorbornadiene. This strategy relies on the oxidative cleavage of the double bond to form a dialdehyde, which then undergoes reductive amination to construct the azepine ring.
-
Mechanism: The process typically involves an osmium-mediated dihydroxylation of the alkene in benzonorbornadiene, followed by oxidative cleavage with sodium periodate (NaIO₄) to yield indane-1,3-dicarbaldehyde.[10] This dialdehyde intermediate is then subjected to a twofold reductive amination with an amine (e.g., benzylamine), followed by hydrogenative deprotection to yield the final benzazepine core.[10][11]
-
Causality & Field Insights: This route is conceptually elegant. However, the use of osmium tetroxide, a highly toxic and expensive heavy metal, presents significant challenges for process scale-up due to safety concerns and the stringent requirement for its removal from the final product.[8][11] Alternative approaches using ozonolysis have been explored to replace the osmium-mediated step, but these often result in lower yields and may require high loadings of platinum and palladium catalysts.[10]
Strategy B: Cyanohydrin Homologation from Indanone Derivatives
This approach builds the core structure from a readily available indanone precursor.
-
Mechanism: The synthesis starts with the conversion of an indanone to a cyanohydrin. This intermediate undergoes hydrogenolysis, followed by lactamization and subsequent reduction of the resulting lactam to afford the bicyclic aryl piperidine structure.[12][13]
-
Causality & Field Insights: The primary drawback of this route is the necessary use of cyanide, a highly toxic reagent that requires specialized handling and waste disposal protocols, making it less desirable for large-scale industrial production.[8]
Strategy C: Palladium-Catalyzed Cyclization
A more modern and innovative approach was developed to circumvent the issues of toxic reagents like osmium and cyanide.
-
Mechanism: This strategy employs a tandem Michael addition and a Palladium-catalyzed cyclization to create a key cyanobenzofulvene acetal intermediate. This indene intermediate is then subjected to hydrogenolysis, which yields an amino ester. This ester is subsequently cyclized with a base to form a lactam, which is finally reduced with borane to furnish the desired 1,5-methano-3-benzazepine.[8]
-
Causality & Field Insights: This route is highly advantageous as it utilizes commodity chemicals as starting materials and leverages crystalline intermediates, which facilitates purification.[8] The avoidance of highly toxic heavy metals and cyanide makes it a more attractive option for production-scale synthesis. The palladium catalyst, while a precious metal, is used in catalytic amounts and can often be recovered and recycled.
Strategy D: From 2,3-dioxobenzonorbornene
This pathway offers another alternative starting from a diketone precursor.
-
Mechanism: The synthesis begins with the oxidative cleavage of 2,3-dioxobenzonorbornene to form cis-1,3-indandicarboxylic acid. This diacid is then converted to its corresponding anhydride, followed by reaction with an amine source to form an imide. The final step involves the reduction of the imide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the target benzazepine.[6][10]
-
Causality & Field Insights: This route provides a viable alternative, though the efficiency can be dependent on the yields of the multiple transformation steps. The use of LiAlH₄ requires careful handling due to its high reactivity with protic solvents, especially water.
Visualization: Synthetic Pathways Overview
Caption: Comparative overview of major synthetic routes to 1,5-Methano-3-benzazepine.
Physicochemical Properties and Characterization
The accurate characterization of 1,5-methano-3-benzazepine is crucial for quality control in the synthesis of Varenicline. Its physical and chemical properties are well-documented.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [3][4][5] |
| Molecular Weight | 159.23 g/mol | [3][4][5] |
| CAS Number | 69718-72-5 (base); 230615-52-8 (HCl salt) | [3][5][14] |
| Appearance | Solid | [14] |
| Boiling Point | 277.9 °C at 760 mmHg (Predicted) | [14] |
| Flash Point | 128.9 °C (Predicted) | [14] |
| IUPAC Name | (1S,8R)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | [3] |
Characterization Data:
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the tricyclic structure and ensuring the absence of impurities. Specific chemical shifts are detailed in synthetic literature.[8]
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the secondary amine (N-H stretch).[8]
-
Elemental Analysis: Confirms the empirical formula (C, H, N content) of the synthesized compound.[13]
The Role of the Intermediate in Varenicline Synthesis
1,5-Methano-3-benzazepine serves as the foundational scaffold upon which the final Varenicline molecule is constructed. The subsequent steps involve the annulation of a pyrazine ring onto the aromatic portion of the benzazepine core.
The key transformation involves:
-
Nitration: The aromatic ring of the benzazepine intermediate is typically dinitrated to install nitro groups at positions 7 and 8. This is a critical step to activate the ring for subsequent cyclization.[15][16]
-
Reduction: The dinitro compound is then reduced to the corresponding diamine.
-
Cyclization: The diamine is condensed with glyoxal to form the pyrazine ring, completing the tetracyclic structure of Varenicline.
Caption: Final synthetic steps from the core intermediate to Varenicline.
Detailed Experimental Protocol: Synthesis via Pd-Catalyzed Cyclization
This protocol is adapted from the robust synthesis described in the literature, which avoids highly toxic reagents.[8] It represents a self-validating system where the successful isolation and characterization of crystalline intermediates confirm the progress of the reaction sequence.
Step 1: Synthesis of Lactam (1,5-Methano-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine)
-
Hydrogenolysis of Indene Intermediate: The precursor, cyanobenzofulvene acetal (13), is subjected to hydrogenolysis to produce the amino ester (12). This step is typically performed using a palladium catalyst under a hydrogen atmosphere.
-
Base-Mediated Cyclization:
-
To a solution of the crude amino ester (12) (approx. 20.0 mmol) in 50 mL of methanol, add sodium tert-butoxide (NaO-t-Bu) (3.84 g, 40.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate in vacuo to remove the methanol.
-
Partition the residue between ethyl acetate (60 mL) and a 5% aqueous solution of sodium bicarbonate (40 mL).
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to provide the solid lactam (5). The product can be further purified by recrystallization if necessary.[13]
-
Step 2: Reduction of Lactam to 1,5-Methano-3-benzazepine
-
Borane Reduction:
-
To a solution of the lactam (5) (e.g., 1.38 g, 8.00 mmol) in 8 mL of tetrahydrofuran (THF), add sodium borohydride (603 mg, 16.0 mmol, 2.0 equiv).
-
Slowly add boron trifluoride diethyl etherate (2.77 mL, 21.6 mmol, 2.7 equiv) to the suspension. Effervescence will be observed.
-
Once the gas evolution subsides, heat the reaction mixture to 50 °C for 5 hours.
-
-
Work-up and Isolation:
-
Cool the reaction and carefully quench by the slow addition of HCl in methanol.
-
Heat the mixture to decomplex the product from boron.
-
Perform a standard aqueous workup. The final product can be isolated and purified as its tosylate salt for better handling and stability.[8][13]
-
Add p-toluenesulfonic acid monohydrate (1.67 g, 8.80 mmol, 1.1 equiv) and 20 mL of 2-propanol. Heat until the solution is homogeneous, then allow it to cool gradually to room temperature with stirring to crystallize the tosylate salt.[13]
-
Safety, Handling, and Storage
Professionals handling 1,5-methano-3-benzazepine or its derivatives must adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition sources.[17]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[14][17]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
-
Skin Contact: Immediately wash off with soap and plenty of water.[17]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]
-
Conclusion
1,5-Methano-3-benzazepine is more than a mere intermediate; it is the cornerstone of the molecular architecture of Varenicline. The evolution of its synthesis from routes laden with hazardous materials to more sophisticated and safer methods, such as palladium-catalyzed cyclizations, showcases the progress in modern process chemistry. A thorough understanding of the synthesis, properties, and handling of this key intermediate is indispensable for any scientist or researcher involved in the development and manufacturing of Varenicline and related nicotinic acetylcholine receptor modulators. The continued refinement of its synthesis will likely focus on further improving atom economy, reducing waste, and enhancing the overall sustainability of the manufacturing process.
References
- A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed.
- A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines.
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia.
- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed.
- Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cycliz
- 1,5-Methano-2,3,4,5-tetrahydro-1H-3-benzazepine | C11H13N. PubChem.
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- Varenicline. New Drug Approvals.
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia.
- 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)
- Discovery and development of varenicline for smoking cess
- SAFETY D
- Varenicline for Smoking Cessation: A Review of the Literature.
- 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine (hydrochlortde). Sigma-Aldrich.
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine | C11H13N. PubChem.
- 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. ChemicalBook.
- Intranasal Varenicline: Review of a Novel Formulation for the Tre
- Vareniciline compound and process of manufacture thereof.
- A New and Efficient Procedure for Synthesis of 1,5-Benzodiazepine Derivatives in Solution and under Solvent-Free Conditions. Academia.edu.
- 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl). PubChem.
- Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Deriv
- Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride|230615-52-8. Nanjing Legend Pharmaceutical & Chemical Co., Ltd.
- Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere. ChemRxiv.
- Process for preparing varenicline and intermediates for use therein.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Methano-2,3,4,5-tetrahydro-1H-3-benzazepine | C11H13N | CID 11232816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine | C11H13N | CID 10198058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine (hydrochlortde) | 230615-52-8 [sigmaaldrich.com]
- 15. 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | 230615-59-5 [chemicalbook.com]
- 16. 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one | C13H10F3N3O5 | CID 21864744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Pharmacological Properties of 1,5-Methano-1H-3-benzazepine and Its Derivatives
Introduction: The Emergence of a Versatile Scaffold
The 1,5-Methano-1H-3-benzazepine core, a rigid tricyclic amine, represents a fascinating journey of pharmacological discovery. Initially synthesized and evaluated for its potential as an opioid analgesic, it was found to be inactive at opioid receptors and exhibited some toxicity in early animal studies.[1][2] However, this seemingly unpromising scaffold was later identified as a potent modulator of nicotinic acetylcholine receptors (nAChRs), a discovery that culminated in the development of varenicline, a widely used smoking cessation aid.[1] This pivotal shift in understanding has spurred further investigation into the pharmacological landscape of 1,5-methano-1H-3-benzazepine derivatives, revealing a rich polypharmacology with significant potential for therapeutic development in diverse areas of neuroscience. This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and experimental methodologies associated with this versatile chemical scaffold, intended for researchers and drug development professionals.
Chemical Synthesis of the 1,5-Methano-1H-3-benzazepine Core
The rigid, bridged structure of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine presents a unique synthetic challenge. Several synthetic routes have been developed to construct this core, each with its own advantages and considerations.
Synthesis via Oxidative Cleavage and Reductive Amination
One common and effective strategy involves the oxidative cleavage of benzonorbornadiene followed by a reductive amination sequence.[3] This multi-step process offers a reliable pathway to the core structure.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine [3]
-
Dihydroxylation of Benzonorbornadiene: Benzonorbornadiene is treated with a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent such as N-methylmorpholine N-oxide (NMO) in a suitable solvent system (e.g., acetone/water) to yield the corresponding diol.
-
Oxidative Cleavage: The resulting diol is subjected to oxidative cleavage using sodium periodate (NaIO₄). This reaction breaks the carbon-carbon bond of the diol, yielding a dicarbonyl intermediate.
-
Reductive Amination and Cyclization: The dicarbonyl intermediate is then reacted with an amine source, such as ammonia or a primary amine, under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). This step facilitates the formation of the piperidine ring and cyclization to the 1,5-methano-1H-3-benzazepine scaffold.
-
Deprotection (if necessary): If a protecting group is used on the nitrogen atom during the reductive amination, a final deprotection step is required to yield the parent compound.
Synthetic pathway to the 1,5-Methano-1H-3-benzazepine core.
Pharmacological Profile: A Multi-Target Scaffold
The rigid conformation of the 1,5-methano-1H-3-benzazepine scaffold allows for specific interactions with a variety of receptor systems. The following sections detail the pharmacological properties of its derivatives at key neuronal targets.
Nicotinic Acetylcholine Receptors (nAChRs): From Discovery to Smoking Cessation
The most significant pharmacological activity of this scaffold is its interaction with nAChRs, particularly the α4β2 subtype, which is central to the reinforcing effects of nicotine in the brain.[4]
Varenicline, a pyrazino-annulated derivative of 1,5-methano-1H-3-benzazepine, is a high-affinity partial agonist at the α4β2 nAChR.[4] Its therapeutic efficacy in smoking cessation stems from its dual action: as a partial agonist, it provides a moderate level of dopamine release to alleviate withdrawal symptoms, while as a competitive antagonist in the presence of nicotine, it blocks the rewarding effects of smoking.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Varenicline | α4β2 | 0.1 - 0.8 | Partial Agonist |
| α3β4 | 30 - 100 | Partial Agonist | |
| α7 | >1000 | Full Agonist | |
| Nicotine | α4β2 | 1 - 5 | Full Agonist |
Experimental Protocol: Electrophysiological Recording of nAChR Activity in Xenopus Oocytes [5][6]
This protocol describes the two-electrode voltage-clamp (TEVC) technique to measure the functional activity of ligands at nAChRs expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are isolated and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits) at a specific ratio. Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 to -80 mV).
-
The test compound (agonist) is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting inward current, carried by Na⁺ and Ca²⁺ ions flowing through the activated nAChR channels, is recorded.
-
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum current response (Iₘₐₓ).
Simplified signaling pathway of α4β2 nAChR activation.
Serotonin (5-HT) Receptors: Exploring a New Avenue
Derivatives of the 1,5-methano-1H-3-benzazepine scaffold have also been investigated for their activity at serotonin receptors, particularly the 5-HT₂C subtype, which is a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.
While specific quantitative data for a broad range of 1,5-methano-1H-3-benzazepine derivatives at 5-HT₂C receptors is limited in the public domain, preliminary studies suggest that modifications to the aromatic ring and the nitrogen substituent can modulate affinity and functional activity. For example, the introduction of electron-withdrawing groups on the benzene ring can influence selectivity for the 5-HT₂C receptor over other 5-HT₂ subtypes.
Experimental Protocol: FLIPR-Based Calcium Flux Assay for 5-HT₂C Receptor Agonism [7][8]
This protocol outlines a high-throughput method to assess the functional activity of compounds at the Gq-coupled 5-HT₂C receptor by measuring changes in intracellular calcium concentration.
-
Cell Culture and Plating: A stable cell line expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Compound Addition and Signal Detection:
-
The dye-loaded cell plate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument records a baseline fluorescence reading.
-
The test compound, at various concentrations, is automatically added to the wells by the FLIPR's integrated liquid handler.
-
The instrument continues to record the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity upon agonist addition, which corresponds to the release of intracellular calcium stores, is measured. Concentration-response curves are generated to determine the EC₅₀ and maximal response for each compound.
Gq-mediated signaling pathway of the 5-HT₂C receptor.
Opioid Receptors: The Initial, Yet Inactive, Target
The initial impetus for the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine was the search for novel opioid analgesics.[2] However, the parent compound and its simple N-derivatives were found to be devoid of analgesic activity in mouse hot-plate and tail-flick assays, and they showed little to no antagonist activity against morphine.[2]
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [9]
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor (MOR). Similar protocols can be adapted for δ- (DOR) and κ-opioid receptors (KOR) using selective radioligands.
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) or cells stably expressing the opioid receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Assay:
-
In a series of tubes, a constant concentration of a high-affinity radioligand for the target receptor (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to the tubes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Sigma (σ) Receptors: An Emerging Area of Interest
More recently, the norbenzomorphan scaffold, of which 1,5-methano-1H-3-benzazepine is a key example, has been explored for its interaction with sigma receptors, particularly the σ₂ subtype.[10] Sigma receptors are intracellular proteins implicated in a variety of cellular functions, and their modulation has therapeutic potential in oncology and neurodegenerative diseases.
Structure-activity relationship studies have shown that substitutions on the nitrogen atom and the aromatic ring of the norbenzomorphan scaffold can lead to high-affinity and selective ligands for the σ₂ receptor.[11] For instance, certain N-alkyl and N-aralkyl derivatives have demonstrated significant affinity for σ₂ receptors with selectivity over the σ₁ subtype.[10]
In Vivo Pharmacology and Toxicology
The in vivo effects of 1,5-methano-1H-3-benzazepine derivatives are primarily understood through the extensive studies on varenicline. In animal models of nicotine addiction, varenicline has been shown to reduce nicotine self-administration and attenuate the rewarding effects of nicotine.[4]
Conclusion and Future Directions
The 1,5-methano-1H-3-benzazepine scaffold has evolved from a failed opioid analgesic candidate into a privileged structure in medicinal chemistry. Its remarkable success as a nicotinic acetylcholine receptor modulator in the form of varenicline has opened the door to exploring its potential at other neuronal targets. The rigid, conformationally constrained nature of this scaffold provides a unique platform for the design of selective and potent ligands for 5-HT₂C and sigma receptors. Future research in this area will likely focus on a more detailed elucidation of the structure-activity relationships for these other targets, the development of highly selective ligands, and the evaluation of their therapeutic potential in in vivo models of neurological and psychiatric disorders. The journey of the 1,5-methano-1H-3-benzazepine core serves as a compelling example of the serendipitous and ever-evolving nature of drug discovery.
References
-
5-HT2C receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Backstrom, B. J., Chang, C. S., & Sanders-Bush, E. (1998). Functional coupling of the 5-HT2C serotonin receptor to G proteins in Xenopus oocytes. Naunyn-Schmiedeberg's archives of pharmacology, 357(2), 228–234. [Link]
-
Okada, M., Northup, J. K., & Schoepp, D. D. (2004). Comparison of G-protein selectivity of human 5-HT2C and 5-HT1A receptors. Annals of the New York Academy of Sciences, 1030, 480–493. [Link]
-
Berg, K. A., Stout, B. D., & Clarke, W. P. (2005). G-protein-signaling and non-G-protein-coupling partners of the 5-HT2C receptor. In Serotonin Receptors in G Protein-Coupled Signaling. CRC Press/Taylor & Francis. [Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Bockaert, J., Claeysen, S., Becamel, C., Dumuis, A., & Marin, P. (2008). Physical Interaction of Calmodulin with the 5-Hydroxytryptamine2C Receptor C-Terminus Is Essential for G Protein-independent, Arrestin-dependent Receptor Signaling. Molecular Biology of the Cell, 19(9), 3753–3764. [Link]
-
Acharya, S., Kundu, D., & Kabbani, N. (2021). β-Arrestin1 is involved in α4β2 nAChR-induced activation of Src, which in turn regulates dopamine D3 receptor promoter activity. Journal of Neurochemistry, 158(5), 1269-1282. [Link]
-
Zhu, A. Z. X., & Le Foll, B. (2018). Predicted in vivo agonist activities (steady-state receptor activation and receptor desensitization) and antagonist activities (decrease in nicotine receptor occupancy from smoking) at α4β2 and α6β2* nAChRs relative to the effects of inhaled nicotine, achieved at clinical doses of nAChR agonists. ResearchGate. [Link]
-
Singh, S., & Budhiraja, S. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian journal of pharmacology, 40(5), 191–196. [Link]
-
Moradi, M., & Pomes, R. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. eLife, 11, e74457. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of medicinal chemistry, 22(4), 455–457. [Link]
-
Buisson, B., Bertrand, D., & Sivilotti, L. G. (1997). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 17(21), 8115-8126. [Link]
-
Sahn, J. J., Kulkarni, A., Al-Sanea, M. M., Al-Warhi, T., Al-Obaid, A. M., Naguib, M., & Abate, C. (2024). Structure-Affinity relationships of novel σ2R/TMEM97 ligands. European journal of medicinal chemistry, 265, 116086. [Link]
-
King, J. R., & Kabbani, N. (2016). Activation of nicotinic acetylcholine receptors induces potentiation and synchronization within in vitro hippocampal networks. Journal of neurophysiology, 115(1), 193–204. [Link]
-
Papke, R. L., & Stokes, C. (2020). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. The Journal of general physiology, 152(11), e201912533. [Link]
-
Miyamoto, T., Kim, D., & Miyamoto, T. (2017). Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses. Proceedings of the National Academy of Sciences of the United States of America, 114(41), E8749–E8758. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]
-
de Costa, B. R., He, X. S., Dominguez, C., & Gu, Z. Q. (1995). Binding characteristics of sigma2 receptor ligands. Journal of the Brazilian Chemical Society, 6(3), 187-194. [Link]
-
Kabbani, N., & Nordman, J. C. (2020). The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. Frontiers in cellular neuroscience, 14, 599427. [Link]
-
Marks, M. J., Whiteaker, P., & Collins, A. C. (2013). Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 15(9), 1573–1582. [Link]
-
Kida, T., & Saji, H. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In PET and SPECT of Neurobiological Systems (pp. 37-51). Springer, Singapore. [Link]
-
Indurthi, D. C., Pera, E., & Kim, H. L. (2016). Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. PloS one, 11(8), e0161154. [Link]
-
Deba, F., Wang, Y., & Papke, R. L. (2025). Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. bioRxiv. [Link]
-
Li, G., Aschenbach, K. L., & Chen, J. (2013). Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives. ACS medicinal chemistry letters, 4(10), 993–997. [Link]
-
Zampieri, D., Mamolo, M. G., & Vio, L. (1998). The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors. European journal of pharmacology, 348(2-3), 269–275. [Link]
-
Zhang, H., Liu, Y., & Huang, W. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules (Basel, Switzerland), 29(13), 2969. [Link]
-
Carter, G. W., & Posner, B. A. (2012). Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. Methods in molecular biology (Clifton, N.J.), 815, 247–258. [Link]
-
Kumar, V., Parashar, A., & Mahajan, M. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in chemistry, 6, 419. [Link]
-
Indurthi, D. C., Pera, E., & Kim, H. L. (2016). Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. ResearchGate. [Link]
-
Carter, G. W., & Posner, B. A. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In High-Throughput Screening (pp. 247-258). Humana Press. [Link]
-
Tu, Z., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16035. [Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. (n.d.). Grokipedia. [Link]
-
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. (n.d.). Pharmaffiliates. [Link]
-
Zwart, R., & Groot-Kormelink, P. J. (2011). An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. Journal of Biological Chemistry, 286(41), 35826-35835. [Link]
-
5-HT2c agonist | B-4752. (n.d.). opnMe. [Link]
-
Brooks, P. R., Caron, S., Coe, J. W., Ng, K. K., Singer, R. A., & Vazquez, E. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis, 2004(12), 1999-2004. [Link]
-
Redefining the Structure-Activity Relationships of 2, 6-Methano-3-Benzazocines. 4. Opioid Receptor Binding Properties of 8-[N-(4-Phenyl)-Phenethyl)carboxamido] Analogues of Cyclazocine and Ethylketocycalzocine. (n.d.). Amanote Research. [Link]
-
2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride | CAS 230615-52-8. (n.d.). Veeprho. [Link]
-
Shimada, I., Maeno, K., Kondoh, Y., Kaku, H., Sugasawa, K., Kimura, Y., Hatanaka, K., Naitou, Y., Wanibuchi, F., Sakamoto, S., & Tsukamoto, S. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & medicinal chemistry, 16(6), 2827–2839. [Link]
-
Tosh, D. K., & Jacobson, K. A. (2014). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. Bioorganic & medicinal chemistry, 22(17), 4880–4890. [Link]
-
Thati, S., Noble, F., & Thomas, P. (2010). 3-Substituted 1-methyl-3-benzazepin-2-ones as 5-HT2C receptor agonists. MedChemComm, 1(5), 350-354. [Link]
-
Deng, H., Gonyer, T., & Anderson, K. (2021). Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of medicinal chemistry, 64(21), 15935–15953. [Link]
-
Gatch, M. B., Forster, M. J., & Reeke, N. T. (2009). SAR of psilocybin analogs: Discovery of a selective 5-HT2C agonist. Bioorganic & medicinal chemistry letters, 19(24), 6828–6831. [Link]
Sources
- 1. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation through a Pre-Activated Conformational State | PLOS One [journals.plos.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Structure-Affinity relationships of novel σ2R/TMEM97 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Bridged Benzazepine Scaffold of Varenicline
Topic: Benzazepine core structure of varenicline Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Varenicline (Chantix/Champix) represents a triumph of scaffold-based drug design, evolving from the natural product cytisine to a synthetic 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine . While often categorized simply as a nicotinic partial agonist, the molecule's efficacy relies entirely on its rigid bridged benzazepine core . This scaffold locks the pharmacophoric nitrogens into a conformation that mimics the acetylcholine binding motif with sub-nanomolar affinity (
This guide analyzes the benzazepine core's structural necessity, the "Coe Route" for its synthesis, and the specific protocols required to validate its pharmacological integrity.
Structural Anatomy: The Benzazepine Pharmacophore
The core of varenicline is not a simple benzazepine but a bridged [3]benzazepine . This distinction is critical for medicinal chemists. A standard benzazepine ring is flexible; the methano-bridge in varenicline (derived from the cyclopentadiene moiety in the synthesis) introduces significant torsional strain and rigidity.
Scaffold Deconstruction
-
The Skeleton: 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.[1][2]
-
The Fusion: A pyrazine ring is fused to the aromatic side (positions 7,8 of the benzazepine system), creating the quinoxaline-like appearance.
-
Pharmacophoric Alignment:
-
N1 (Secondary Amine): Located in the benzazepine ring. It mimics the cationic head of acetylcholine (or the pyrrolidine nitrogen of nicotine).
-
N2 (Pyrazine Nitrogen): Acts as the hydrogen bond acceptor, mimicking the pyridine nitrogen of nicotine or the carbonyl oxygen of cytisine.
-
The Cytisine Connection
Jotham Coe and the Pfizer team utilized cytisine as the starting template. Cytisine has high affinity but poor blood-brain barrier (BBB) penetration and metabolic stability issues. By stripping cytisine to its pharmacophoric elements and rebuilding it onto a benzazepine scaffold, they achieved:
-
Lipophilicity: Improved LogP for BBB penetration.
-
Rigidity: The methano-bridge locks the N-N distance at approximately 5.5 Å, optimal for the
binding pocket.
Synthetic Pathway: Constructing the Core
The synthesis of the benzazepine core is the rate-limiting aspect of varenicline production. The "Coe Route" (Pfizer) is the industry standard, utilizing a Diels-Alder reaction followed by a double reductive amination to generate the 7-membered nitrogenous ring.
Visualization of the Synthetic Logic
The following diagram outlines the critical flow from simple precursors to the benzazepine intermediate.
Figure 1: The "Coe Route" emphasizing the formation of the benzazepine intermediate (green node), which serves as the structural anchor for the final drug.
Experimental Methodologies
To work with this scaffold, researchers must master the synthesis of the benzazepine ring and the validation of its binding affinity.
Protocol A: Synthesis of the Benzazepine Intermediate
Objective: Construct the 3-benzyl-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core from the dialdehyde precursor. This is the step where the 7-membered ring is formed.
Reagents:
-
Indane-1,3-dicarbaldehyde (freshly prepared via oxidative cleavage of the diol).[3]
-
Benzylamine (1.05 equiv).
-
Sodium triacetoxyborohydride (STAB) (2.5 equiv).
-
Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve indane-1,3-dicarbaldehyde (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0°C.[3]
-
Amine Addition: Add benzylamine (10.5 mmol) dropwise. The solution may become cloudy as the imine/enamine species form. Stir for 30 minutes at 0°C.
-
Reduction (The Critical Step): Add Sodium triacetoxyborohydride (25 mmol) in portions over 20 minutes. Note: STAB is preferred over NaBH4 because it selectively reduces the iminium ion without reducing the aldehyde too quickly, preventing polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO3.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO4, and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash chromatography (Hexanes/EtOAc) to yield the benzazepine intermediate as a colorless oil (Yield typically 80-85%).
Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic methylene bridge protons and the benzylic protons (singlet around 3.5 ppm). The absence of aldehyde peaks (9-10 ppm) confirms cyclization.
Protocol B: Radioligand Binding Assay ( Selectivity)
Objective: Verify the affinity of the benzazepine core against the target receptor.
Reagents:
-
Membrane preparation: HEK293 cells stably expressing human
nAChR. -
Radioligand: [3H]-Epibatidine (Specific Activity ~50 Ci/mmol).
-
Non-specific binder: Nicotine (10 µM) or Cytisine.
Methodology:
-
Incubation: Incubate membrane homogenates (20-50 µg protein) with [3H]-Epibatidine (0.5 nM) and varying concentrations of Varenicline (10^-11 to 10^-5 M) in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Equilibrium: Incubate for 2 hours at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Determine
using non-linear regression and convert to using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Data
The benzazepine core confers superior affinity compared to its natural predecessors. The table below summarizes the quantitative advantage of the varenicline scaffold.
Table 1: Comparative Binding Affinity (
| Compound | Core Structure | Selectivity Ratio ( | Functional Efficacy ( | ||
| Varenicline | Bridged Benzazepine | 0.06 - 0.15 | > 300 | > 2,000 | Partial (30-60%) |
| Cytisine | Tricyclic Quinolizidine | 0.17 - 0.23 | > 4,000 | > 20,000 | Partial (~35%) |
| Nicotine | Pyridine-Pyrrolidine | 1.0 - 6.0 | > 1,000 | ~ 1,000 | Full (100%) |
Data Sources: Coe et al. (2005); Rollema et al. (2007).
Key Takeaway: The benzazepine core improves affinity by nearly 10-fold over nicotine and matches the potency of cytisine while providing a more "drug-like" physicochemical profile (better solubility and metabolic stability).
Mechanism of Action: The Partial Agonist Paradox
The clinical success of varenicline depends on its dual action: it alleviates withdrawal (agonist activity) while blocking the reinforcing effects of smoking (antagonist activity).[4][5][6] This mechanism is a direct result of the benzazepine core's rigid binding mode, which stabilizes the receptor in a "desensitized-open" hybrid state distinct from the full open state induced by nicotine.
Figure 2: The dual mechanism of action facilitated by the high-affinity binding of the benzazepine scaffold.
References
-
Coe, J. W., et al. (2005).[5][7][8] Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.[4][5][6][7][8][9][10][11][12][13] Journal of Medicinal Chemistry, 48(10), 3474–3477.[6][8][9]
-
Rollema, H., et al. (2007).[6][14] Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985–994.[6]
-
U.S. Food and Drug Administration (FDA). (2006).[6][7] Chantix (varenicline) Prescribing Information.[2][4][5][11][12]
-
Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors.[6][7][10][13] Molecular Pharmacology, 70(3), 801–805.
Sources
- 1. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions | bioRxiv [biorxiv.org]
- 8. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine nAChR agonist activity
An In-Depth Technical Guide to the Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
Foreword: From Serendipity to a Privileged Scaffold
In the landscape of neuropharmacology, the journey of a molecule from initial synthesis to a well-understood pharmacological tool is rarely linear. Such is the case with 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine. Initially explored for its potential as an opioid analgesic—a line of inquiry that proved fruitless—its true value emerged from a different line of investigation altogether.[1][2] Subsequent research into nicotinic acetylcholine receptor (nAChR) modulators revealed this rigid, tricyclic amine to be a potent agonist, a discovery that paved the way for the development of the highly successful smoking cessation drug, varenicline.[1][3]
This guide provides a technical deep-dive into the nAChR agonist activity of the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, its interaction with nAChRs, and the experimental systems used to validate its activity. This document is intended for researchers, scientists, and drug development professionals who require a granular understanding of this important chemical entity.
The Target: Nicotinic Acetylcholine Receptors (nAChRs)
Before examining the ligand, we must first understand its target. The nAChRs are a superfamily of pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4][5] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, results in a conformational change that opens a central pore, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and leading to neuronal depolarization.
Neuronal nAChRs are assembled from a diverse array of subunits (α2-α10 and β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[6] The most abundant subtype in the brain is the α4β2 nAChR , which is critically involved in the reinforcing, mood-elevating, and addictive properties of nicotine.[7] This specific subtype, therefore, represents a primary target for therapies aimed at treating nicotine dependence.
Synthesis and Structural Rationale
The rigid, bridged structure of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine is not an arbitrary feature; it is fundamental to its biological activity. This conformational constraint is thought to present the key pharmacophoric elements—specifically the nitrogen atom—in an optimal spatial orientation to engage with the orthosteric binding site of the nAChR, located at the interface between an α and a β subunit.[8]
Several synthetic routes have been established. A common and effective approach begins with benzonorbornadiene and proceeds through oxidative cleavage followed by a reductive amination sequence.[3]
Caption: High-level workflow for the synthesis of the target benzazepine core.
The rationale for this multi-step synthesis is to efficiently construct the tricyclic core. The oxidative cleavage opens the norbornene double bond to create the necessary dialdehyde, which then serves as the precursor for the formation of the azepine ring via a double reductive amination, effectively building the nitrogen-containing heterocycle onto the indane framework.[3]
Characterizing nAChR Agonist Activity
To define a compound as an nAChR agonist, a multi-tiered experimental approach is required to establish its binding affinity, functional potency, and efficacy at specific receptor subtypes.
Tier 1: Receptor Binding Affinity
The first critical question is: does the compound bind to the receptor, and with what avidity? This is answered using competitive radioligand binding assays.
-
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity (e.g., [³H]-Epibatidine) from the nAChR. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, from which the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value denotes higher binding affinity.
Protocol: [³H]-Epibatidine Competitive Binding Assay
-
Preparation of Membranes: Culture a mammalian cell line (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2). Harvest the cells and prepare a crude membrane fraction via homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Epibatidine (typically at its Kₑ), and varying concentrations of the test compound (2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine).
-
Incubation: Incubate the plate for 2-4 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes and any bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Table 1: Representative Binding Affinity Data
| nAChR Subtype | Kᵢ (nM) for 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine |
| Human α4β2 | 5.2 |
| Human α3β4 | 150.7 |
| Human α7 | > 10,000 |
This data is illustrative and demonstrates the expected high affinity and selectivity for the α4β2 subtype.
Tier 2: Functional Potency and Efficacy
Binding does not equal activation. Functional assays are essential to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. Key parameters are potency (EC₅₀) , the concentration required to elicit 50% of the maximal response, and efficacy (Iₘₐₓ) , the maximum response a compound can produce relative to a full agonist.
A powerful and direct method for this is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes.
Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the cell surface.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Apply a full agonist (e.g., 1 mM Acetylcholine) to determine the maximum current response (Iₘₐₓ).
-
Dose-Response: After washout, apply increasing concentrations of the test compound and record the peak inward current elicited at each concentration.
-
Data Analysis: Normalize the current responses to the maximal response from the full agonist. Plot the normalized current versus the log concentration of the test compound and fit to a sigmoidal curve to determine the EC₅₀ and the relative efficacy. A compound with efficacy significantly less than 100% is classified as a partial agonist.
Caption: Experimental workflow for TEVC analysis of nAChR agonists.
For higher throughput, fluorescence-based assays measuring calcium influx are widely used.[9]
Protocol: FLIPR Calcium Influx Assay
-
Cell Plating: Plate a CHO-K1 cell line stably expressing the human α4β2 nAChR into 384-well black-walled, clear-bottom plates.[9]
-
Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) for 1 hour at 37°C.[9]
-
FLIPR Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the test compound to the wells while simultaneously measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium through the activated nAChRs. Determine the EC₅₀ and maximal fluorescence response from the dose-response curve.
Table 2: Representative Functional Data (α4β2 nAChR)
| Compound | EC₅₀ (nM) | Efficacy (% of ACh) | Classification |
| 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine | 75 | ~85% | Potent Agonist |
| Varenicline | 30 | ~45% | Potent Partial Agonist |
This illustrative data highlights how the core scaffold is a strong agonist, while further chemical modification (to create varenicline) tunes the efficacy down to a partial agonist level, which is often desirable for therapeutic applications to avoid overstimulation and desensitization.
From Receptor to System: The Path to Varenicline
The true significance of the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine scaffold is its role as the foundation for varenicline.[1][10][11] Medicinal chemists identified this core as having the ideal properties of high-affinity and selectivity for the α4β2 nAChR. The subsequent challenge was to modulate its efficacy. A full agonist can lead to receptor desensitization and may not be optimal for smoking cessation. The therapeutic goal was a partial agonist: a compound that could bind with high affinity to block nicotine from binding, while providing a moderate level of receptor stimulation to alleviate withdrawal symptoms.[3]
The addition of the pyrazine ring to the benzazepine core was the key modification that transformed the parent agonist into the partial agonist varenicline.
Caption: Structural evolution from the core scaffold to the drug varenicline.
Conclusion
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine stands as a testament to the often-unpredictable path of drug discovery. Its journey from a failed analgesic candidate to a cornerstone of nAChR pharmacology underscores the importance of thorough characterization. As a potent and selective agonist for the α4β2 nAChR, it serves not only as a valuable research tool but also as a "privileged scaffold" in medicinal chemistry. The in-depth analysis of its binding and functional properties, using a combination of radioligand binding, electrophysiology, and functional cell-based assays, provided the critical insights necessary to engineer varenicline, a clinically vital therapeutic. Understanding the technical details of this molecule's activity provides a powerful case study in modern neuropharmacology and rational drug design.
References
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia. Wikipedia. 1
-
Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. JoVE.
-
An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus an. Scientific Reports. 12
-
Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews.
-
An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Biochemical Pharmacology.
-
Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.
-
2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. Pharmaffiliates. 10
-
nAChR (α4β2) Functional Agonist Assay Service. Reaction Biology.
-
Richards, K. L., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins.
-
Taylor, P. & Brown, J.H. (1999). Nicotinic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
-
Wonnacott, S., & Hogg, R. C. (2018). Nicotinic Acetylcholine Receptors. UCL Discovery.
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.
-
Brooks, P. R., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis.
-
Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. Google Patents.
-
2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride. Veeprho.
-
Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules.
-
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. Veeprho.
-
Bevins, R. A., & Besheer, J. (2007). Behavioral and neuropharmacological characterization of nicotine as a conditional stimulus. Journal of Psychopharmacology. 13
-
Papke, R. L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
Sources
- 1. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. d-nb.info [d-nb.info]
- 13. Behavioral and neuropharmacological characterization of nicotine as a conditional stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering nAChR Ligands: A Technical Whitepaper on Cytisine Analogs and Benzazepine Derivatives
Executive Summary & Pharmacological Context
The rational design of nicotinic acetylcholine receptor (nAChR) ligands has historically relied on rigid natural scaffolds. Cytisine, a quinolizidine alkaloid extracted from Cytisus laburnum, is a potent partial agonist at the α4β2 nAChR subtype 1. While effective for smoking cessation, its suboptimal lipophilicity limits blood-brain barrier (BBB) penetration, restricting its central nervous system (CNS) efficacy.
To overcome these pharmacokinetic limitations, extensive structural modifications of the cytisine scaffold led to the development of varenicline, a pyrazino[2,3-c]benzazepine derivative 2. By expanding the structural framework into a fused benzazepine system, researchers successfully tuned both receptor subtype selectivity and BBB permeability. This whitepaper dissects the structure-activity relationships (SAR), quantitative pharmacodynamics, and self-validating experimental methodologies driving the development of next-generation nAChR modulators.
Structural Evolution & Mechanistic Causality
The transition from cytisine to benzazepine derivatives was driven by the need to isolate the α4β2 partial agonism (which mediates dopamine release in the nucleus accumbens to reduce craving) from α3β4 activity (which triggers peripheral ganglionic side effects like hypertension and gastrointestinal distress) 3.
The Benzazepine Leap
Varenicline (7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) utilizes the rigid bicyclic core of cytisine but introduces a pyrazine ring. This modification fundamentally alters the ligand's interaction with the orthosteric binding site at the interface of the α4 and β2 subunits.
Causality in Binding Mechanics: The protonated benzazepine nitrogen of varenicline forms a critical cation-π interaction with the highly conserved TrpB residue of the receptor 4. Concurrently, the pyrazine nitrogen engages in hydrogen bonding with the hydroxyl of Y91 (Loop A) and the backbone carbonyl of W145 (Loop B). These dual anchoring points stabilize the receptor in a desensitized state, characteristic of its partial agonist profile.
Caption: Structural evolution of cytisine to benzazepines and nAChR binding mechanics.
Quantitative Pharmacodynamics
To evaluate the success of these structural modifications, we must analyze the binding affinities (Ki) and calculated lipophilicity (ClogP) across key derivatives. Substitutions at the 9- and 10-positions of the cytisine pyridone ring have yielded compounds with vastly superior selectivity profiles 5.
| Compound | α4β2 Affinity (Ki, nM) | α3β4 Affinity (Ki, nM) | Selectivity Ratio (α3β4/α4β2) | BBB Permeability (ClogP) |
| (-)-Cytisine | ~1.00 | ~150.0 | 150x | Low (< 0.5) |
| Varenicline | 0.12 | ~180.0 | 1,500x | High (~ 1.2) |
| 9-Vinylcytisine | 0.85 | ~200.0 | 235x | Moderate (~ 0.8) |
| 10-Methylcytisine | 1.10 | >3300.0 | >3,000x | Moderate (~ 0.9) |
Data synthesis indicates that while 10-methylcytisine achieves unprecedented α4β2 selectivity, the benzazepine derivative varenicline achieves the optimal balance of sub-nanomolar affinity and high BBB penetration.6
Experimental Methodologies: Self-Validating Protocols
As a standard of scientific integrity, the evaluation of novel cytisine and benzazepine analogs requires rigorous, self-validating bench protocols. Below are the definitive workflows for pharmacological profiling.
Protocol A: High-Throughput Radioligand Binding Assay
Objective: Quantify subtype-specific orthosteric binding affinity (Ki). Causality: We utilize [³H]epibatidine rather than [³H]cytisine when profiling across multiple subtypes (α4β2, α3β4, α7) due to epibatidine's broad high-affinity profile. This allows for accurate displacement mapping of test compounds across the entire nAChR spectrum.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize freshly collected rat cerebral cortices (predominantly expressing α4β2) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [³H]epibatidine and varying concentrations of the test analog (10⁻¹¹ to 10⁻⁴ M). Incubate at room temperature for 2 hours to reach equilibrium.
-
Non-Specific Binding (NSB) Control: Add 10 µM unlabeled nicotine to parallel control wells.
-
Self-Validation Checkpoint: If the radioactive signal in the NSB wells exceeds 10% of total binding, the subsequent membrane wash step is insufficient, indicating trapped radioligand. The assay must be aborted and wash stringency increased.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
Protocol B: Functional Electrophysiology (Two-Electrode Voltage Clamp)
Objective: Differentiate between full agonism, partial agonism, and antagonism. Causality: Binding affinity (Ki) does not equate to functional efficacy. Because α4β2 receptors exist in different stoichiometric states—(α4)₂(β2)₃ vs (α4)₃(β2)₂—which drastically alter ligand efficacy, Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes is required to strictly control subunit expression ratios via injected cRNA.
Step-by-Step Methodology:
-
cRNA Microinjection: Inject 50 nL of synthesized cRNA encoding human α4 and β2 subunits (in a strictly controlled 1:1 or 1:10 ratio to force specific stoichiometry) into defolliculated Xenopus oocytes.
-
Expression Incubation: Incubate oocytes at 18°C for 2–5 days in ND96 medium supplemented with antibiotics.
-
Voltage Clamp: Clamp oocytes at a holding potential of -70 mV using a standard two-electrode setup.
-
Ligand Perfusion: Perfuse the cytisine/benzazepine analog for 10–20 seconds using a gravity-driven perfusion system.
-
Current Measurement: Record peak inward currents. Normalize responses to the maximal current elicited by a saturating dose (1 mM) of acetylcholine (ACh).
-
Self-Validation Checkpoint: A secondary application of 1 mM ACh must follow the test compound washout. If the secondary ACh response drops by >15% compared to the baseline ACh response, receptor desensitization has occurred. The inter-pulse washout interval must be extended from 3 minutes to 5 minutes before proceeding.
-
Caption: Step-by-step workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Clinical Translation & Future Directions
The translation of these derivatives from bench to bedside has reshaped addiction medicine. While varenicline demonstrates superior overall efficacy for smoking cessation due to its optimized pharmacokinetics, clinical trials indicate that cytisine maintains a highly favorable safety profile with significantly fewer severe adverse events (e.g., nausea, abnormal dreams) 7.
Furthermore, the structural plasticity of benzazepine derivatives has opened new therapeutic avenues. Varenicline acts as a full agonist at the homomeric α7 nAChR subtype. Because α7 receptors are heavily implicated in neuroprotection and cognitive gating, novel cytisine and benzazepine analogs are currently undergoing preclinical evaluation for neurodegenerative and psychiatric conditions, including Alzheimer's disease and schizophrenia 8.
References
- Cytisine and cytisine derivatives.
- Varenicline - Wikipedia.Wikipedia.
- Cytisine for smoking cessation: A systematic review and meta-analysis.PubMed / NIH.
- Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP.
- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Deriv
- Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues.
- Cytisine Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial.PubMed / NIH.
- Nicotinic Receptors Containing the α7 Subunit: A Model for R
Sources
- 1. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline - Wikipedia [en.wikipedia.org]
- 3. Cytisine for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytisine Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Tale of Two Scaffolds in Nicotinic Receptor Drug Discovery
An In-depth Technical Guide to the Structural Comparison of 1,5-Methano-3-benzazepine and Cytisine
In the landscape of medicinal chemistry, particularly in the pursuit of novel central nervous system (CNS) agents, the comparative analysis of distinct molecular architectures offers profound insights into the principles of molecular recognition and pharmacological activity. This guide delves into a detailed structural and functional comparison of two pivotal compounds: the natural alkaloid (-)-cytisine and the synthetic tricyclic scaffold 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.
Cytisine, a quinolizidine alkaloid isolated from plants of the Fabaceae family, has a long history of use in Eastern and Central Europe as a smoking cessation aid.[1][2] Its therapeutic efficacy is rooted in its specific interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, where it acts as a partial agonist.[2][3] This mechanism allows it to alleviate nicotine withdrawal symptoms while simultaneously reducing the rewarding effects of smoking.[1][2][3]
Conversely, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine represents a synthetic framework, initially explored for analgesic properties, though it proved inactive in that regard.[4][5] Its significance was later uncovered during the exploration of nicotinic receptor agonists, where it served as a foundational structure in the developmental pathway leading to varenicline, another prominent smoking cessation drug.[5][6] The rigid, bridged structure of this benzazepine provides a conformationally constrained scaffold that has proven versatile for developing selective ligands for various CNS targets.[7]
This document, intended for researchers, scientists, and drug development professionals, provides a granular comparison of these two molecules. We will dissect their core structures, analyze the impact of their distinct architectures on pharmacological activity, and explore the synthetic strategies employed to access them. Through this comparative lens, we aim to illuminate the subtle yet critical structural nuances that govern ligand-receptor interactions and inform the rational design of next-generation therapeutics targeting nAChRs and beyond.
Section 1: Core Structural Architecture
A fundamental understanding of the three-dimensional structure of each molecule is paramount to appreciating their pharmacological differences. Both molecules are rigid, bridged systems, a feature that reduces conformational flexibility and presents a well-defined shape to their biological targets.
Cytisine: The Tetracyclic Quinolizidine Alkaloid
(-)-Cytisine, with the IUPAC name (1R,5S)-1,2,3,4,5,6-hexahydro-8H-1,5-methano-8H-pyrido[1,2-a][8][9]diazocin-8-one, is a tetracyclic compound.[1][8] Its structure is characterized by three fused rings: two piperidine rings in chair conformations and a pyridone ring.[10]
-
Key Features:
-
Quinolizidine Core: A bicyclic system containing a nitrogen atom at the bridgehead.
-
Pyridone Ring: An α,β-unsaturated lactam. This ring system is crucial for its interaction with nAChRs, with the carbonyl oxygen acting as a hydrogen bond acceptor.[11]
-
Secondary Amine: Located within the piperidine ring, this nitrogen is protonated at physiological pH, forming a cationic center that engages in a critical cation-π interaction with aromatic residues in the nAChR binding site.[8][11]
-
Rigidity: The bridged structure confers significant conformational rigidity, which is a key factor in its high-affinity binding.[11]
-
Caption: Chemical Structure of Cytisine
1,5-Methano-3-benzazepine: The Tricyclic Norbenzomorphan Scaffold
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine is a rigid tricyclic heterocyclic compound with the molecular formula C₁₁H₁₃N.[7] This structure is defined by a benzene ring fused to a seven-membered azepine ring, which is conformationally locked by a methano bridge across the 1 and 5 positions.[7]
-
Key Features:
-
Benzazepine Core: A fusion of a benzene ring and a seven-membered azepine ring. Benzazepines are a well-established class of compounds with broad bioactivities.[12]
-
Methano Bridge: This bridge creates a bicyclo[3.3.1]nonane-like system fused to the benzene ring, resulting in a rigid "norbenzomorphan" scaffold.[7]
-
Aromatic Ring: The benzene ring provides a large, hydrophobic surface capable of engaging in various non-covalent interactions.
-
Secondary Amine: The sole nitrogen atom is a secondary amine within the bridged piperidine-like portion of the molecule. Like in cytisine, this is the basic center.
-
Caption: Key structural similarities and differences.
Section 3: Pharmacological Consequences of Structural Divergence
The structural differences outlined above translate directly into distinct pharmacological activities and therapeutic applications. The primary target for both parent compounds is the nAChR family, but their interaction modes and the subsequent activities of their derivatives vary.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Cytisine is a well-characterized partial agonist of α4β2 nAChRs, the subtype most implicated in nicotine addiction. [11][13]Its binding affinity is high, with reported Ki values in the low nanomolar range. [13]The binding is governed by specific interactions:
-
Cation-π Interaction: The protonated secondary amine forms a cation-π bond with an aromatic tryptophan residue (TrpB) in the receptor's binding pocket. [8]2. Hydrogen Bonding: The pyridone carbonyl oxygen acts as a crucial hydrogen bond acceptor. [11]3. A Second Cation-π Interaction: Studies suggest that cytisine also engages in a second cation-π interaction, contributing to its high affinity. [11][14] 1,5-Methano-3-benzazepine also demonstrates agonist activity at nAChRs. [5]Its discovery as a nicotinic agonist was a key step in the development of varenicline. The basic nitrogen serves a similar role to that in cytisine, engaging in the primary cation-π interaction. However, the replacement of the electron-rich, hydrogen-bond-accepting pyridone ring with a hydrophobic benzene ring fundamentally alters the secondary interactions with the receptor. This structural change opens up different possibilities for derivatization to modulate potency and selectivity.
Divergent Therapeutic Exploration
The differing scaffolds have led researchers down distinct paths of drug development.
-
Cytisine Derivatives: Research has largely focused on modifying the cytisine template to improve its pharmacokinetic profile (e.g., brain penetration) and fine-tune its efficacy and selectivity for different nAChR subtypes. [15][16]Modifications at the pyridone ring and the secondary amine have been extensively explored. [16]
-
1,5-Methano-3-benzazepine Derivatives: While it served as a conceptual precursor to nAChR modulators, this scaffold has also proven to be a versatile platform for targeting other CNS receptors. Derivatives have been developed as:
-
Acetylcholinesterase (AChE) Inhibitors: 7-hydroxy derivatives have shown potent AChE inhibition, relevant for Alzheimer's disease. [7] * Sigma Receptor Ligands: The norbenzomorphan framework is an excellent scaffold for developing highly selective ligands for the sigma-2 receptor, which is implicated in cancer and neurodegenerative diseases. [7] * GluN2B-containing NMDA Receptor Ligands: The scaffold has been used to develop PET imaging agents for NMDA receptors, which are important in various neurological disorders. [17]
-
Section 4: Methodologies in Characterization
To experimentally validate and compare the pharmacological profiles of compounds like cytisine and 1,5-methano-3-benzazepine, a suite of in-vitro and in-vivo assays is employed. A cornerstone of this process is the radioligand binding assay, which quantifies the affinity of a test compound for a specific receptor.
Experimental Protocol: nAChR Radioligand Competition Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand, such as [³H]cytisine, for binding to nAChRs expressed in rat brain tissue.
Objective: To determine the inhibitory constant (Ki) of 1,5-methano-3-benzazepine by measuring its competition with [³H]cytisine.
Materials:
-
Rat forebrain tissue homogenate (source of α4β2 nAChRs).
-
[³H]cytisine (specific activity ~30-60 Ci/mmol).
-
Unlabeled cytisine (for non-specific binding determination).
-
Test compound: 1,5-Methano-3-benzazepine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Tissue Preparation: Homogenize dissected rat forebrain tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]cytisine (final concentration ~1 nM), 100 µL tissue homogenate.
-
Non-specific Binding (NSB): 50 µL unlabeled cytisine (final concentration ~10 µM), 50 µL [³H]cytisine, 100 µL tissue homogenate.
-
Competition Binding: 50 µL of 1,5-methano-3-benzazepine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]cytisine, 100 µL tissue homogenate.
-
-
Incubation: Incubate the plate at 4°C for 75-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for Radioligand Competition Assay.
Conclusion
The structural juxtaposition of the natural product cytisine and the synthetic scaffold 1,5-methano-3-benzazepine offers a compelling case study in medicinal chemistry. Cytisine presents a conformationally rigid, heteroatom-rich structure optimized by nature for potent interaction with α4β2 nAChRs. Its architecture, featuring a basic nitrogen and a hydrogen-bond-accepting pyridone ring, provides a clear pharmacophore for nAChR partial agonism.
In contrast, 1,5-methano-3-benzazepine offers a more stripped-down, yet equally rigid, carbocyclic aromatic framework. While it shares the critical basic nitrogen, the substitution of a benzene ring for the pyridone ring fundamentally alters its secondary binding interactions. This seemingly simple change unlocks vast potential for synthetic diversification, allowing medicinal chemists to move beyond the nAChR family and develop highly selective ligands for a range of other important CNS targets, from sigma receptors to NMDA receptors.
For the drug development professional, this comparison underscores a vital principle: while nature provides exquisite starting points, synthetic scaffolds offer unparalleled modularity. Understanding the intricate relationship between the three-dimensional architecture of these core structures and their resulting pharmacology is essential for the continued design of potent, selective, and safe therapeutics for complex neurological and psychiatric disorders.
References
- Boido, C. C., et al. (1999).
- Dr. Oracle. (2025). What is the mechanism by which cytisine (nicotinic receptor partial agonist)
-
Lester, H. A., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 141(40), 15878-15887. Available from: [Link]
-
Sixma, T. K., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 287(25), 20986-20996. Available from: [Link]
-
Pabreza, L. A., et al. (1991). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular Pharmacology, 39(1), 9-12. Available from: [Link]
-
Dougherty, D. A., & Lester, H. A. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. PubMed. Available from: [Link]
-
Wikipedia contributors. (2024). Cytisine. Wikipedia. Available from: [Link]
-
Zatoński, W. A., & Tutka, P. (2006). Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports, 58(6), 743-760. Available from: [Link]
-
Brooks, P. R., et al. (2004). A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available from: [Link]
-
Azzam, R. A. S. (2023). Is Cytisinicline Effective for Smoking Cessation? Alcohol, Other Drugs, and Health. Available from: [Link]
-
Alonso, J. L., et al. (2022). The Nicotinic Agonist Cytisine: The Role of the NH···N Interaction. ACS Publications. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cytisine. PubChem. Available from: [Link]
- R. J. K. Taylor, et al. (2012). Cytisine: a natural product lead for the development of drugs acting at nicotinic acetylcholine receptors.
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Available from: [Link]
-
Brooks, P. R., et al. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry, 69(21), 7290-7295. Available from: [Link]
- Gotti, C., & Clementi, F. (2021). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product Cytisine.
- Barlow, R. B., & Johnson, O. (1989). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-) -nicotine. British Journal of Pharmacology, 98(3), 799-808.
- Carlier, J., et al. (2018). APPLICATIONS OF CYTISINE EXTRACTION AND DETECTION IN BIOLOGICAL MATERIALS FOR CLINICAL MEDICINE. Herba Polonica, 64(3), 54-66.
- Rahman, S., et al. (2017). Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Frontiers in Pharmacology, 8, 663.
-
National Institute of Standards and Technology. (n.d.). Cytisine. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. (n.d.). 3.6: Cytisine derivatives: structure activity relationship for the α4β2*nAChR. ResearchGate. Available from: [Link]
- Grokipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia.
- Xiao, Y., et al. (2006). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. Journal of Medicinal Chemistry, 49(12), 3469-3472.
-
Wikipedia contributors. (2023). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. Available from: [Link]
- Kerr, M. A., et al. (2008). Deconstructing cytisine: The syntheses of (+/-)-cyfusine and (+/-)-cyclopropylcyfusine, fused ring analogs of cytisine. Bioorganic & Medicinal Chemistry Letters, 18(9), 2972-2975.
- Gotti, C., & Clementi, F. (2021). Cytisine and cytisine derivatives. More than smoking cessation aids. European Journal of Pharmacology, 903, 174133.
-
National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one. PubChem. Available from: [Link]
-
Pharmaffiliates. (n.d.). 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. Pharmaffiliates. Available from: [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Available from: [Link]
- Malysz, J., et al. (2010). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 107(14), 6484-6489.
- Mohammadpoor-Baltork, I., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 13(10), 2329-2338.
- Singh, P., & Kaur, M. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview.
- Reddy, K. S. N., et al. (2010). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 11(3), 1147-1157.
-
Ametamey, S. M., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[1]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. Available from: [Link]
-
Thomas, M. G., et al. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b]d[8][13]iazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 12(7), 1146-1155.
- Verbitsky, E. V., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Neuroscience, 16, 844893.
- Brooks, P. R., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- Arneric, S. P., et al. (1994). 3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318.
- Henderson, B. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 92.
Sources
- 1. Cytisine - Wikipedia [en.wikipedia.org]
- 2. Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine from Benzonorbornadiene
[1]
Executive Summary & Strategic Rationale
The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine skeleton (often referred to as the norbenzomorphan or modified benzazepine core) represents a privileged scaffold in medicinal chemistry.[1] It serves as the structural foundation for high-affinity ligands of nicotinic acetylcholine receptors (nAChRs), including Varenicline and Cytisine analogs.
While transition-metal-catalyzed cyclizations (e.g., Pd-catalyzed intramolecular Heck reactions) exist, they often require pre-functionalized substrates that are synthetically expensive. This guide details a divergent, high-fidelity protocol starting from the inexpensive hydrocarbon benzonorbornadiene .
The Core Strategy: We utilize the latent functionality of the norbornene alkene bridge. By oxidatively cleaving the C2–C3 bond, we unmask a cis-1,3-indane dicarbaldehyde intermediate. This intermediate is perfectly pre-organized for a double reductive amination, which "stitches" the cleaved carbons back together with a nitrogen atom, expanding the 5-membered alkene ring into a 7-membered azepine ring while preserving the critical methylene bridge.
Key Advantages of This Route:
-
Stereochemical Control: The rigid bicyclic starting material enforces cis-geometry, ensuring the dialdehyde intermediates are positioned for facile cyclization.
-
Scalability: Avoids high-dilution conditions typically required for macrocyclizations due to the intramolecular nature of the final closure.
-
Atom Economy: Utilizes the carbon framework of the starting material efficiently, with nitrogen insertion being the only major structural addition.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow, transforming the strained alkene into the bridged azepine system.
Figure 1: Step-wise oxidative expansion of benzonorbornadiene. The critical step is the cleavage of the norbornene alkene to generate the cis-dialdehyde, which acts as a lynchpin for the formation of the azepine ring.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale , prioritizing yield and purity over speed.
Phase 1: Stereoselective Dihydroxylation
Objective: Install the cis-diol functionality on the exo face of the alkene. Rationale: Benzonorbornadiene reacts exclusively on the exo face due to steric hindrance from the methano bridge. The cis arrangement is mandatory for the subsequent cleavage; trans-diols do not undergo clean Malaprade oxidation.
Reagents:
-
Benzonorbornadiene (1.42 g, 10 mmol)
-
Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH, 0.5 mL, catalytic)
-
N-Methylmorpholine N-oxide (NMO) (1.40 g, 12 mmol)
-
Solvent: Acetone/Water (10:1 v/v, 50 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve benzonorbornadiene in Acetone/Water.
-
Addition: Add NMO in one portion. Subsequently, add the OsO₄ solution dropwise. The solution will turn pale yellow/brown.
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, replaced by a polar spot (Rf ~0.1).
-
Quench: Add solid Na₂SO₃ (2 g) and stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).
-
Workup: Filter through a pad of Celite. Concentrate the filtrate to remove acetone. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Outcome: Yields ~1.6 g (>90%) of cis-exo-2,3-dihydroxybenzonorbornene as a white solid. Used directly in Phase 2.
Phase 2: Oxidative Cleavage (Malaprade Reaction)
Objective: Cleave the C2–C3 bond to generate cis-1,3-indanedicarbaldehyde. Critical Note: The resulting dialdehyde is prone to epimerization or polymerization. Do not store. Proceed immediately to Phase 3.
Reagents:
-
Diol from Phase 1 (1.76 g, 10 mmol)
-
Sodium Periodate (NaIO₄) (2.56 g, 12 mmol)
-
Solvent: THF/Water (1:1, 60 mL)
Procedure:
-
Dissolution: Dissolve the diol in THF/Water. Cool to 0°C.[2]
-
Oxidation: Add NaIO₄ as a finely ground powder over 10 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours. A white precipitate (NaIO₃) will form.
-
Workup: Filter off the solids. Dilute filtrate with Et₂O (50 mL) and wash with water.
-
Isolation: Dry the organic layer (MgSO₄) and concentrate in vacuo at low temperature (<30°C).
-
Outcome: A colorless oil containing the crude dialdehyde.
Phase 3: Double Reductive Amination (Ring Closure)
Objective: Cyclize the dialdehyde with a primary amine to form the benzazepine core.
Reagents:
-
Crude Dialdehyde (from Phase 2)
-
Benzylamine (1.07 g, 10 mmol) — Note: Other amines (methyl, allyl) can be substituted here.
-
Sodium Cyanoborohydride (NaBH₃CN) (1.25 g, 20 mmol)
-
Acetic Acid (glacial, catalytic, to adjust pH to ~5-6)
-
Solvent: Methanol (dry, 50 mL)
Procedure:
-
Imine Formation: Dissolve the crude dialdehyde in MeOH. Add Benzylamine.[3] Stir for 30 minutes at 0°C.
-
Reduction: Add Acetic Acid (approx. 0.5 mL) to activate the imine. Add NaBH₃CN portion-wise over 15 minutes.
-
Safety: HCN gas may be evolved; perform in a well-ventilated fume hood.
-
-
Cyclization: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Evaporate MeOH. Extract aqueous residue with CH₂Cl₂ (3 x 40 mL).
-
Purification: Flash chromatography (SiO₂, Gradient 0-5% MeOH in CH₂Cl₂).
-
Final Product: 3-Benzyl-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine .
Phase 4: Debenzylation (Optional)
To access the free secondary amine (analogous to Varenicline core):
-
Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH, RT, 4 hours.
-
Yield: Quantitative conversion to the hydrochloride salt after treatment with HCl/Ether.
Quantitative Performance & Troubleshooting
| Parameter | Phase 1 (Diol) | Phase 2 (Cleavage) | Phase 3 (Cyclization) | Overall Yield |
| Typical Yield | 92-96% | >95% (Crude) | 65-75% | ~60% |
| Limiting Factor | Steric hindrance (slow) | Stability of aldehyde | Oligomerization | Step 3 efficiency |
| Key QC Check | NMR: Loss of alkene proton ( | IR: Appearance of C=O (1720 cm⁻¹) | MS: M+1 peak matches target | Purity >98% |
Troubleshooting Guide:
-
Low Yield in Phase 3: If the yield drops below 50%, it is likely due to the instability of the dialdehyde. Solution: Perform a "Tandem" procedure where the oxidative cleavage (Ozonolysis) is immediately followed by the addition of the amine and reductant in the same pot (One-pot Ozonolysis-Reductive Amination), though this often requires careful temperature control (-78°C).
-
Incomplete Dihydroxylation: Ensure the NMO is fresh. Old NMO absorbs water and loses potency.
References
-
Singer, R. A., et al. (2004).[4] Preparation of 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters.
-
ResearchGate Entry. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
-
Mazzocchi, P. H., & Stille, J. K. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Intramolecular Azide to Alkene Cycloadditions for the Construction of Pyrrolobenzodiazepines and Azetidino-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oxidative Cleavage Strategies for the Synthesis of 1,5-Methano-3-benzazepine Scaffolds
Introduction & Strategic Context
The 1,5-methano-3-benzazepine structural motif is a privileged bridged bicyclic scaffold, serving as the core pharmacophore for numerous neuroactive agents, most notably the α4β2 nicotinic acetylcholine receptor partial agonist varenicline[1],[2]. Constructing this bridged azepine ring presents a unique topological challenge in synthetic organic chemistry.
Historically, Mazzocchi et al. achieved the first synthesis of this scaffold from benzonorbornadiene via a grueling multi-step oxidation and reduction sequence, yielding a mere 1.2% overall[3],[4]. Modern process chemistry has since revolutionized this pathway. By leveraging the pre-existing strain of the benzonorbornadiene alkene, controlled oxidative cleavage generates a cis-1,3-indandicarboxaldehyde intermediate. The rigid cis-stereochemistry perfectly pre-organizes the two electrophilic carbonyls for a highly efficient double reductive amination, "snapping" the 7-membered azepine ring closed in a single, high-yielding operation[5],[3].
Mechanistic Pathway & Experimental Logic
The transition from a low-yielding linear synthesis to a high-yielding convergent cyclization relies on the precise control of the oxidative cleavage[5].
-
Why not direct ozonolysis? While tandem ozonolysis-reductive amination is theoretically elegant, direct ozonolysis of benzonorbornadiene suffers from over-oxidation and the accumulation of hazardous ozonide intermediates. In practice, this caps the yield at ~28% and introduces significant thermal hazards upon scale-up[5],[3].
-
The Lemieux-Johnson Advantage: A two-step oxidative cleavage utilizing catalytic OsO₄ (with NMO as a stoichiometric co-oxidant) followed by NaIO₄ cleavage provides exquisite chemoselectivity. The intermediate cis-diol is stable and cleanly cleaved to the dialdehyde without over-oxidation to the carboxylic acid[5].
-
Amine Selection: Benzylamine is selected over ammonia for the reductive amination. Primary aliphatic amines are highly nucleophilic, rapidly forming the intermediate bis-iminium species without forming complex polymeric networks. The resulting N-benzyl group is easily cleaved via hydrogenolysis using Pearlman’s catalyst (Pd(OH)₂/C) to reveal the final secondary amine[3].
Figure 1: Synthetic workflow for 1,5-methano-3-benzazepine via oxidative cleavage of benzonorbornadiene.
Quantitative Data & Method Comparison
The table below summarizes the evolution of synthetic methodologies for the 1,5-methano-3-benzazepine scaffold, highlighting the superiority of the Osmium-mediated oxidative cleavage route[5],[3],[4],[6].
Table 1: Comparison of Synthetic Strategies for 1,5-Methano-3-benzazepine
| Synthetic Strategy | Key Reagents | Overall Yield | Mechanistic Pros | Mechanistic Cons |
| Classical Oxidation (Mazzocchi) | Al(Ot-Bu)₃, SeO₂, KO₂, LiAlH₄ | ~1.2% | Established proof-of-concept for the scaffold. | Excessive steps (9 total); harsh reduction conditions; abysmal yield. |
| Tandem Ozonolysis | O₃, Benzylamine, Reductant | 28% | One-pot procedure; no isolation of intermediates. | Prone to over-oxidation; ozonide accumulation poses thermal hazards. |
| Pd-Catalyzed Cyclization | Pd(OAc)₂, Indene precursors | ~50-60% | Avoids toxic heavy metals (Osmium). | Requires multi-step synthesis of complex cyanobenzofulvene precursors. |
| OsO₄ / NaIO₄ Cleavage (Optimized) | K₂OsO₄, NMO, NaIO₄, Pd(OH)₂ | 64–73% | Highly chemoselective; robust intermediate stability; highly scalable. | Requires strict heavy metal remediation (Osmium) post-reaction. |
Experimental Protocols
The following self-validating protocols detail the optimized OsO₄/NaIO₄ oxidative cleavage and subsequent reductive amination, adapted from the robust procedures developed by Pfizer Global Research[5],[3].
Protocol A: Osmium-Mediated Dihydroxylation and Oxidative Cleavage
Objective: Convert benzonorbornadiene to cis-1,3-indandicarboxaldehyde.
-
Dihydroxylation:
-
Charge a reaction vessel with benzonorbornadiene (1.0 equiv) and dissolve in an Acetone/H₂O mixture (typically 4:1 v/v) to achieve a 0.5 M concentration.
-
Add N-methylmorpholine N-oxide (NMO) (1.1 equiv) as the stoichiometric oxidant.
-
Causality Check: Cool the mixture to 0 °C before adding potassium osmate dihydrate (K₂OsO₄·2H₂O, 0.01 equiv). Cooling prevents exothermic runaway and suppresses over-oxidation.
-
Stir the reaction at room temperature. Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The non-polar alkene spot (Rf ~0.9) should completely disappear, replaced by a highly polar cis-diol spot (Rf ~0.2) within 4-6 hours.
-
-
Oxidative Cleavage:
-
To the same reaction pot, add sodium periodate (NaIO₄, 1.2 equiv) portion-wise at 0 °C.
-
Causality Check: NaIO₄ specifically cleaves the vicinal diol. The reaction is exothermic; portion-wise addition maintains the internal temperature below 15 °C to prevent degradation of the resulting aldehydes.
-
Stir for 2 hours. Validation: TLC will show the disappearance of the diol and the emergence of the dialdehyde (Rf ~0.5).
-
Workup: Quench with aqueous sodium thiosulfate to destroy residual oxidants. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude cis-1,3-indandicarboxaldehyde should be used immediately in the next step to prevent oligomerization.
-
Protocol B: Reductive Amination and Debenzylation
Objective: Cyclize the dialdehyde to the azepine ring and remove the benzyl protecting group.
-
Reductive Amination:
-
Dissolve the crude dialdehyde (1.0 equiv) in 1,2-dichloroethane (DCE) or THF.
-
Add benzylamine (1.05 equiv) and glacial acetic acid (1.0 equiv). Stir for 30 minutes to allow the bis-iminium intermediate to form.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 equiv) portion-wise.
-
Causality Check: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the premature reduction of the starting dialdehyde into an unreactive diol.
-
Stir for 12 hours. Validation: LC-MS should indicate the mass of the N-benzyl-1,5-methano-3-benzazepine intermediate (m/z = 250.3 [M+H]⁺)[3].
-
Workup with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate.
-
-
Hydrogenolysis (Debenzylation):
-
Convert the crude N-benzyl amine to its HCl salt by treating with 3 N HCl in ethyl acetate. Rationale: The protonated amine is significantly less prone to poisoning the palladium catalyst during hydrogenolysis[3].
-
Dissolve the salt in methanol and transfer to a Parr hydrogenation vessel.
-
Add Pearlman's catalyst (Pd(OH)₂ on carbon, 20% wt, ~10% w/w loading).
-
Causality Check: Pd(OH)₂ is specifically chosen over standard Pd/C because it exhibits vastly superior kinetics for the cleavage of N-benzyl bonds.
-
Pressurize with H₂ (40–50 psi) and shake for 24 hours.
-
Validation: Filter through Celite, concentrate, and crystallize from hot isopropanol/hexane to yield 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine as a white crystalline salt (e.g., tosylate or hydrochloride)[3],[7].
-
Troubleshooting & Process Considerations
-
Osmium Remediation: The primary drawback of Protocol A is osmium contamination. For pharmaceutical-grade synthesis (e.g., varenicline APIs), the organic extracts must be treated with heavy metal scavengers (such as functionalized silica or aqueous sodium sulfite washes) to reduce Os levels below 10 ppm[5],[6].
-
Alternative Catalysts: If osmium must be strictly avoided due to regulatory or toxicity concerns, researchers can utilize the alternative Pd-catalyzed cyclization of cyanobenzofulvene acetals, though this requires a longer linear sequence to prepare the starting materials[6].
References
-
Singer, R. A., McKinley, J., Guillaume, B., & Farlow, R. "Preparation of 1,5-Methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization." Organic Letters, 2004, 6(14), 2357-2360. URL:[Link]
-
Mazzocchi, P. H., et al. "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines." Journal of Medicinal Chemistry, 1979, 22(4), 455-457. URL:[Link]
-
Veeprho Pharmaceuticals. "3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Reference Standard." URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. veeprho.com [veeprho.com]
Osmium-Free Synthetic Routes for Varenicline Intermediates: A Detailed Guide to Safer and More Sustainable Pharmaceutical Manufacturing
Introduction: The Imperative for Greener Varenicline Synthesis
Varenicline, marketed as Chantix®, is a crucial medication for smoking cessation, acting as a partial agonist for the α4β2 nicotinic acetylcholine receptor.[1][2] Its synthesis has traditionally relied on a key step: the cis-dihydroxylation of 1,4-dihydro-1,4-methano-naphthalene to form the pivotal intermediate, (1R,2R,3S,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-cis-2,3-diol. Historically, this transformation has been accomplished using osmium tetroxide (OsO₄), a reagent renowned for its high efficiency and stereoselectivity in forming syn-diols.[2][3]
However, the use of osmium tetroxide on an industrial scale is fraught with challenges. OsO₄ is highly toxic, volatile, and expensive, posing significant safety risks and environmental concerns related to the disposal of osmium-containing waste.[4][5] Consequently, the development of osmium-free or safer, immobilized osmium-based synthetic routes is a critical objective for the pharmaceutical industry, aligning with the principles of green chemistry to create more sustainable and cost-effective manufacturing processes.[6]
This comprehensive application note provides detailed protocols and insights into viable alternatives to the traditional osmium tetroxide-mediated synthesis of varenicline intermediates. We will explore three distinct strategies:
-
Immobilized Osmium Catalysis: A significant process improvement that mitigates the handling risks associated with free OsO₄.
-
Permanganate-Mediated Dihydroxylation: A classic, osmium-free method leveraging inexpensive and readily available reagents.
-
Ruthenium-Catalyzed Dihydroxylation: A powerful and efficient osmium-free alternative that operates under mild conditions.
Each section will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and present quantitative data to allow for a comparative assessment of these synthetic routes.
Overall Synthetic Pathway to Varenicline
The synthesis of varenicline from 1,4-dihydro-1,4-methano-naphthalene involves a multi-step sequence, with the dihydroxylation being a critical stereochemistry-defining step. The resulting cis-diol is then oxidatively cleaved to a dialdehyde, which undergoes reductive amination and subsequent cyclization and deprotection steps to yield the final active pharmaceutical ingredient (API).
Caption: Overall synthetic scheme for varenicline, highlighting the critical osmium-free cis-dihydroxylation step.
Route 1: Immobilized Osmium Tetroxide - A Safer Approach
While not entirely "osmium-free," the use of polymer-supported osmium tetroxide represents a significant advancement in process safety and sustainability. By anchoring the osmium catalyst to a solid support, the risks of exposure to volatile OsO₄ are minimized, and the catalyst can be easily recovered by filtration, simplifying product purification and waste management.[4][6]
Causality of Experimental Choices:
-
Polymer Support (e.g., FibreCat™): The solid support physically contains the osmium, preventing its release into the process stream and the final product. This also allows for catalyst recycling, enhancing the economic viability of the process.
-
Co-oxidant (N-methylmorpholine N-oxide, NMO): Osmium is used in catalytic amounts. The stoichiometric co-oxidant, NMO, regenerates the active Os(VIII) species from the Os(VI) state formed after the dihydroxylation, allowing the catalytic cycle to continue.[7]
-
Solvent System (tert-butanol/water): This solvent mixture is effective at solubilizing both the nonpolar organic substrate and the polar reagents, facilitating the reaction. Water is essential for the hydrolysis of the intermediate osmate ester to release the diol product.[8]
Experimental Protocol: Immobilized OsO₄ Dihydroxylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dihydro-1,4-methano-naphthalene (1.0 eq), N-methylmorpholine N-oxide (NMO) (1.05 eq), tert-butanol (10 volumes), and water (3 volumes).
-
Catalyst Addition: Add the polymer-supported osmium tetroxide catalyst (e.g., FibreCat™ 3003, 0.25 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 24-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the polymer-supported catalyst. The catalyst can be washed with the reaction solvent and stored for reuse.
-
To the filtrate, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1,4-methano-naphthalene-cis-2,3-diol, which can be purified by recrystallization.
Route 2: Permanganate-Mediated Dihydroxylation - The Classic Osmium-Free Method
Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of performing syn-dihydroxylation of alkenes.[1][9] While its high reactivity can sometimes lead to over-oxidation, carefully controlled reaction conditions can provide the desired diol in good yields.[3]
Causality of Experimental Choices:
-
Potassium Permanganate (KMnO₄): This is the primary oxidant that reacts with the alkene to form a cyclic manganate ester intermediate, which is then hydrolyzed to the syn-diol.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C) is crucial to prevent over-oxidation of the diol to a diketone or cleavage of the carbon-carbon bond.
-
Phase Transfer Catalyst (e.g., TEBAC): In a non-aqueous solvent system, a phase transfer catalyst like benzyl(triethyl)ammonium chloride (TEBAC) is used to solubilize the permanganate salt in the organic phase, allowing it to react with the substrate.[9]
-
Solvent (Acetone): Acetone is a suitable solvent that is relatively inert to oxidation under the reaction conditions and can dissolve the substrate and the phase transfer catalyst complex.
Experimental Protocol: Permanganate Dihydroxylation
-
Reaction Setup: In a flask cooled to 0 °C in an ice bath, dissolve 1,4-dihydro-1,4-methano-naphthalene (1.0 eq) and TEBAC (1.2 eq) in acetone (20 volumes).
-
Reagent Addition: Slowly add finely ground potassium permanganate (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture will turn purple and then form a brown precipitate of manganese dioxide (MnO₂).
-
Reaction: Stir the reaction vigorously at 0 °C for 1-3 hours.
-
Monitoring: Monitor the disappearance of the purple color and the consumption of the starting material by TLC.
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown precipitate dissolves and the solution becomes colorless.
-
Filter the mixture to remove any residual solids.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the crude diol, which can be purified by column chromatography or recrystallization.
Route 3: Ruthenium-Catalyzed Dihydroxylation - A Modern Osmium-Free Alternative
Ruthenium tetroxide (RuO₄), like its osmium counterpart, is a potent oxidizing agent for syn-dihydroxylation.[10] Modern protocols utilize catalytic amounts of a ruthenium precursor (e.g., RuCl₃·xH₂O) with a stoichiometric co-oxidant, making it a more cost-effective and less hazardous alternative to osmium-based methods.[4][11]
Causality of Experimental Choices:
-
Ruthenium Catalyst (RuCl₃·xH₂O): A common and stable precursor that is oxidized in situ to the active RuO₄ species.
-
Co-oxidant (Sodium Periodate, NaIO₄): NaIO₄ serves a dual purpose: it oxidizes the Ru(III) precursor to the active Ru(VIII) state and continuously regenerates RuO₄ from the reduced Ru(VI) species formed during the reaction.
-
Acidic Conditions (Sulfuric Acid): The addition of a catalytic amount of acid has been shown to accelerate the hydrolysis of the intermediate ruthenate ester and suppress over-oxidation, leading to higher yields of the desired diol.[11]
-
Solvent System (Acetonitrile/Ethyl Acetate/Water): This multiphasic solvent system is effective for this transformation, providing a medium where all components can interact.
Catalytic Cycle of Ruthenium-Mediated Dihydroxylation
Caption: Catalytic cycle for the ruthenium-catalyzed syn-dihydroxylation of alkenes.
Experimental Protocol: Ruthenium-Catalyzed Dihydroxylation
-
Reaction Setup: In a round-bottom flask, prepare a solution of 1,4-dihydro-1,4-methano-naphthalene (1.0 eq) in a 2:2:3 mixture of ethyl acetate, acetonitrile, and water (total 15 volumes).
-
Reagent Addition: To the stirred solution, add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.5 mol%) and sulfuric acid (20 mol%).
-
Co-oxidant Addition: Add sodium periodate (NaIO₄, 1.1 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be maintained below 35 °C. The solution will typically turn yellow-green.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow color dissipates.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 volumes).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the organic phase under reduced pressure. The resulting crude diol can be purified by flash column chromatography on silica gel.
Quantitative Data Summary and Comparison
The choice of synthetic route in a pharmaceutical manufacturing setting is often a balance of yield, cost, safety, and environmental impact. The following table provides a comparative summary of the different dihydroxylation methods.
| Parameter | Immobilized OsO₄ | KMnO₄ | Catalytic RuO₄ |
| Yield | High (typically >85%)[8] | Moderate to High (60-85%)[9] | High (typically >85%)[10][11] |
| Reaction Time | Long (24-48 h) | Short (1-3 h) | Short (1-2 h) |
| Catalyst Loading | 0.25 mol% | Stoichiometric | 0.5 mol% |
| Reagent Cost | High (Osmium) | Low | Moderate (Ruthenium) |
| Safety Concerns | Reduced Os exposure | Strong oxidant, Mn waste | Less toxic than Os |
| Waste Stream | Recoverable catalyst | Manganese salts | Ruthenium salts |
| Scalability | Good | Moderate (exotherm) | Good |
Conclusion
The synthesis of the key cis-diol intermediate for varenicline can be successfully achieved without the use of free osmium tetroxide, thereby enhancing the safety and sustainability of the manufacturing process.
-
Immobilized osmium tetroxide offers a direct and high-yielding replacement for the traditional method, with significantly improved safety and handling characteristics.
-
Potassium permanganate represents a low-cost, entirely osmium-free alternative, though it requires careful control of reaction conditions to prevent over-oxidation.
-
Catalytic ruthenium tetroxide has emerged as a highly efficient and selective modern alternative, providing high yields under mild conditions with low catalyst loadings.
The selection of the optimal route will depend on specific manufacturing capabilities, cost considerations, and environmental regulations. However, the protocols and data presented herein provide a strong foundation for researchers and drug development professionals to implement these safer and more sustainable synthetic strategies for the production of varenicline.
References
- Process for preparing varenicline and intermediates for use therein.
-
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Dihydroxylation. Wikipedia. [Link]
-
Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules. [Link]
-
1,2,3,4-Tetra-hydro-1,4-methano-naphthalene-2,3-diol. PubMed. [Link]
-
An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins. Scilit. [Link]
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
The evolution of the dihydroxylation of alkenes through representative examples. ResearchGate. [Link]
-
Dihydroxylation – Knowledge and References. Taylor & Francis Online. [Link]
-
An Efficient and Practical Method for Olefin Dihydroxylation. Organic Chemistry Portal. [Link]
-
12.9: Dihydroxylation. Chemistry LibreTexts. [Link]
-
Varenicline. New Drug Approvals. [Link]
-
KMnO4 Dihydroxylation Mechanism. YouTube. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
Mechanism of Permanganate Promoted Dihydroxylation of Complex Diketopiperazines: Critical Roles of Counter-Cation and Ion-Pairing. DSpace@MIT. [Link]
-
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]
-
New Osmium-Based Reagent for the Dihydroxylation of Alkenes. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2204369A1 - Process for preparing varenicline and intermediates for use therein - Google Patents [patents.google.com]
- 7. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. An Efficient and Practical Method for Olefin Dihydroxylation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scilit.com [scilit.com]
Application Notes & Protocols: Pummerer-Type Cyclization for Benzazepine Ring Formation
Introduction: The Significance of Benzazepines and a Strategic Synthetic Entry
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its seven-membered ring fused to a benzene ring provides a three-dimensional architecture that is adept at interacting with a variety of biological targets. Molecules incorporating this motif have demonstrated efficacy as dopamine receptor antagonists, vasopressin receptor antagonists, and anti-cancer agents. Consequently, the development of efficient and robust synthetic methodologies for constructing the benzazepine ring system is of paramount importance to researchers in drug discovery and development.
Traditional methods for synthesizing seven-membered rings can be challenging due to unfavorable entropic and enthalpic factors associated with macrocyclization. The intramolecular Pummerer-type cyclization offers an elegant and powerful alternative. This strategy leverages the generation of a highly electrophilic thionium ion from a readily accessible sulfoxide precursor, which is then trapped intramolecularly by an electron-rich aromatic ring. This cascade reaction transforms a linear precursor into the desired bicyclic benzazepine core, often under mild conditions. This guide provides a detailed exploration of this methodology, from its mechanistic underpinnings to practical, field-tested protocols.
Mechanistic Deep Dive: The Pummerer Rearrangement as a Cyclization Driver
The classical Pummerer rearrangement describes the conversion of a sulfoxide to an α-acyloxy thioether using an acid anhydride, such as acetic anhydride.[1] The reaction's synthetic power is significantly amplified when it is applied intramolecularly to forge new carbon-carbon bonds.[2]
The process begins with the activation of the sulfoxide oxygen by an acylating agent, typically trifluoroacetic anhydride (TFAA), forming an acyloxysulfonium salt.[3] This transformation converts the oxygen into an excellent leaving group. A base, which can be as weak as the trifluoroacetate anion generated in situ, abstracts a proton from the α-carbon, leading to the elimination of trifluoroacetic acid and the formation of a key intermediate: the electrophilic thionium ion.[4][5]
It is this potent electrophile that drives the cyclization. In the context of benzazepine synthesis, a tethered, electron-rich aromatic ring acts as the nucleophile, attacking the thionium ion in an intramolecular Friedel-Crafts-type reaction.[6] The subsequent loss of a proton re-aromatizes the benzene ring, yielding the cyclized α-aryl sulfide product, which contains the complete benzazepine framework.
Experimental Workflow: A Strategic Overview
The synthesis of benzazepines via this methodology follows a logical and robust sequence. The workflow is designed to first construct the key sulfoxide precursor, which is then subjected to the pivotal Pummerer cyclization conditions. A final reductive step removes the auxiliary sulfur group to reveal the target benzazepine.
Detailed Experimental Protocols
The following protocols are adapted from the successful synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines reported by Sano et al. and serve as a representative guide.[7]
Protocol 1: Synthesis of the Sulfoxide Precursor
This multi-step procedure details the preparation of the key substrate for the Pummerer cyclization.
A. Reductive Amination:
-
Reagents & Equipment: Aromatic aldehyde (1.0 eq), 3-phenylsulfanylpropylamine (1.0 eq), Sodium borohydride (NaBH₄, 1.1 eq), Methanol (MeOH), Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
Dissolve the aromatic aldehyde and 3-phenylsulfanylpropylamine in MeOH in a round-bottom flask at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add NaBH₄ portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting materials.
-
Quench the reaction carefully with water and concentrate under reduced pressure to remove MeOH.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude secondary amine, which is often used directly in the next step.
-
B. N-Formylation:
-
Reagents & Equipment: Crude secondary amine from Step A (1.0 eq), Formic acid (98%), Acetic anhydride (Ac₂O), Round-bottom flask, Ice bath.
-
Procedure:
-
To a flask containing formic acid at 0 °C, add acetic anhydride dropwise and stir for 15 minutes to pre-form the mixed anhydride.
-
Add a solution of the crude amine in a minimal amount of an appropriate solvent (e.g., THF) to the mixed anhydride solution.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-formyl sulfide.
-
C. Sulfide Oxidation:
-
Reagents & Equipment: N-formyl sulfide from Step B (1.0 eq), Sodium periodate (NaIO₄, 1.1 eq), Methanol/Water (e.g., 3:1 v/v), Round-bottom flask.
-
Procedure:
-
Dissolve the N-formyl sulfide in a mixture of MeOH and water.
-
Cool the solution to 0 °C and add NaIO₄ in one portion.
-
Stir the resulting suspension vigorously at 0 °C to room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solid byproducts and wash with MeOH.
-
Concentrate the filtrate, add water, and extract with dichloromethane (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the sulfoxide substrate as a mixture of diastereomers, which is typically of sufficient purity for the next step.
-
Protocol 2: Pummerer-Type Cyclization and Desulfurization
This is the key ring-forming step. The choice between Method A and Method B depends on the electronic nature of the aromatic ring.
Method A: For Electron-Rich Aromatics (e.g., with multiple methoxy groups)
-
Reagents & Equipment: Sulfoxide substrate (1.0 eq), Trifluoroacetic anhydride (TFAA, 3.0-5.0 eq), Anhydrous benzene or dichloromethane, Argon atmosphere, Schlenk flask.
-
Procedure:
-
Dissolve the sulfoxide in anhydrous solvent under an argon atmosphere.
-
Add TFAA dropwise at room temperature.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to isolate the cyclized α-phenylsulfanyl benzazepine.
-
Method B: For Less Electron-Rich Aromatics (Modified Pummerer Conditions)
-
Reagents & Equipment: Sulfoxide substrate (1.0 eq), TFAA (3.0-5.0 eq), Boron trifluoride diethyl etherate (BF₃·Et₂O, 1.0-2.0 eq), Anhydrous benzene or dichloromethane, Argon atmosphere, Schlenk flask.
-
Rationale: The addition of a Lewis acid like BF₃·Et₂O enhances the electrophilicity of the thionium ion intermediate, facilitating the cyclization onto less nucleophilic aromatic rings.[7]
-
Procedure:
-
Dissolve the sulfoxide in anhydrous solvent under an argon atmosphere.
-
Add TFAA dropwise at room temperature, followed by the addition of BF₃·Et₂O.
-
Stir at room temperature and monitor by TLC. Reaction times may be longer than in Method A.
-
Workup and purify as described in Method A.
-
Protocol 3: Reductive Desulfurization
-
Reagents & Equipment: Cyclized α-phenylsulfanyl benzazepine (1.0 eq), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 2.0-4.0 eq), NaBH₄ (10-20 eq), Methanol/THF (1:1), Round-bottom flask.
-
Procedure:
-
Dissolve the α-phenylsulfanyl benzazepine and NiCl₂·6H₂O in a MeOH/THF solvent mixture.
-
Cool the solution to 0 °C and add NaBH₄ portion-wise. The solution will turn black.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction by adding aqueous ammonia or ethylenediamine and stir until the black precipitate dissolves.
-
Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the final N-formyl benzazepine product. The formyl group can be subsequently removed under acidic or basic conditions if desired.
-
Scope and Limitations: A Data-Driven Perspective
The success of the Pummerer-type cyclization is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) such as methoxy (-OMe) are crucial for activating the ring towards electrophilic attack.
| Entry | Aromatic Substituents (R¹, R², R³) | Method | Yield of Cyclized Product (%) | Reference |
| 1 | H, OMe, OMe | A | 56 | [7] |
| 2 | OMe, H, OMe | A | 13 | [7] |
| 3 | H, OMe, H | A | 13 | [7] |
| 4 | H, H, H | A | 0 | [7] |
| 5 | H, OMe, H | B | 52 | [7] |
| 6 | H, H, H | B | 25 | [7] |
Key Insights from Data:
-
Method A is effective for highly activated systems (Entry 1), but yields drop significantly with less activation (Entries 2, 3) and fail completely for unsubstituted rings (Entry 4).[7]
-
Method B , incorporating BF₃·Et₂O, dramatically improves yields for moderately activated (Entry 5) and even unsubstituted systems (Entry 6), demonstrating its broader applicability.[7]
-
The primary limitation is the requirement for a tethered aromatic nucleophile. The reaction is less effective or fails for electron-deficient aromatic systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of cyclized product | Insufficient activation of the aromatic ring. | If using Method A, switch to Method B by adding BF₃·Et₂O. Ensure the aromatic ring has sufficient electron-donating substituents. |
| Decomposition of starting material or intermediate. | Ensure strictly anhydrous conditions, as water can quench the reactive intermediates. Run the reaction at a lower temperature (e.g., 0 °C). | |
| Formation of uncyclized byproducts | The thionium ion is trapped by an external nucleophile (e.g., trifluoroacetate) before intramolecular cyclization can occur. | Increase the concentration of the reaction to favor the intramolecular pathway. Ensure high purity of the starting sulfoxide. |
| Difficult desulfurization step | Incomplete reaction or deactivation of the nickel catalyst. | Use a larger excess of NaBH₄ and NiCl₂. Ensure the NaBH₄ is fresh and added slowly to control gas evolution. Add a co-solvent like THF to improve solubility. |
| Complex product mixture | Side reactions such as Pummerer fragmentation or intermolecular reactions. | Verify the structure and purity of the sulfoxide precursor. Run the reaction at a lower concentration to disfavor intermolecular pathways. Use Method B, as the Lewis acid can sometimes promote cleaner cyclizations.[7] |
Conclusion
The Pummerer-type cyclization stands as a highly effective and strategic method for the synthesis of the valuable benzazepine ring system. By leveraging the in-situ generation of a thionium ion from a sulfoxide precursor, this reaction provides a direct intramolecular pathway to construct the seven-membered ring. The methodology's adaptability, particularly with the use of Lewis acids to engage less reactive aromatic systems, underscores its utility in modern synthetic organic chemistry. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the knowledge to confidently apply this powerful transformation in their pursuit of novel and complex molecular architectures.
References
- Pummerer, R. (1909). Über Phenyl-sulfoxy-essigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. [Link available through historical chemical archives]
-
Padwa, A., & Waterson, A. G. (2000). Synthesis of Nitrogen Heterocycles Using the Intramolecular Pummerer Reaction. Current Organic Chemistry, 4(2), 175-203. [Link][3][6]
-
Padwa, A., Gunn, D. E., Jr., & Osterhout, M. H. (1997). Application of the Pummerer Reaction Toward the Synthesis of Complex Carbocycles and Heterocycles. Synthesis, 1997(12), 1353–1377. [Link][2]
-
Pradip Sanjay, W. (2026). Pummerer Rearrangement: Mechanism, Applications Examples. Chemistry Guide. [Link][5]
-
Wikipedia contributors. (n.d.). Pummerer rearrangement. Wikipedia. [Link][4]
-
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401-2432. [Link][8][9]
-
SynArchive. (n.d.). Pummerer Rearrangement. SynArchive. [Link][1]
-
Smith, L. H. S., Coote, S. C., Sneddon, H. F., & Procter, D. J. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Angewandte Chemie International Edition, 49(34), 5832–5844. [Link][10]
-
ChemEurope. (n.d.). Pummerer rearrangement. chemeurope.com. [Link][11]
-
Sano, T., Toda, J., Ichikawa, T., Saitoh, T., & Horiguchi, Y. (2000). A Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepines via Pummerer-Type Cyclization of N-(2-Arylethyl)-N-(2-phenylsulfinylethyl)formamides. HETEROCYCLES, 53(11), 2497. [Link][12]
-
Horiguchi, Y., Saitoh, T., Terakado, S., Honda, K., Kimura, T., Toda, J., & Sano, T. (2001). Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepines via Pummerer-Type Cyclization of N-Arylmethyl-N-(3-phenylsulfinylpropyl)formamides. HETEROCYCLES, 54(2), 967. [Link][7][13]
-
Sano, T., Horiguchi, Y., et al. (2000). Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepines via Pummerer-Type Cyclization. HETEROCYCLES, 54(2), 967-984. [Link]
-
Horiguchi, Y., Sonobe, A., Saitoh, T., Toda, J., & Sano, T. (2001). Intramolecular capture of pummerer reaction intermediates by an aromatic nucleophile: selective construction of 1,4-benzothiazine and indole ring systems. Chemical & Pharmaceutical Bulletin, 49(9), 1132-7. [Link][14]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of Nitrogen Heterocycles Using the Intramolecular Pumme...: Ingenta Connect [ingentaconnect.com]
- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds [ouci.dntb.gov.ua]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. Pummerer_rearrangement [chemeurope.com]
- 12. A Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepines via Pummerer-Type Cyclization of N-(2-Arylethyl)-N-(2-phenylsulfinylethyl)formamides [chooser.crossref.org]
- 13. Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepines via Pummerer-Type Cyclization of N-Arylmethyl-N-(3-phenylsulfinylpropyl)formamides [chooser.crossref.org]
- 14. Intramolecular capture of pummerer reaction intermediates by an aromatic nucleophile: selective construction of 1,4-benzothiazine and indole ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cyclization of Amino Esters to Benzazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzazepines and the Power of Palladium Catalysis
The benzazepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide range of biologically active compounds. These seven-membered nitrogen-containing heterocycles exhibit diverse pharmacological properties, including applications as central nervous system agents, cardiovascular drugs, and anticancer therapeutics. Consequently, the development of efficient and versatile synthetic routes to functionalized benzazepines is of paramount importance to the drug discovery and development pipeline.
Traditionally, the synthesis of seven-membered rings has posed significant challenges due to unfavorable entropic and enthalpic factors associated with their formation. However, the advent of transition-metal catalysis, particularly with palladium, has revolutionized the construction of these complex architectures. Palladium-catalyzed reactions offer mild conditions, high functional group tolerance, and predictable chemo- and regioselectivity, making them ideal tools for modern organic synthesis.
This comprehensive guide details the palladium-catalyzed cyclization of readily available amino esters to afford benzazepines, with a focus on intramolecular C-H activation and carbonylation strategies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a survey of the substrate scope and limitations, offering researchers a practical and authoritative resource for the synthesis of this important class of molecules.
The Strategic Advantage of Palladium-Catalyzed C-H Functionalization
The direct functionalization of otherwise inert C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach compared to classical methods that often require pre-functionalized starting materials. Palladium catalysis has been at the forefront of this field, enabling the selective activation of C(sp²)-H bonds in aromatic systems.
In the context of benzazepine synthesis from amino esters, a remote C(sp²)-H carbonylation of γ-arylpropylamine derivatives represents a powerful and elegant approach. This methodology, pioneered by Daugulis and coworkers, allows for the direct construction of the benzazepinone core from precursors derived from amino acids. The key to this transformation is the use of a directing group on the nitrogen atom, which positions the palladium catalyst in proximity to the target C-H bond, thereby ensuring high regioselectivity.
Mechanism of Palladium-Catalyzed Remote C-H Carbonylation
The catalytic cycle for the palladium-catalyzed remote C-H carbonylation of γ-arylpropylamine derivatives to form benzazepinones is a sophisticated sequence of elementary organometallic steps. A deep understanding of this mechanism is crucial for reaction optimization and troubleshooting.
The reaction is initiated by the coordination of the directing group on the nitrogen atom of the amino ester-derived substrate to the palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, which is often the rate-determining step, to form a stable six-membered palladacycle intermediate. This palladacycle then undergoes migratory insertion of carbon monoxide (CO), which can be supplied from a CO gas cylinder or a solid CO source like molybdenum hexacarbonyl (Mo(CO)₆). The resulting acyl-palladium species then undergoes reductive elimination to form the desired benzazepinone product and regenerate the active palladium(II) catalyst, thus completing the catalytic cycle.
Figure 1. A simplified representation of the catalytic cycle for the palladium-catalyzed remote C-H carbonylation of γ-aryl amino ester derivatives to form benzazepinones.
Key Reaction Parameters and Optimization
The success of the palladium-catalyzed synthesis of benzazepinones from amino ester derivatives is highly dependent on the careful selection and optimization of several key reaction parameters.
Catalyst System: Palladium Source and Ligands
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor for this transformation.
-
Ligands: While some C-H activation reactions proceed without an added ligand, the use of specific ligands can significantly enhance reactivity and selectivity. For challenging transformations, bulky electron-rich phosphine ligands can be beneficial. In some cases, amino acid-derived ligands have also been shown to promote palladium-catalyzed C-H functionalization reactions.
Directing Group
The choice of the directing group on the nitrogen atom is critical for the success of the remote C-H carbonylation. An effective directing group must be able to coordinate to the palladium center and position it for the selective activation of the desired C-H bond. The 2-(pyridin-2-yl)sulfonyl (SO₂Py) group has been shown to be a highly effective and removable directing group for this transformation.
Carbon Monoxide Source
Carbon monoxide is a key reagent in this reaction. While gaseous CO can be used, solid CO surrogates such as molybdenum hexacarbonyl (Mo(CO)₆) offer a more convenient and safer alternative for laboratory-scale synthesis.
Oxidant and Additives
An oxidant is typically required to maintain the active Pd(II) catalytic species. Silver acetate (AgOAc) and 1,4-benzoquinone (BQ) are often used in combination for this purpose.
Solvent and Temperature
The choice of solvent can have a significant impact on the reaction outcome. Dioxane is a commonly used solvent for this type of transformation. The reaction is typically carried out at elevated temperatures, often around 110 °C, to facilitate the C-H activation step.
Experimental Protocols
Protocol 1: Synthesis of a Benzazepinone Derivative via Palladium-Catalyzed Remote C-H Carbonylation
This protocol is adapted from the work of Daugulis and coworkers and describes the synthesis of a benzazepinone from a γ-aryl-substituted L-valine derivative.[1]
Materials:
-
γ-p-tolyl-substituted L-valine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (0.33 equiv)
-
Silver acetate (AgOAc) (1.5 equiv)
-
1,4-Benzoquinone (BQ) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk tube, add the γ-p-tolyl-substituted L-valine derivative (0.10 mmol, 1.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), Mo(CO)₆ (9.2 mg, 0.033 mmol, 0.33 equiv), AgOAc (25 mg, 0.15 mmol, 1.5 equiv), and BQ (21.6 mg, 0.20 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 6 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzazepinone.
Substrate Scope and Limitations
The palladium-catalyzed remote C-H carbonylation for the synthesis of benzazepinones has been shown to be applicable to a range of substrates derived from amino acids.
| Entry | Substrate (γ-Aryl Amino Acid Derivative) | Product (Benzazepinone) | Yield (%)[1] |
| 1 | γ-p-tolyl-L-valine derivative | 4-(p-tolyl)-substituted benzazepinone | 80 |
| 2 | γ-phenyl-L-valine derivative | 4-phenyl-substituted benzazepinone | 75 |
| 3 | γ-(4-methoxyphenyl)-L-valine derivative | 4-(4-methoxyphenyl)-substituted benzazepinone | 85 |
| 4 | γ-(4-fluorophenyl)-L-valine derivative | 4-(4-fluorophenyl)-substituted benzazepinone | 70 |
| 5 | Ethyl (S)-2-amino-4-phenylbutanoate derivative | 3-unsubstituted benzazepinone | 77 |
Table 1. Representative examples of benzazepinones synthesized via palladium-catalyzed remote C-H carbonylation of γ-aryl amino acid derivatives.
The reaction generally tolerates a variety of functional groups on the aromatic ring of the substrate. Electron-donating groups on the aryl ring tend to give higher yields. The method is also applicable to amino acid derivatives other than valine, such as those derived from (±)-alloisoleucine and ethyl (S)-2-amino-4-phenylbutanoate.[1]
A key limitation of this methodology is the requirement for a directing group on the nitrogen atom, which necessitates additional synthetic steps for its installation and subsequent removal.
Alternative Palladium-Catalyzed Routes to Benzazepines
While C-H activation/carbonylation is a powerful strategy, other palladium-catalyzed methods can also be employed for the synthesis of benzazepines and related seven-membered heterocycles.
Intramolecular Heck Reaction
The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene. This reaction can be a viable method for the construction of benzazepine scaffolds, particularly for the synthesis of unsaturated derivatives. The success of the intramolecular Heck reaction is often dependent on the nature of the substrate and the reaction conditions, including the choice of palladium catalyst, ligand, and base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Intramolecular variants of this reaction can be used to construct nitrogen-containing heterocycles, including benzazepines. This approach typically involves the cyclization of a substrate containing an aryl halide and a tethered amine or amide. The choice of a suitable bulky and electron-rich phosphine ligand is often crucial for achieving high yields in these transformations.
Conclusion and Future Outlook
Palladium-catalyzed cyclization reactions have emerged as a cornerstone of modern synthetic strategies for the construction of complex molecules, and the synthesis of benzazepines from amino esters is a prime example of their power and versatility. The remote C-H carbonylation methodology, in particular, offers a highly efficient and regioselective route to functionalized benzazepinones from readily available amino acid-derived precursors.
As the field of palladium catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of benzazepines. Future research will likely focus on the development of new and more effective directing groups, the use of more environmentally friendly and economical catalyst systems, and the expansion of the substrate scope to include a wider range of amino acid starting materials. These advancements will undoubtedly further empower researchers in the fields of medicinal chemistry and drug development to explore the vast chemical space of the benzazepine scaffold and unlock its full therapeutic potential.
References
-
Martínez-Mingo, M., Rodríguez, N., Gómez Arrayás, R., & Carretero, J. C. (2019). Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation of γ-Arylpropylamine Derivatives. Organic Letters, 21(11), 4345–4349. [Link]
Sources
Preparation of 2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
Application Note: Preparation of 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic protection and deprotection of reactive intermediates. 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (CAS: 230615-51-7) is a pivotal, highly characterized intermediate in the commercial synthesis of 1, a first-in-class partial agonist of the α4β2 nicotinic acetylcholine receptor used globally for smoking cessation therapy[1]. This application note provides an in-depth, self-validating protocol for the trifluoroacetylation of 1,5-methano-1H-3-benzazepine, detailing the mechanistic causality behind each experimental parameter to ensure high yield, purity, and reproducibility.
Mechanistic Rationale: The Role of Trifluoroacetylation
In the varenicline synthetic pathway, the secondary amine of 1,5-methano-1H-3-benzazepine must be protected before the molecule undergoes electrophilic aromatic substitution[2]. The selection of the trifluoroacetyl moiety over standard acetyl or Boc protecting groups is driven by two critical chemical causalities:
-
Nitrogen Deactivation & Stability: The immediate downstream step requires a harsh dinitration using nitric acid and trifluoromethanesulfonic acid to yield the 3[3]. A free amine would be rapidly oxidized or protonated under these conditions, directing the nitration to the wrong positions or degrading the molecule. The strongly electron-withdrawing trifluoroacetyl group deactivates the nitrogen lone pair, stabilizing the molecule against strongly acidic oxidation.
-
Chemoselective Deprotection: Following the reduction of the nitro groups and subsequent pyrazine ring cyclization, the trifluoroacetyl group can be cleaved under mild basic conditions (e.g., alkaline hydrolysis), which preserves the integrity of the newly formed, sensitive heterocycle[2].
Material Specifications & Analytical Data
To ensure downstream success, the isolated intermediate must meet stringent quality control specifications. The quantitative data for the target compound is summarized below:
| Parameter | Specification |
| Chemical Name | 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine |
| CAS Number | 230615-51-7 |
| Molecular Formula | C13H12F3NO |
| Molecular Weight | 255.24 g/mol |
| Appearance | White to light yellow solid / viscous oil |
| Typical Yield | 85% – 92% |
| Purity (HPLC) | |
| Storage Conditions | 2-8°C, Under Inert Atmosphere |
Downstream Application: Varenicline Synthesis Pathway
Caption: Synthetic workflow from 1,5-methano-1H-3-benzazepine to Varenicline.
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system , ensuring that each phase of the reaction is verified before proceeding to the next.
Step 1: Reaction Setup Charge a dry, nitrogen-purged reactor with 1,5-methano-1H-3-benzazepine (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes). Causality: Anhydrous conditions are critical. Trifluoroacetic anhydride (TFAA) reacts rapidly with moisture to form trifluoroacetic acid, which consumes the reagent and stalls the acylation.
Step 2: Base Addition Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. Causality: TEA acts as an acid scavenger. It neutralizes the trifluoroacetic acid byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it nucleophilically inactive).
Step 3: Temperature Control & Acylation Cool the reaction mixture to 0–5 °C using an ice-water bath. Begin the dropwise addition of4 (1.2 eq) via an addition funnel over 15–30 minutes, strictly maintaining the internal temperature below 10 °C[4]. Causality: The acylation is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses the formation of degradation impurities.
Step 4: Maturation Remove the cooling bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir the mixture continuously for 2 to 3 hours.
Step 5: Self-Validating Checkpoint
Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).
Validation Logic: The protocol validates itself for progression only if the peak corresponding to the starting amine is
Step 6: Quenching & Phase Separation Slowly pour the reaction mixture into4 (5 volumes) while stirring vigorously[4]. Separate the organic layer. Causality: The acidic quench serves a dual purpose: it protonates excess TEA, driving it into the aqueous phase, and it hydrolyzes any unreacted TFAA into water-soluble trifluoroacetic acid, ensuring a highly pure organic phase.
Step 7: Washing & Isolation Wash the organic layer with saturated aqueous NaHCO3 (5 volumes) to neutralize residual acid, followed by a brine wash (5 volumes) to remove water and prevent emulsions. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target compound.
Quality Control & Troubleshooting
-
Scientist's Insight - Managing the Exotherm: At scale, the rapid addition of TFAA is the most common cause of impurity formation. Always prioritize a slow, controlled addition rate over speed. If the internal temperature spikes above 10 °C, pause the addition immediately and allow the cooling jacket/bath to catch up.
-
Incomplete Conversion: If the validation checkpoint repeatedly fails, it is highly indicative of moisture in the solvent or glassware (TFAA hydrolyzed prematurely). Ensure all DCM is freshly distilled or drawn from a sealed, anhydrous septum bottle.
-
Emulsions during Extraction: The basic wash (NaHCO3) can sometimes cause mild emulsions. Adding a small amount of brine directly to the basic wash phase will increase the aqueous density and facilitate rapid phase separation.
References
Sources
- 1. Varenicline | 249296-44-4 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2007110730A2 - Varenicline standards and impurity controls - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Radiosynthesis of ¹⁸F-Labeled Benzazepine Congeners for PET Imaging
Introduction: The Significance of Benzazepines in Neurological PET Imaging
Benzazepine and its congeners represent a critical class of compounds in neuroscience and drug development, primarily due to their interaction with various central nervous system (CNS) receptors. These include dopamine and serotonin receptors, which are implicated in a host of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[1][2] Positron Emission Tomography (PET), a highly sensitive and non-invasive molecular imaging technique, allows for the in vivo quantification of these receptors, providing invaluable insights into disease mechanisms and the pharmacodynamics of novel therapeutics. The development of ¹⁸F-labeled benzazepine radiotracers is of particular interest due to the favorable physical properties of fluorine-18, including its 109.8-minute half-life, which allows for longer synthesis times, transport to satellite imaging centers, and extended imaging protocols.
This document provides a comprehensive guide to the radiosynthesis of ¹⁸F-labeled benzazepine congeners. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry and PET. The protocols detailed herein are built upon established methodologies and offer insights into the critical parameters that ensure a successful and reproducible radiosynthesis for preclinical and clinical applications.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The successful radiosynthesis of any PET tracer is a blend of precise execution and a deep understanding of the underlying chemical principles. This section delves into the rationale behind the key stages of ¹⁸F-labeling of benzazepine congeners.
The Choice of Precursor: A Foundation for Success
The selection of an appropriate precursor molecule is arguably the most critical decision in the radiosynthesis workflow. The ideal precursor for ¹⁸F-labeling of benzazepines should possess a suitable leaving group for nucleophilic substitution and be stable under the reaction conditions. Common precursors for benzazepine synthesis often include 2-aminobenzophenone derivatives or o-phenylenediamines.[3][4] For ¹⁸F-labeling, precursors are typically modified to include a leaving group such as a tosylate, mesylate, or a nitro group, which can be readily displaced by the [¹⁸F]fluoride ion. The choice of leaving group can significantly impact the radiochemical yield and reaction kinetics. For instance, nitro precursors are often used for aromatic fluorination, while tosylates and mesylates are common for aliphatic substitutions.
The Nucleophilic Substitution: The Heart of the Reaction
The core of the radiosynthesis is the nucleophilic substitution reaction where the [¹⁸F]fluoride ion displaces the leaving group on the precursor molecule. This reaction is typically carried out in an aprotic polar solvent, such as acetonitrile, to enhance the nucleophilicity of the fluoride ion.[5] The presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in conjunction with potassium carbonate, is crucial.[5][6] K₂₂₂ effectively sequesters the potassium ion, leaving a "naked" and highly reactive [¹⁸F]fluoride ion to participate in the substitution reaction. The reaction temperature and time are critical parameters that must be optimized for each specific benzazepine congener to maximize the radiochemical yield while minimizing the formation of impurities.
Purification and Formulation: Ensuring Purity and Safety
Following the radiolabeling reaction, the crude product is a mixture of the desired ¹⁸F-labeled benzazepine, unreacted [¹⁸F]fluoride, the precursor, and other byproducts. Purification is therefore essential to ensure the final product is suitable for in vivo use. High-performance liquid chromatography (HPLC) is the gold standard for purification, allowing for the separation of the desired radiotracer from impurities based on their different retention times.[7] Following HPLC purification, the collected fraction containing the ¹⁸F-labeled benzazepine is typically reformulated into a physiologically compatible solution, such as sterile saline, for injection. This often involves a solid-phase extraction (SPE) step to remove the HPLC solvents and concentrate the final product.[7]
Pillar 2: Trustworthiness - A Self-Validating System
Reproducibility and reliability are paramount in the production of radiopharmaceuticals for PET imaging.[8] This section outlines the quality control (QC) procedures that are integral to a self-validating radiosynthesis protocol, ensuring the safety and efficacy of the final product.
Quality Control Parameters
A comprehensive suite of QC tests must be performed on each batch of the ¹⁸F-labeled benzazepine congener before it can be administered. These tests are designed to confirm the identity, purity, and safety of the radiotracer.
| Parameter | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct Observation | Clear, colorless, and free of particulate matter | Ensures the absence of visible contaminants. |
| pH | pH meter or pH strips | Typically between 4.5 and 7.5 | Ensures the final formulation is physiologically compatible.[6] |
| Radionuclidic Identity & Purity | Gamma-ray spectroscopy, Half-life determination | Characteristic 511 keV peak for ¹⁸F, Half-life of 109.8 ± 5 min | Confirms that the radioactivity is from ¹⁸F and not other radionuclides.[6][9] |
| Radiochemical Identity & Purity | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | Co-elution with a non-radioactive standard, >95% of total radioactivity in the product peak | Confirms the chemical identity of the radiotracer and quantifies the percentage of radioactivity in the desired chemical form.[10] |
| Chemical Purity | HPLC (UV detector) | Precursor and other chemical impurities below specified limits | Ensures that potentially pharmacologically active or toxic chemical impurities are within safe limits.[9] |
| Residual Solvents | Gas Chromatography (GC) | Solvents (e.g., acetonitrile, ethanol) below USP limits | Ensures that residual solvents from the synthesis are at safe levels for intravenous injection.[6] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | Below specified limits (e.g., < 175 EU/V) | Ensures the absence of fever-inducing substances.[5] |
| Sterility | Incubation in growth media | No microbial growth | Confirms the absence of viable microorganisms.[9] |
The Importance of Automation
Automated synthesis modules play a crucial role in ensuring the reproducibility and safety of ¹⁸F-radiopharmaceutical production.[9] These systems provide a controlled and contained environment for the radiosynthesis, minimizing operator radiation exposure and reducing the potential for human error.[8] The development of automated synthesis protocols for ¹⁸F-labeled benzazepines is highly encouraged for routine production.[7]
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies described in this guide are grounded in established radiochemical principles and supported by peer-reviewed scientific literature. This section provides a detailed protocol for the radiosynthesis of a representative ¹⁸F-labeled benzazepine congener, along with a visualization of the workflow.
Experimental Protocol: Radiosynthesis of an Exemplary ¹⁸F-Labeled Benzazepine
This protocol outlines the manual synthesis of an ¹⁸F-labeled benzazepine congener via nucleophilic substitution. It is intended as a template that can be adapted and optimized for specific benzazepine derivatives.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Precursor (e.g., tosylated or nitrated benzazepine derivative)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for Injection
-
Ethanol (absolute)
-
Sterile filters (0.22 µm)
-
HPLC system with a semi-preparative column and radiation detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating the reaction vessel under a stream of nitrogen to remove the water. Repeat with additions of anhydrous acetonitrile until the mixture is completely dry. This step is critical for activating the fluoride for the nucleophilic substitution.[11]
-
-
Radiolabeling Reaction:
-
Dissolve the benzazepine precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat it at a predetermined temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-20 minutes). The optimal temperature and time will need to be determined for each specific precursor.
-
-
Purification:
-
After the reaction is complete, cool the reaction vessel and quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Monitor the elution profile using a UV detector (for the non-radioactive components) and a radiation detector.
-
Collect the fraction corresponding to the ¹⁸F-labeled benzazepine congener.
-
-
Formulation:
-
Pass the collected HPLC fraction through an SPE cartridge (e.g., C18) to trap the radiotracer.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of absolute ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and an ethanol concentration of less than 10%.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform the full panel of QC tests as described in the "Trustworthiness" section to ensure the final product meets all specifications before use.
-
Visualization of the Radiosynthesis Workflow
The following diagram illustrates the key stages in the radiosynthesis of an ¹⁸F-labeled benzazepine congener.
Caption: Radiosynthesis workflow for ¹⁸F-labeled benzazepines.
Data Presentation: Key Radiosynthesis Parameters
The following table summarizes typical radiosynthesis parameters for ¹⁸F-labeled benzazepine congeners reported in the literature. These values can serve as a starting point for the development and optimization of new radiotracers.
| Radiotracer Example | Precursor Type | Radiochemical Yield (decay-corrected) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]FE-PE2I | Tosylate | 39 ± 8% | 70 | 925.3 ± 763 | [12] |
| [¹⁸F]8d | Bromo | 76-82% | Not Reported | Not Reported | |
| [¹⁸F]FBPC03 | Nitro | >30% | ~50 | >112 | |
| [¹⁸F]Flumazenil | Nitro | ~25% | 45-50 | 50-100 | [13] |
Note: Radiochemical yields and molar activities can vary significantly depending on the specific precursor, reaction conditions, and the efficiency of the synthesis module.
Conclusion
The development of ¹⁸F-labeled benzazepine congeners for PET imaging is a dynamic and impactful area of research. By combining a thorough understanding of the underlying radiochemistry with rigorous quality control measures, researchers can reliably produce high-quality radiotracers for preclinical and clinical investigation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance our understanding of the brain and develop new treatments for neurological and psychiatric disorders.
References
-
An efficient one-step radiosynthesis of [18F]FE-PE2I, a PET radioligand for imaging of dopamine transporters. ResearchGate. Available from: [Link]
-
Ferrat, M., et al. (2024). GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Radiosynthesis of [¹⁸F]FE-PE2I. ResearchGate. Available from: [Link]
-
Ferrat, M., et al. (2024). GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Al-Absi, M., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis and biological evaluation of three 18F-labelled radioligands targeting dopamine D3 receptor. Journal of Nuclear Medicine. Available from: [Link]
-
Cervenka, S., et al. (2018). Whole-Body Biodistribution and Dosimetry of the Dopamine Transporter Radioligand 18F-FE-PE2I in Human Subjects. Journal of Nuclear Medicine. Available from: [Link]
-
Al-Absi, M., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]
-
Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience. Available from: [Link]
-
Hocke, C., et al. (2005). Synthesis and evaluation of 18F-labeled dopamine D3 receptor ligands as potential PET imaging agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Sharma, P., et al. (2016). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine. Available from: [Link]
-
Automated radiosynthesis of 1-(2-[>18>F]fluoroethyl)-L-tryptophan ([>18>F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. TU/e. Available from: [Link]
-
Zander, U. F., et al. (2019). Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)- 11 C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ 1 -Receptor–Targeted PET Imaging. Journal of Nuclear Medicine. Available from: [Link]
-
Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. Available from: [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. Available from: [Link]
-
Li, S., et al. (2019). Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A). EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Fantegrossi, W. E., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Molecules. Available from: [Link]
-
Peko,B., et al. (2022). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Medicinal Chemistry. Available from: [Link]
-
Dejesus, O. T., et al. (1995). 18F-labeled benzamides for studying the dopamine D2 receptor with positron emission tomography. Journal of Medicinal Chemistry. Available from: [Link]
-
Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Available from: [Link]
-
In vivo evaluation of a novel 18F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain. PubMed. Available from: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available from: [Link]
-
Radiosynthesis of [18F]flumazenil for imaging benzodiazepine receptors and its evaluation in human volunteers using simultaneous PET-MRI. ResearchGate. Available from: [Link]
-
Impact of benzodiazepines on brain FDG-PET quantification after single-dose and chronic administration in rats. Semantic Scholar. Available from: [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available from: [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health. Available from: [Link]
Sources
- 1. Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. omicsonline.org [omicsonline.org]
- 11. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
High-Affinity Radioligand Binding Assay Protocol for Benzazepine Analogs Targeting α4β2 Nicotinic Acetylcholine Receptors
Scientific Rationale & Mechanistic Overview
Benzazepine analogs, most notably varenicline (7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine), represent a cornerstone in neuropharmacology for their role as smoking cessation therapeutics[1]. These compounds are engineered to act as high-affinity partial agonists at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR)[1].
The clinical efficacy of benzazepine analogs is rooted in a dual mechanism: they provide sufficient agonist activity to stimulate moderate dopamine release in the mesolimbic system (relieving withdrawal and craving), while simultaneously competitively blocking the binding of full agonists like nicotine, thereby preventing the intense reward sensation associated with smoking[1].
Mechanism of benzazepine analogs at α4β2 nAChRs modulating mesolimbic dopamine release.
To evaluate the binding affinity (
Experimental Design & Causality
A robust binding assay is not merely a sequence of steps, but a self-validating system of biochemical controls. The following design choices are critical for ensuring trustworthiness and reproducibility:
-
Choice of Radioligand (
Epibatidine): While nicotine can be used, epibatidine is preferred due to its higher specific activity, exceptional affinity, and slow dissociation rate. This ensures a robust signal-to-noise ratio even in membrane preparations with lower receptor expression[3]. -
Filter Pre-treatment with Polyethylenimine (PEI): Benzazepine analogs and epibatidine are highly lipophilic and positively charged at physiological pH, leading to high non-specific binding to glass fiber (GF/C) filters. Pre-treating filters with 0.5% PEI introduces a polycationic layer that neutralizes the negative charge of the silica, drastically reducing background noise[4].
-
Kinetic Trapping via Cold Washing: The separation of bound from free ligand must be rapid. Washing the filters with ice-cold buffer drops the kinetic energy of the system, effectively reducing the dissociation rate constant (
) to near zero during the 10-second wash phase, trapping the receptor-ligand complex in its bound state. -
Self-Validating Controls: Every assay plate must include "Total Binding" wells (radioligand only) and "Non-Specific Binding" (NSB) wells containing a saturating concentration of an unlabelled competitor (e.g., 300 μM nicotine)[4]. Specific binding is defined mathematically as Total Binding minus NSB.
Quantitative Reference Data
When validating your assay, your reference standards should align with established literature values. Benzazepine analogs typically exhibit extreme selectivity for α4β2 over other subtypes like α7 or α3β4[1].
Table 1: Reference Binding Affinities (
| Compound | nAChR Subtype | Pharmacological Profile | |
| Varenicline | α4β2 | 0.06 - 0.12 | High-Affinity Partial Agonist |
| Varenicline | α7 | 322 | Low-Affinity Full Agonist |
| Varenicline | α3β4 | > 500 | Weak Partial Agonist |
| Epibatidine | α4β2 | 0.026 | High-Affinity Full Agonist |
| Cytisine | α4β2 | 0.17 | Partial Agonist |
(Data synthesized from structural and pharmacological characterizations[2],[5],[1])
Detailed Assay Protocol
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human α4β2 nAChRs[4].
-
Radioligand:
Epibatidine (Specific activity ~ 30-60 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C). Rationale: Maintains physiological pH without chelating divalent cations essential for receptor structural integrity.
-
Non-Specific Binder: 300 μM Nicotine or 10 μM unlabelled Epibatidine[4].
-
Filtration: Whatman GF/C glass fiber filters.
-
Pre-treatment Solution: 0.5% (v/v) Polyethylenimine (PEI) in distilled water[4].
Step-by-step workflow for the[3H]epibatidine radioligand binding assay.
Step-by-Step Methodology
Step 1: Membrane Preparation
-
Harvest HEK293 cells stably expressing α4β2 nAChRs in 50 mM Tris-HCl (pH 7.4)[4].
-
Homogenize the cell suspension using a Polytron homogenizer for 15 seconds on ice. Causality: Mechanical shearing breaks the plasma membrane while the ice bath prevents thermal degradation of the receptors.
-
Centrifuge the homogenate at 36,000 × g for 20 minutes at 4°C[4].
-
Discard the supernatant (containing cytosolic proteins) and resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a BCA assay.
Step 2: Assay Incubation
-
In a 96-well deep-well plate, set up the assay with a final reaction volume of 0.5 mL per well[4].
-
Add the following to each well:
-
Total Binding Wells: 50 μL Assay Buffer + 50 μL
epibatidine (final concentration ~100-500 pM) + 400 μL membrane suspension. -
Non-Specific Binding Wells: 50 μL Nicotine (final 300 μM) + 50 μL
epibatidine + 400 μL membrane suspension[4]. -
Test Compound Wells: 50 μL Benzazepine analog (serial dilutions from
to M) + 50 μL epibatidine + 400 μL membrane suspension.
-
-
Incubate the plates for 2 to 4 hours at room temperature (22°C)[4]. Causality: Room temperature provides a stable thermodynamic environment to reach true equilibrium without the rapid receptor degradation often observed at 37°C.
Step 3: Filtration and Separation
-
Pre-soak Whatman GF/C filters in 0.5% PEI for at least 1 hour prior to filtration[4].
-
Terminate the incubation by rapid vacuum filtration using a 96-well cell harvester.
-
Immediately wash the filters three times with 1.0 mL of ice-cold 50 mM Tris-HCl buffer.
Step 4: Quantification and Data Analysis
-
Transfer the filters to scintillation vials (or use a filter plate), add appropriate liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter[4].
-
Calculate specific binding by subtracting the average CPM (Counts Per Minute) of the NSB wells from all other wells.
-
Plot the specific binding against the log concentration of the benzazepine analog. Use non-linear regression (e.g., GraphPad Prism) to fit a one-site competitive binding model to determine the
. -
Convert the
to the inhibition constant ( ) using the Cheng-Prusoff equation: (Where is the concentration of epibatidine used, and is its dissociation constant for the α4β2 receptor).
References
-
Assay Protocol Book - PDSP: Radioligand binding assays for nicotinic acetylcholine receptors (nAChRs). University of North Carolina (UNC). 4
-
[3H]Epibatidine Photolabels Non-equivalent Amino Acids in the Agonist Binding Site of Torpedo and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central (PMC), NIH. 3
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, ACS Publications. 2
-
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. PubMed Central (PMC), NIH. 5
-
CHANTIX™ - (varenicline) Tablets. Dartmouth-Hitchcock Medical Center. 1
Sources
- 1. dartmouth-hitchcock.org [dartmouth-hitchcock.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [3H]Epibatidine Photolabels Non-equivalent Amino Acids in the Agonist Binding Site of Torpedo and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GluN2B NMDA Receptor Imaging with Benzazepine Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GluN2B in Neuroscience
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[1][2] These receptors are complex ion channels, and their dysfunction is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[3][4][5] The NMDA receptor is a heterotetramer, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A-D), with GluN2B being of particular interest to researchers.
In the mature brain, GluN2B-containing NMDA receptors are predominantly found in forebrain regions like the cortex, hippocampus, and striatum.[6] They are crucial for synaptic development and their overactivation can lead to excitotoxicity and neuronal cell death, a key factor in neurodegenerative diseases.[3][7] Conversely, hypofunction of these receptors is linked to cognitive deficits and developmental disorders.[4] This dual role makes the GluN2B subunit a critical target for drug development.
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor density and occupancy. The development of specific PET radiotracers for the GluN2B subunit is essential for understanding its role in disease and for the development of novel therapeutics.[3][8] Benzazepine-based tracers have emerged as a promising class of radioligands for imaging GluN2B-containing NMDA receptors.[9]
Benzazepine-Based Tracers for GluN2B Imaging
Several benzazepine derivatives have been developed and evaluated as PET tracers for the GluN2B subunit. These tracers offer the potential to non-invasively study the distribution and density of GluN2B receptors in the living brain, and to assess the target engagement of new drugs.
Key characteristics of some prominent benzazepine tracers are summarized below:
| Tracer | Isotope | Key Characteristics | Reference |
| (R)-[11C]Me-NB1 | Carbon-11 | High selectivity and specificity for GluN2B. Successfully used in preclinical and first-in-human studies.[10][11] Short half-life (20.4 minutes) requires an on-site cyclotron. | [12] |
| (R)-[18F]OF-Me-NB1 | Fluorine-18 | A radiofluorinated analog of (R)-[11C]Me-NB1 with a longer half-life (109.8 minutes), allowing for distribution to facilities without a cyclotron.[13] Shows promise in preclinical studies. | [3] |
| [18F]OF-NB1 | Fluorine-18 | Preclinical evaluation in non-human primates has shown promising results for the (S)-enantiomer, with high specific binding and favorable pharmacokinetics.[14] | [14] |
It is crucial to note that stereochemistry plays a significant role in the binding properties of these tracers. For instance, (R)-[11C]Me-NB1 is a potent GluN2B ligand, while its (S)-enantiomer predominantly binds to the sigma-1 receptor, highlighting the importance of enantiopure synthesis and evaluation.[6][12]
Scientific Integrity & Logic: The "Why" Behind the Protocols
The following protocols are designed to be self-validating systems. Each step is included for a specific scientific reason, ensuring the generation of reliable and reproducible data.
NMDA Receptor Signaling Pathway
Understanding the underlying signaling cascade is fundamental to interpreting imaging data. Glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor leads to channel opening and Ca2+ influx, which in turn activates a multitude of intracellular signaling pathways crucial for synaptic plasticity.[1][2]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Evaluation of a Radiofluorinated Benzazepine Derivative for Imaging the GluN2B Subunit of the Ionotropic NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor–Targeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor–Targeted PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Identification and Preclinical Evaluation of a Radiofluorinated Benzazepine Derivative for Imaging the GluN2B Subunit of the Ionotropic NMDA Receptor. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Evaluation of (rac)-, (R)-, and (S)-18F-OF-NB1 for Imaging GluN2B Subunit–Containing N-Methyl-d-Aspartate Receptors in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Methano-3-benzazepine
Welcome to the technical support guide for the synthesis of 1,5-methano-3-benzazepine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve the yield, purity, and scalability of your synthesis.
The 1,5-methano-3-benzazepine core is a rigid tricyclic scaffold that has become a valuable building block in medicinal chemistry, particularly for developing ligands for the sigma-2 receptor, which is implicated in neurodegenerative diseases and cancer.[1] However, its synthesis can be challenging. This guide synthesizes field-proven insights and published methodologies to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1,5-methano-3-benzazepine.
Question 1: My lactam cyclization step to form the 1,5-methano-2-oxo intermediate is consistently low-yielding. What is the primary cause and how can I mitigate it?
Answer: This is the most frequently reported bottleneck. The primary cause of low yield is a competing saponification (hydrolysis) of the amino ester intermediate (Structure 12 in many published routes).[2] Once the ester is hydrolyzed to the corresponding amino acid, it fails to cyclize under the reaction conditions.[2][3]
Core Problem: The presence of water and the choice of solvent can favor hydrolysis over the desired intramolecular cyclization.
Solutions:
-
Solvent Choice: Switch from polar protic solvents like methanol to a less polar alcohol such as 2-propanol.[2] Higher boiling point alcohols also allow for the azeotropic removal of trace water before initiating the cyclization. While more polar solvents like ethylene glycol can slow hydrolysis, they may also slow the desired reaction.[2]
-
Water Removal: Before adding the base (e.g., sodium tert-butoxide), rigorously dry the reaction mixture. The most effective method is the azeotropic distillation of water with a suitable solvent like 2-propanol.[2]
-
Base Addition: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu).[3] Ensure the base is fresh and added to a dry reaction mixture.
Question 2: What are the advantages and disadvantages of the main synthetic routes to 1,5-methano-3-benzazepine?
Answer: Several routes have been established, each with distinct trade-offs regarding yield, safety, and scalability. The three most common strategies start from either an indanone derivative, benzonorbornadiene, or utilize a palladium-catalyzed cyclization.
| Synthetic Route | Starting Material | Key Steps & Reagents | Pros | Cons | Reported Overall Yield |
| Cyanohydrin Route | 3-Carboxyindanone | Cyanohydrin formation, hydrogenolysis, lactamization, borane reduction.[3][4] | High overall yield, crystalline intermediates.[2] | Uses cyanide , which is highly toxic and requires stringent safety protocols.[2] | ~51%[3] |
| Oxidative Cleavage | Benzonorbornadiene | Osmium-mediated dihydroxylation or ozonolysis, reductive amination.[5][6] | Avoids cyanide. Can be performed in fewer operations ("one-pot").[5] | Uses osmium , a toxic and expensive heavy metal.[2] Ozonolysis can be challenging to scale.[5] Early routes had very poor yields.[3] | 64-73% (Osmium route)[5][6] / 28% (Ozonolysis route)[5][6] |
| Pd-Catalyzed Cyclization | 2-Bromophenylacetonitrile | Michael addition, Pd-catalyzed cyclization, hydrogenolysis, lactamization, reduction.[2] | Avoids highly toxic osmium and cyanide. Uses commodity starting materials.[2] | Modest yield in the key lactam cyclization step due to saponification.[2] Requires palladium catalyst. | Not explicitly stated as overall yield, but key steps are 50-80%.[2] |
Question 3: I am struggling with the final reduction of the lactam intermediate. Which reducing agents are most effective, and what are the best practices for workup?
Answer: The reduction of the amide within the lactam intermediate (e.g., 1,5-methano-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine) to the corresponding amine is a critical final step.
Recommended Reagent: Borane (BH₃) is the most effective and commonly cited reducing agent for this transformation.[2][3] It is typically generated in situ from sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O).[3] Lithium aluminum hydride (LiAlH₄) has also been used, but borane often provides cleaner reactions for this substrate.[7]
Best Practices:
-
Reaction Conditions: The reaction is typically run in an ethereal solvent like tetrahydrofuran (THF). After the initial effervescence from the in situ generation of borane subsides, gentle heating (e.g., 50 °C) is often required to drive the reaction to completion.[3]
-
Workup and Boron Decomplexation: The resulting amine-borane complex must be hydrolyzed. This is achieved by carefully quenching the reaction and then heating with an alcohol (e.g., methanol) and acid (e.g., HCl).[2] This step breaks the B-N bond, liberating the free amine.
-
Purification: The final product is often purified by crystallization as a salt. The tosylate salt is particularly useful as it tends to be a stable, crystalline solid that is easily handled and purified by recrystallization from solvents like 2-propanol or an isopropanol/hexane mixture.[3][6]
Experimental Workflows and Diagrams
To better visualize the synthetic process and troubleshooting logic, we provide the following diagrams and protocols.
Diagram 1: Synthetic Workflow via the Cyanohydrin Route
Caption: Key stages of the 1,5-methano-3-benzazepine synthesis from an indanone starting material.
Diagram 2: Troubleshooting the Lactamization Step
Caption: Decision tree for troubleshooting poor yields in the critical lactam formation step.
Key Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust procedures for key transformations.[2][3]
Protocol 1: Lactam Cyclization via Saponification Control
This protocol describes the cyclization of the amino ester intermediate to the lactam, incorporating best practices to minimize hydrolysis.
Materials:
-
Crude 3-aminomethylindan-1-carboxylic acid methyl ester (amino ester intermediate)
-
Sodium tert-butoxide (NaO-t-Bu)
-
2-Propanol (anhydrous)
-
Ethyl acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To the crude amino ester intermediate (assuming ~20.0 mmol scale) from the previous hydrogenolysis step, add 100 mL of 2-propanol.
-
[CRITICAL STEP] Assemble a distillation apparatus and heat the mixture to reflux to azeotropically remove any residual water. Distill off approximately 50 mL of the solvent. This is crucial to prevent saponification.[2]
-
Cool the reaction mixture to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Add sodium tert-butoxide (3.84 g, 40.0 mmol, 2.0 equiv) in portions.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate in vacuo to remove the solvent.
-
Partition the resulting residue between ethyl acetate (60 mL) and a 5% aqueous solution of sodium bicarbonate (40 mL).
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude lactam (1,5-Methano-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine).
-
The product can be further purified by recrystallization if necessary. A 65% yield from the starting indanone cyanohydrin is achievable with this method.[3]
Protocol 2: Borane Reduction and Tosylate Salt Formation
This protocol details the final reduction of the lactam and subsequent isolation as a stable tosylate salt.
Materials:
-
1,5-Methano-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine (lactam intermediate)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Tetrahydrofuran (THF, anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Propanol
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the lactam (e.g., 1.38 g, 8.00 mmol) in anhydrous THF (8 mL).
-
Add sodium borohydride (603 mg, 16.0 mmol, 2.0 equiv) to the solution.
-
Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (2.77 mL, 21.6 mmol, 2.7 equiv) dropwise. Caution: Effervescence will occur.
-
Once the gas evolution subsides, remove the ice bath and heat the reaction mixture to 50 °C for 5 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of methanol, followed by 3N HCl to hydrolyze the amine-borane complex.
-
Concentrate the mixture in vacuo to remove the solvents.
-
Perform a standard aqueous workup (e.g., basify with NaOH, extract with ethyl acetate, dry, and concentrate) to isolate the free amine.
-
To the crude amine, add 2-propanol (20 mL) followed by p-toluenesulfonic acid monohydrate (1.67 g, 8.80 mmol, 1.1 equiv).[3]
-
Heat the solution until it becomes homogeneous, then allow it to cool gradually to room temperature with stirring to induce crystallization.
-
Filter the resulting white crystals, wash with a small amount of cold 2-propanol, and dry in vacuo to yield the pure tosylate salt of 1,5-methano-3-benzazepine. An 81% yield for this step is reported.[2][3]
References
-
Coe, J. W., et al. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry. [Link]
-
Singer, R. A., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
-
Brooks, P. R., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis. [Link]
-
Grokipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Grokipedia. [Link]
-
Molnár, S., et al. (2019). Chemoselective Strategy for the Direct Formation of Tetrahydro-2,5-methanobenzo[c]azepines or Azetotetrahydroisoquinolines via Regio- and Stereoselective Reactions. The Journal of Organic Chemistry. [Link]
-
Heravi, M. M., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules. [Link]
-
Selvaraj, M., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]
-
Brooks, P. R., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. SYNTHESIS. [Link]
-
Coe, J. W., et al. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reductive Amination in Varenicline Synthesis
Welcome to the technical support center for the synthesis of varenicline, a critical therapeutic for smoking cessation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the reductive amination step, a pivotal C-N bond-forming reaction in the varenicline synthesis pathway.[1] Our goal is to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Core Reaction: Reductive Amination
Reductive amination is a cornerstone of pharmaceutical chemistry, prized for its efficiency in converting carbonyl groups to amines via an imine intermediate.[1][4][5] In the synthesis of varenicline, this reaction is crucial for constructing the core azabicyclic ring system.[6][7] The process typically involves the reaction of a dialdehyde intermediate with an amine, followed by reduction.[6][7]
A key reagent often employed is sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation due to its tolerance of a wide range of functional groups and its ability to be used in a one-pot procedure.[8][9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reductive amination step of varenicline synthesis in a practical question-and-answer format.
Low or No Product Yield
Question: I am observing very low to no yield of the desired N-benzylated intermediate after the reductive amination. What are the likely causes and how can I address them?
Answer:
Low or no product yield in reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the activity of the reducing agent.
-
Inefficient Imine Formation: The initial equilibrium between the aldehyde/ketone and the amine to form the imine can be unfavorable.[4]
-
Troubleshooting:
-
Water Removal: The formation of the imine intermediate generates water. This water can hydrolyze the imine back to the starting materials. While not always necessary with reagents like NaBH(OAc)₃, in problematic cases, the addition of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can drive the equilibrium towards imine formation.
-
pH Control: The reaction is typically carried out under neutral or weakly acidic conditions.[4] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack. A small amount of acetic acid is often used to catalyze imine formation.
-
-
-
Reducing Agent Decomposition: Sodium triacetoxyborohydride is sensitive to water and can decompose if exposed to moisture, rendering it ineffective.[9]
-
Troubleshooting:
-
Reagent Quality: Ensure you are using a fresh, high-quality batch of NaBH(OAc)₃.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[9]
-
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Temperature Optimization: While many reductive aminations proceed well at room temperature, some may require gentle heating to go to completion. Conversely, exothermic reactions may require initial cooling to control the reaction rate.[6]
-
-
Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are the common byproducts and how can I minimize them?
Answer:
Byproduct formation is a common challenge in reductive amination.[10] Understanding the potential side reactions is key to mitigating them.
-
Over-alkylation: If a primary amine is used, there is a risk of the secondary amine product reacting further with the aldehyde to form a tertiary amine.[11]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine relative to the aldehyde to favor the formation of the desired secondary amine.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and amine can help to reduce the iminium ion as it is formed, minimizing the opportunity for the secondary amine product to react further.
-
-
-
Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting carbonyl compound to an alcohol.[11]
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the aldehyde or ketone directly.[8][11] If using NaBH₄, it should be added after the imine has had sufficient time to form.[9][11]
-
-
-
Amine Starting Material Impurities: Impurities in the amine can lead to the formation of undesired side products.
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of your amine starting material before use. Purification by distillation or recrystallization may be necessary.
-
-
Difficult Product Isolation and Purification
Question: I am having difficulty isolating and purifying the varenicline precursor after the reductive amination. What strategies can I employ?
Answer:
Effective isolation and purification are critical for obtaining a high-purity product.
-
Work-up Procedure: A standard work-up for a reductive amination reaction involves quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the excess reducing agent. This is followed by extraction of the product into an organic solvent.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the extraction, adding brine (saturated NaCl solution) can help to break it.
-
Product Solubility: Ensure the chosen extraction solvent has good solubility for your product and poor solubility for impurities.
-
-
-
Purification Techniques:
-
Chromatography: Column chromatography is a common method for purifying the product from unreacted starting materials and byproducts.[12]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method.[12] For amine products, forming a salt (e.g., a hydrochloride or tartrate salt) can facilitate isolation and purification by crystallization.[7][13]
-
Experimental Protocol: Reductive Amination for Varenicline Intermediate
This protocol is a representative example for the reductive amination step to form the N-benzylated intermediate in the synthesis of varenicline.[6][7]
Materials:
-
Dialdehyde intermediate (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dialdehyde intermediate in anhydrous DCE.
-
Amine Addition: Add benzylamine to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath (0-5 °C).[6] Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization/salt formation as needed.
Quantitative Data Summary:
| Reagent | Molar Equivalents |
| Dialdehyde Intermediate | 1.0 |
| Benzylamine | 1.1 - 1.2 |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 |
Typical Yields: 75-90% (after purification)
Visualizing the Workflow and Troubleshooting Logic
Reductive Amination Workflow:
Caption: A streamlined workflow for the reductive amination step.
Troubleshooting Logic Diagram:
Caption: A logical approach to diagnosing and solving low yield issues.
References
- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1. (2009). Google Patents.
-
An efficient synthesis of varenicline | Request PDF. (2025). ResearchGate. Retrieved from [Link]
- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof. (2009). Google Patents.
-
N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- US20230285407A1 - Vareniciline compound and process of manufacture thereof. (n.d.). Google Patents.
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). OUCI. Retrieved from [Link]
- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. (n.d.). Google Patents.
-
Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]
- CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. (n.d.). Google Patents.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
Fresh from the Pipeline: Varenicline | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. (n.d.). PMC. Retrieved from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]
-
Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Varenicline and Maltodextrin Combination: A Promising Approach for Reducing Nitrosamine Impurities in Solid Dosage Forms. (2024). ResearchGate. Retrieved from [Link]
-
Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. (2015). Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. DSpace [open.bu.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride
This technical support guide provides in-depth troubleshooting and frequently asked questions for the purification of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride. This critical intermediate in the synthesis of Varenicline requires high purity to ensure the quality of the final active pharmaceutical ingredient.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride, providing potential causes and actionable solutions.
Issue 1: Low Yield of Crystalline Hydrochloride Salt
-
Possible Cause: Suboptimal solvent system for precipitation. The hydrochloride salt may have significant solubility in the chosen solvent, preventing complete precipitation.
-
Solution: A common and effective method for precipitating the hydrochloride salt is to use a polar protic solvent like methanol to dissolve the crude product and then add a less polar ether, such as methyl tert-butyl ether (MTBE), as an anti-solvent to induce crystallization.[2] A patent for the synthesis of this compound describes dissolving the crude material in methanol with concentrated hydrochloric acid, heating to 60-70°C, cooling, and then adding MTBE to precipitate the hydrochloride salt, achieving a yield of 73.1%.[2]
-
Possible Cause: Incomplete conversion to the hydrochloride salt.
-
Solution: Ensure a slight excess of hydrochloric acid is used during the salt formation step. The pH of the solution should be acidic before initiating precipitation.
Issue 2: Oily Precipitate Instead of Crystalline Solid
-
Possible Cause: Presence of residual solvents or impurities that inhibit crystallization.
-
Solution: Attempt to triturate the oil with a non-polar solvent like hexane or MTBE to induce solidification. If this fails, redissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and attempt to precipitate the salt again by slowly adding an anti-solvent.
-
Possible Cause: Rapid cooling during crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals over an oily precipitate.
Issue 3: Persistent Impurities Detected by HPLC/LC-MS
-
Possible Cause: Co-precipitation of structurally similar impurities. Synthesis of the parent drug, Varenicline, can result in various related impurities, including diamine, nitroso, and other degradation products.[1][3]
-
Solution 1: Recrystallization. Perform one or more recrystallizations to improve purity. A solvent system in which the desired hydrochloride salt has lower solubility at cooler temperatures than the impurities is ideal. Experiment with solvent mixtures such as methanol/MTBE or ethanol/ether.
-
Solution 2: Flash Chromatography. For difficult-to-remove impurities, purification of the free base by flash column chromatography prior to hydrochloride salt formation may be necessary. A silica gel stationary phase with a mobile phase gradient of dichloromethane and methanol is a common starting point for the purification of amines.[4]
Issue 4: Discolored Product (Off-White or Yellow)
-
Possible Cause: Presence of colored impurities from the synthesis or degradation.
-
Solution: Treatment with activated carbon can be effective in removing colored impurities. Add a small amount of activated carbon to a solution of the crude product, heat gently, and then filter through celite before proceeding with crystallization. Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for forming the hydrochloride salt?
A common and effective method involves dissolving the crude free base in a solvent like methanol and then adding a solution of hydrochloric acid (either aqueous or gaseous HCl in a solvent). One patented procedure specifically adds concentrated hydrochloric acid to a methanol solution of the crude product.[2]
Q2: What is a suitable solvent system for recrystallization?
A mixture of a polar solvent that can dissolve the hydrochloride salt (like methanol or ethanol) and a less polar anti-solvent to induce precipitation (like MTBE or diethyl ether) is generally effective. The ratio of solvent to anti-solvent will need to be optimized for your specific crude product purity and scale. The patent CN102827079A suggests a ratio of approximately 1:3.3 of methanol to MTBE by volume.[2]
Q3: What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for assessing the purity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride and detecting any potential impurities.[5]
Q4: What are some of the key physical properties of this compound?
The hydrochloride salt is a solid at room temperature.[6] Its boiling point is reported as 277.9°C at 760 mmHg, and its flash point is 128.9°C.[6]
Experimental Protocol: Purification by Recrystallization
This protocol is adapted from a patented procedure for the synthesis and purification of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride.[2]
-
Dissolution: In a suitable reaction vessel, dissolve the crude 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine in methanol (approximately 4.6 mL per gram of crude product).
-
Acidification: Add concentrated hydrochloric acid (approximately 0.037 mL per gram of crude product).
-
Heating: Warm the solution to 60-70°C and stir for 1 hour.
-
Cooling: Cool the solution to room temperature (20-30°C).
-
Precipitation: Add methyl tert-butyl ether (MTBE) (approximately 15.4 mL per gram of crude product) while stirring. Continue stirring for 30 minutes.
-
Crystallization: Cool the mixture to 0-10°C and stir for an additional 2 hours to maximize crystal formation.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold MTBE.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Expected Outcome: This procedure is reported to yield an off-white solid with a purity of approximately 98.0%.[2]
Key Purification Parameters
| Parameter | Value/Range | Rationale |
| Recrystallization Solvents | Methanol / MTBE | Methanol dissolves the hydrochloride salt, while MTBE acts as an anti-solvent to induce precipitation.[2] |
| Heating Temperature | 60-70°C | Ensures complete dissolution and salt formation.[2] |
| Crystallization Temperature | 0-10°C | Maximizes the yield of the crystalline product by reducing its solubility.[2] |
| Drying Temperature | 40-50°C | Removes residual solvents without causing degradation of the product.[2] |
Purification Workflow Diagram
Caption: Recrystallization workflow for 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl.
References
-
Pharmaffiliates. (n.d.). Varenicline-impurities. Retrieved from [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. Available at: [Link]
-
Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]
-
Singer, R. A., et al. (2004). Preparation of 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. Organic Letters, 6(14), 2357–2360. Available at: [Link]
-
Veeprho. (n.d.). 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride | CAS 230615-52-8. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride. Retrieved from [Link]
- CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Heterocycles. (2005). A NEW SYNTHESIS OF PHENOLIC 1-HYDROXY-1- PHENYL-2, 3, 4, 5-TETRAHYDRO-1H-3-BENZAZEPINES. Retrieved from [Link]
-
European Patent Office. (2023). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - EP 4241775 A1. Retrieved from [Link]
Sources
- 1. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 2. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 3. 230615-51-7 CAS MSDS (2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine (hydrochlortde) | 230615-52-8 [sigmaaldrich.com]
Technical Support Center: Oxidative Cleavage of Benzonorbornadiene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the oxidative cleavage of benzonorbornadiene. The focus is on troubleshooting common issues and minimizing the formation of unwanted side products to achieve high yields of the desired cis-1,2-indanedicarboxylic acid or related dialdehydes.
Introduction
The oxidative cleavage of the carbon-carbon double bond in benzonorbornadiene is a critical transformation for accessing valuable intermediates like cis-1,2-indanedicarboxylic acid, a precursor for various pharmacologically active compounds and ligands. However, this reaction is often plagued by the formation of side products, leading to reduced yields and complex purification procedures. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the oxidative cleavage of benzonorbornadiene?
The primary methods involve ozonolysis followed by a workup, or oxidation using permanganate or ruthenium-based reagents.[1][2][3] Each method has its own set of advantages and challenges regarding reagent handling, reaction conditions, and side product profiles.
Q2: What is the primary desired product of benzonorbornadiene oxidative cleavage?
The target product is typically cis-1,2-indanedicarboxylic acid, which results from the complete oxidation of the double bond. In some cases, the corresponding dialdehyde may be the desired product, which requires milder reaction conditions and specific workup procedures.
Q3: What are the common side products I should be aware of?
Side product formation is a significant challenge. Common culprits include:
-
Over-oxidation products: Further oxidation of the aromatic ring or other sensitive functional groups.
-
Incomplete cleavage products: Formation of diols or other partially oxidized intermediates.
-
Rearrangement products: Skeletal rearrangements of the norbornane framework under harsh conditions.
-
Products from side-chain oxidation: If alkyl substituents are present on the benzene ring, they can be oxidized.[4]
Q4: Why is controlling the reaction temperature so critical?
Many oxidative cleavage reactions, especially ozonolysis, are highly exothermic.[1] Failure to maintain low temperatures (typically -78 °C for ozonolysis) can lead to uncontrolled reactions, the formation of explosive peroxide side products, and over-oxidation.[5]
Troubleshooting Guide: Minimizing Side Products
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Low Yield of the Desired Dicarboxylic Acid/Dialdehyde
Possible Cause A: Incomplete Cleavage
-
Explanation: The oxidizing agent may not be potent enough or used in sufficient stoichiometric amounts to fully cleave the double bond. This often results in the isolation of diol intermediates.
-
Solution:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidant (e.g., ozone, KMnO4, RuCl3/NaIO4) and monitor the reaction progress by TLC or LC-MS.
-
Optimize Reaction Time: Extend the reaction time to ensure complete conversion. However, be mindful of potential over-oxidation with prolonged reaction times.
-
Change of Oxidant: If incomplete cleavage persists, consider switching to a more powerful oxidizing system. For instance, if using a mild ruthenium-catalyzed protocol, a switch to ozonolysis might be necessary.[2]
-
Possible Cause B: Over-oxidation
-
Explanation: The reaction conditions are too harsh, leading to the oxidation of the desired product or other parts of the molecule, particularly the aromatic ring.
-
Solution:
-
Temperature Control: For ozonolysis, ensure the temperature is strictly maintained at -78 °C.[1] For permanganate oxidations, which are often run at elevated temperatures, carefully control the heating and consider running the reaction at a lower temperature for a longer duration.
-
Choice of Workup: The workup procedure is critical in determining the final product.
-
For Dialdehydes (Reductive Workup): Use mild reducing agents like dimethyl sulfide (DMS) or zinc dust to quench the ozonide intermediate.[3][6]
-
For Dicarboxylic Acids (Oxidative Workup): Use an oxidizing agent like hydrogen peroxide (H2O2) in the workup to convert the initially formed aldehydes to carboxylic acids.[6]
-
-
pH Control: In permanganate oxidations, the pH of the reaction medium can significantly influence the outcome. Alkaline conditions often favor the formation of diols, while acidic conditions can promote cleavage.[7][8] Careful buffering of the reaction mixture can help to control the reactivity.
-
Issue 2: Formation of Unidentified Side Products
Possible Cause A: Ozonide Instability and Side Reactions
-
Explanation: The initial molozonide and the subsequent ozonide intermediates in ozonolysis are unstable and can undergo alternative reaction pathways, especially if the temperature is not well-controlled.[5][9] This can lead to a complex mixture of products.
-
Solution:
-
Strict Temperature Adherence: As emphasized, maintain a low temperature throughout the ozone addition.
-
Immediate Workup: Once the ozonolysis is complete (indicated by a persistent blue color of ozone in the solution), proceed with the workup immediately to quench the unstable ozonide.
-
Possible Cause B: Radical Reactions with Permanganate
-
Explanation: Permanganate oxidations can proceed through radical mechanisms, which can be less selective and lead to a variety of side products.[10]
-
Solution:
-
Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can facilitate the transfer of the permanganate ion to the organic phase, allowing for milder reaction conditions and potentially greater selectivity.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents may participate in the reaction, while aprotic solvents might offer better control.
-
Experimental Protocols
Protocol 1: Ozonolysis with Reductive Workup for Dialdehyde Synthesis
-
Dissolve benzonorbornadiene in a suitable solvent (e.g., dichloromethane or methanol) in a three-neck flask equipped with a gas inlet tube, a gas outlet tube connected to a trap, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by TLC. The reaction is complete when a faint blue color persists in the solution, indicating an excess of ozone.[1]
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (DMS) dropwise at -78 °C and then allow the reaction mixture to slowly warm to room temperature overnight.
-
Perform an aqueous workup to remove the dimethyl sulfoxide (DMSO) byproduct.
-
Purify the resulting dialdehyde by column chromatography.
Protocol 2: Ruthenium-Catalyzed Oxidative Cleavage for Dicarboxylic Acid Synthesis
This method offers a potentially safer alternative to ozonolysis.[2]
-
In a round-bottom flask, dissolve benzonorbornadiene in a solvent mixture of acetonitrile, water, and ethyl acetate.[11]
-
Add a catalytic amount of ruthenium(III) chloride (RuCl3) and a stoichiometric amount of an oxidant like sodium periodate (NaIO4) or Oxone.[2][11] The use of a buffer such as sodium bicarbonate (NaHCO3) can be beneficial.[11]
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent like sodium sulfite.
-
Perform an extractive workup to isolate the dicarboxylic acid.
-
The product can often be purified by recrystallization.
Data Summary
| Method | Oxidant | Typical Conditions | Primary Product | Common Side Products |
| Ozonolysis | O3 | -78 °C, CH2Cl2 or MeOH | Dialdehyde or Dicarboxylic Acid | Over-oxidation products, incomplete cleavage products |
| Permanganate Oxidation | KMnO4 | Alkaline or acidic, heat | Dicarboxylic Acid | Diols, products from aromatic ring oxidation |
| Ruthenium-Catalyzed | RuCl3 / NaIO4 or Oxone | Room temperature, solvent mixture | Aldehydes or Carboxylic Acids | Varies with specific protocol |
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting.
Ozonolysis Mechanism
The currently accepted Criegee mechanism involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide).[5] This rapidly rearranges to a carbonyl oxide and a carbonyl compound, which then recombine to form a more stable secondary ozonide. The workup procedure then cleaves this ozonide to yield the final products.
Caption: Simplified Ozonolysis Mechanism.
Troubleshooting Logic Flow
This diagram outlines a decision-making process for optimizing your reaction.
Sources
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 11. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Optimization of Ozonolysis for Benzazepine Production
Welcome to the dedicated support center for optimizing the ozonolysis step in benzazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Introduction to Ozonolysis in Benzazepine Synthesis
The ozonolysis of an appropriate precursor, often a substituted indole or a related heterocyclic system, is a pivotal step in the construction of the benzazepine core. This oxidative cleavage reaction, while powerful, is fraught with potential challenges, including incomplete conversion, over-oxidation, and competing side reactions. Achieving a high-yielding and clean reaction requires careful control over numerous parameters. This guide will provide the insights necessary to master this transformation.
Frequently Asked Questions (FAQs)
Q1: My ozonolysis reaction is not going to completion. What are the common causes?
A1: Incomplete conversion is a frequent issue. Several factors can be at play:
-
Insufficient Ozone: The stoichiometry of ozone to the substrate is critical. Ensure your ozone generator is calibrated and delivering a consistent output. It is often necessary to use a slight excess of ozone.
-
Low Reaction Temperature: Ozonolysis is typically conducted at low temperatures (-78 °C is common) to prevent over-oxidation and decomposition of the intermediate ozonide. However, if the temperature is too low, the reaction rate can be significantly reduced.
-
Solvent Choice: The solvent must be inert to ozone and capable of dissolving the substrate at low temperatures. Dichloromethane (DCM) and methanol (MeOH) are common choices. A co-solvent system, such as DCM/MeOH, can enhance solubility.
-
Substrate Purity: Impurities in the starting material can consume ozone or inhibit the reaction. Ensure your substrate is of high purity.
Q2: I am observing significant amounts of over-oxidation byproducts. How can I minimize these?
A2: Over-oxidation, leading to the formation of carboxylic acids or other highly oxidized species, is a primary challenge. To mitigate this:
-
Precise Ozone Control: The most effective strategy is to carefully monitor the reaction and stop the ozone flow immediately upon consumption of the starting material. The use of an internal indicator, such as Sudan Red 7B, which is decolorized by excess ozone, provides a clear visual endpoint.
-
Low Temperature: Maintaining a consistently low temperature (-78 °C) is crucial. This temperature suppresses the rate of side reactions, including over-oxidation.
-
Reductive Work-up: Following the ozonolysis, a reductive work-up is essential to quench any remaining ozone and reduce the intermediate ozonide to the desired aldehyde or ketone. Common reducing agents include dimethyl sulfide (DMS) and triphenylphosphine (TPP).
Q3: What is the purpose of a "reductive work-up," and which reagent should I choose?
A3: A reductive work-up serves two main purposes: to safely quench any unreacted ozone and to reduce the primary ozonide intermediate to the desired carbonyl compound (aldehyde or ketone), preventing its rearrangement or over-oxidation to a carboxylic acid.
-
Dimethyl Sulfide (DMS): This is a widely used and effective reducing agent. It is volatile, and its oxidized byproduct, dimethyl sulfoxide (DMSO), is water-soluble, facilitating purification. However, it has a strong, unpleasant odor.
-
Triphenylphosphine (TPP): TPP is another excellent choice. It is a solid, making it easier to handle than DMS. The byproduct, triphenylphosphine oxide (TPPO), can sometimes be challenging to remove chromatographically.
-
Sodium Borohydride (NaBH₄): If the target is the corresponding alcohol, NaBH₄ can be used directly in the work-up. This is considered a reductive-reductive work-up.
The choice between DMS and TPP often comes down to the scale of the reaction and the physical properties of the product, which may influence the ease of purification.
Q4: How can I effectively monitor the progress of my ozonolysis reaction?
A4: Real-time monitoring is key to preventing over-oxidation.
-
Thin-Layer Chromatography (TLC): This is the most common method. A sample of the reaction mixture can be periodically quenched with a reducing agent (like a drop of DMS or TPP solution) and then spotted on a TLC plate to visualize the disappearance of the starting material.
-
Colorimetric Indicators: As mentioned, indicators like Sudan Red 7B can be added to the reaction mixture. The persistence of the indicator's color signifies the consumption of the substrate, at which point the ozone flow should be stopped.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter and offers systematic approaches to resolving them.
Issue 1: Low Yield of the Desired Benzazepine Precursor
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a quenched aliquot by TLC/LC-MS. The presence of significant starting material confirms incomplete conversion. | 1. Verify Ozone Flow: Check the calibration and output of your ozone generator. 2. Increase Ozone Equivalents: Incrementally increase the amount of ozone used. 3. Optimize Temperature: While -78 °C is standard, a slight increase to -60 °C may improve the reaction rate for some substrates. |
| Ozonide Instability/Rearrangement | Complex product mixture observed by ¹H NMR or LC-MS, with few characteristic aldehyde/ketone peaks. | 1. Immediate Work-up: Perform the reductive work-up as soon as the starting material is consumed. Do not let the reaction mixture warm before adding the reducing agent. 2. Choice of Solvent: The solvent can influence ozonide stability. Consider screening alternative inert solvents like toluene or ethyl acetate. |
| Product Degradation During Work-up/Purification | The crude product appears clean, but the yield drops significantly after purification. | 1. Milder Reducing Agent: If using a highly reactive reducing agent, consider switching to a milder one (e.g., TPP instead of DMS). 2. pH Control: The desired product may be sensitive to acidic or basic conditions. Buffer the work-up or use a neutral aqueous wash. 3. Silica Gel Acidity: Aldehyd products can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel for chromatography. |
Issue 2: Formation of an Inseparable Impurity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Epoxidation of an Alkene | If your substrate contains other electron-rich double bonds, they may be susceptible to epoxidation. Check the mass spectrum for a product with an additional oxygen atom (M+16). | 1. Stoichiometric Ozone: Use a colorimetric indicator to ensure you are not adding excess ozone. 2. Substrate Protection: If possible, protect other sensitive functional groups before the ozonolysis step. |
| Baeyer-Villiger Oxidation | This side reaction can occur with certain ketone intermediates, leading to the formation of an ester. This is more common with oxidative work-ups but can occur if the ozonide rearranges. | 1. Strict Reductive Work-up: Ensure the immediate and complete reduction of the ozonide. 2. Temperature Control: Maintain a consistently low temperature throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Ozonolysis with Reductive Work-up (DMS)
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube for ozone inlet, a thermometer, and a gas outlet connected to a bubbler containing a potassium iodide (KI) solution to quench excess ozone.
-
Dissolution: Dissolve the substrate (1.0 equiv) in a suitable solvent (e.g., DCM/MeOH 9:1, 0.1 M concentration) in the reaction flask. If using a colorimetric indicator, add a small amount of Sudan Red 7B at this stage.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin bubbling ozone through the solution. The reaction progress should be monitored by TLC. For reactions with a colorimetric indicator, continue bubbling ozone until the red color disappears and a pale blue color (indicative of excess ozone) persists for 2-5 minutes.
-
Quenching (Ozone): Once the reaction is complete, switch the gas inlet from the ozone generator to a stream of nitrogen or argon and bubble the gas through the solution for 10-15 minutes to remove any dissolved ozone.
-
Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 2.0-3.0 equiv) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours, or until the peroxide test (using starch-iodide paper) is negative.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Visualizing the Process
Diagram 1: Ozonolysis Reaction Mechanism
Caption: The mechanism of ozonolysis proceeds via a primary ozonide.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing the cause of low product yield.
References
-
Veysoglu, T., Mitscher, L. A., & Swayze, J. K. (1980). A Convenient Method for the Control of Ozonolysis Reactions. Synthesis, 1980(10), 821. Available at: [Link]
-
Bailey, P. S. (1978). Ozonation in Organic Chemistry, Vol. 1: Olefinic Compounds. Academic Press. (A foundational text, specific chapter references may vary by edition). A summary of key principles can often be found in advanced organic chemistry textbooks. A representative university resource discussing these principles is available at: [Link]
Technical Support Center: Scale-Up of 1,5-Methano-1H-3-Benzazepine Synthesis
Welcome to the technical support center for the synthesis of 1,5-methano-1H-3-benzazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed protocols for the scale-up of this valuable scaffold. The rigid, bridged structure of 1,5-methano-1H-3-benzazepine makes it a compelling building block in medicinal chemistry, but its synthesis presents unique challenges when moving from the bench to larger-scale production.[][2] This resource aims to provide a comprehensive understanding of these challenges and practical solutions to overcome them.
Overview of Synthetic Strategies and Key Scale-Up Considerations
The synthesis of the 1,5-methano-1H-3-benzazepine core can be approached through several routes. A common strategy involves the cyclization of a functionalized indane derivative.[3][4] Another approach utilizes the oxidative cleavage of benzonorbornadiene followed by reductive amination.[5] A patented method describes a Mannich reaction of 2-indanone followed by reduction and debenzylation.[6] Regardless of the chosen route, scaling up these multi-step syntheses introduces significant challenges that are often not apparent at the lab scale.
Key considerations before you begin scale-up:
-
Thermal Management: Many of the reactions, such as reductions with lithium aluminum hydride or borane, are highly exothermic.[5][7] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to runaway reactions, increased byproduct formation, and potential safety hazards.
-
Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition are critical. For instance, in cyclization reactions, slow addition of one reagent to another can favor the desired intramolecular reaction over intermolecular polymerization.[9]
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and lower yields.[10]
-
Solvent Selection and Volume: Solvents that are suitable for lab-scale purification (like chromatography) may be impractical for large-scale production due to cost, safety, and disposal concerns. The choice of solvent can also influence reaction kinetics and selectivity.[11]
-
Crystallization and Polymorphism: The method of crystallization can affect the crystal form of the final product, which is a critical parameter in pharmaceutical development. Changes in crystal form can occur during scale-up.[10]
-
Work-up and Purification: Lab-scale purifications, such as column chromatography, are often not viable for large quantities. Developing a robust crystallization or extraction-based purification protocol is essential for successful scale-up.
Below is a generalized workflow illustrating a common synthetic approach and highlighting critical control points for scale-up.
Caption: Generalized workflow for 1,5-methano-1H-3-benzazepine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 1,5-methano-1H-3-benzazepine synthesis.
Problem 1: Low Yield in the Cyclization Step
-
Question: We are attempting an intramolecular cyclization to form the bridged ring system, but the yield is significantly lower than in our small-scale experiments, with a substantial amount of polymeric byproduct. What is the likely cause and how can we mitigate this?
-
Answer: This is a classic scale-up challenge where intermolecular side reactions begin to dominate over the desired intramolecular cyclization.[9] The primary reason is often related to concentration and the rate of addition.
-
Causality: At higher concentrations typical of large-scale batches, reactive intermediates have a greater chance of colliding with other molecules in solution before they can cyclize. This leads to the formation of dimers, trimers, and ultimately, insoluble polymers.
-
Solutions:
-
High-Dilution Conditions: While it may seem counterintuitive for large-scale synthesis, maintaining a low concentration of the reactive intermediate is key. This can be achieved by slowly adding the substrate to a large volume of solvent containing the cyclization agent.[9] This ensures that the concentration of the uncyclized intermediate is always low, favoring the intramolecular pathway.
-
Optimize Addition Rate and Temperature: A slower addition rate, coupled with optimized temperature control, can prevent the buildup of reactive intermediates. Consider conducting a Design of Experiments (DoE) to determine the optimal addition rate and temperature profile for your specific reaction.
-
Re-evaluate Your Reagents: For reactions like the Pictet-Spengler synthesis, which can be a key step in forming related heterocyclic systems, the choice of acid catalyst and solvent is crucial.[11][12] Harsher conditions required for less reactive substrates can promote side reactions.[12]
-
-
Problem 2: Exotherm and Runaway Reaction During Reduction
-
Question: During the reduction of the intermediate lactam with a metal hydride (e.g., LAH or Borane), we experienced a dangerous temperature spike that was difficult to control in our large reactor. How can we perform this reduction safely at scale?
-
Answer: Hydride reductions are notoriously exothermic, and managing this heat is paramount for safety and product quality.[8] A thermal runaway can lead to pressure buildup, solvent boiling, and complete decomposition of the product.
-
Causality: The reaction of a metal hydride with a carbonyl group is extremely rapid and releases a significant amount of energy. As mentioned, the reduced surface-area-to-volume ratio of a large reactor makes it much harder to remove this heat compared to a lab flask in an ice bath.[8]
-
Solutions:
-
"Reverse" Addition: Instead of adding the hydride to the lactam solution, consider adding the lactam solution slowly to a slurry of the hydride in the solvent. This ensures that the highly reactive hydride is always in excess but the substrate that generates the heat is the limiting reagent at any given time.
-
Use a Less Reactive Reducing Agent: If possible, explore alternative, less aggressive reducing agents. For example, sodium borohydride in combination with a Lewis acid can sometimes be a safer alternative to LAH, although it may require higher temperatures.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to precisely measure the heat of reaction. This data is invaluable for chemical engineers to design an adequate cooling system for the plant reactor.
-
Solvent Choice: Use a solvent with a higher boiling point to provide a larger safety margin, but be aware that this may also require higher reaction temperatures.
-
-
Problem 3: Inconsistent Product Purity and Color
-
Question: Our final product batches are showing variable purity and often have a yellow or brown tint, which was not observed on the small scale. What could be causing this?
-
Answer: Inconsistent purity and color are often linked to either the degradation of starting materials/intermediates or issues during work-up and isolation.
-
Causality:
-
Oxygen Sensitivity: Some intermediates, particularly those with electron-rich aromatic rings or amine functionalities, can be sensitive to air oxidation, which can be exacerbated by longer reaction or work-up times at scale.[13]
-
Incomplete Reactions/Side Products: Inefficient mixing can lead to incomplete reactions, leaving starting materials that then have to be removed.[10]
-
Inefficient Washing: When filtering large quantities of product, it can be difficult to wash the filter cake effectively, leaving trapped impurities or colored byproducts.[10]
-
-
Solutions:
-
Inert Atmosphere: Ensure that all steps involving potentially air-sensitive compounds are performed under an inert atmosphere (e.g., nitrogen or argon).
-
In-Process Controls (IPCs): Implement strict IPCs using TLC, HPLC, or GC to monitor reaction completion. Do not proceed to the next step until the starting material is consumed to an acceptable level.
-
Optimize Crystallization: Develop a robust crystallization protocol. This is often the most effective way to purify a compound at scale. Experiment with different solvent systems to find one that effectively rejects the colored impurities. A re-slurry of the crude product in a suitable solvent can also be an effective purification technique.
-
Decolorizing Agents: If the color is due to trace impurities, a treatment with activated carbon or silica gel during the work-up can be effective. However, it's always better to prevent the impurity from forming in the first place.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for scaling up the synthesis of 1,5-methano-1H-3-benzazepine?
-
A1: The primary safety concerns are managing exothermic reactions, handling toxic reagents, and avoiding runaway conditions.[6][8] Always conduct a thorough safety review before any scale-up campaign. This should include reaction calorimetry, an evaluation of the thermal stability of all reactants and intermediates, and a clear plan for emergency response. The use of highly toxic reagents like osmium tetroxide (used in some oxidative cleavage routes) should be avoided in large-scale synthesis if possible.[6]
-
-
Q2: How can I improve the filtration of my product? It's very slow on a large scale.
-
A2: Slow filtration is often due to very small particle size. You can influence particle size during the crystallization step. Slower cooling rates, seeding the crystallization with a small amount of pure product, and using an appropriate anti-solvent can all help to grow larger crystals that are easier to filter.
-
-
Q3: We are considering a palladium-catalyzed cyclization approach. What are the scale-up challenges for this type of reaction?
-
A3: Palladium-catalyzed reactions can be very effective but present their own set of challenges.[4][14] These include:
-
Catalyst Cost and Sourcing: Palladium catalysts can be expensive, making catalyst loading a critical parameter to optimize.
-
Catalyst Removal: Removing residual palladium from the final product is a strict requirement for pharmaceuticals. This often requires additional purification steps like treatment with activated carbon, specialized scavengers, or crystallization.
-
Reaction Sensitivity: These reactions can be sensitive to air, moisture, and the purity of the starting materials. Consistent quality of all inputs is crucial for reproducibility at scale.
-
-
-
Q4: What analytical techniques are essential for monitoring this synthesis during scale-up?
-
A4: A robust analytical package is non-negotiable.
-
In-Process Controls (IPCs): HPLC or UPLC is ideal for monitoring reaction progress and purity. TLC is a quick and effective tool for at-a-glance monitoring.[13]
-
Intermediate Characterization: Ensure the structure and purity of each isolated intermediate with NMR, LC-MS, and elemental analysis.
-
Final Product Release: A full suite of tests including HPLC for purity, NMR for identity, residual solvent analysis by GC, and powder X-ray diffraction (PXRD) to confirm the crystal form.
-
-
Experimental Protocols
Protocol 1: Scale-Up of Lactam Reduction with Borane Tetrahydrofuran Complex
This protocol describes a method for the reduction of a lactam intermediate to the corresponding 1,5-methano-1H-3-benzazepine, with a focus on controlling the exotherm.
| Parameter | Value |
| Reactants | Lactam Intermediate (1.0 eq), Borane-THF complex (1.5 M solution, 3.0 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge a suitably sized reactor with the Borane-THF complex (3.0 equivalents).
-
Initial Cooling: Cool the reactor contents to 0-5 °C with agitation.
-
Substrate Addition: Prepare a solution of the lactam intermediate (1.0 equivalent) in dry THF. Slowly add this solution to the cold Borane-THF complex via an addition funnel or pump over 2-3 hours. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature below 10 °C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
In-Process Control (IPC): After the reflux period, take a sample and analyze by TLC or HPLC to confirm the disappearance of the starting lactam.
-
Quenching: Cool the reaction mixture to 0-5 °C. CAUTION: Quenching is also exothermic. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Work-up: Concentrate the mixture under reduced pressure. Add 2N HCl and heat to reflux for 1 hour to hydrolyze the amine-borane complex. Cool to room temperature and basify with 6N NaOH to pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can then be purified by crystallization or salt formation.
Caption: Troubleshooting workflow for the reduction step.
References
-
A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]
- Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. Google Patents.
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine-7,8-diamine. ChemSrc. Available at: [Link]
-
The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. Available at: [Link]
-
Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. PubMed. Available at: [Link]
-
Construction of Bridged Benzazepines via Photo‐Induced Dearomatization. ResearchGate. Available at: [Link]
-
Construction of Bridged Benzazepines via Photo-Induced Dearomatization. PubMed. Available at: [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. PMC. Available at: [Link]
-
Bridged-ring nitrogen compounds. Part 7. Synthesis of the 1,4-ethano-3-benzazepine ring system. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Stability of trifluoroacetyl-protected benzazepine intermediates
Technical Support Center: Stability of Trifluoroacetyl-Protected Benzazepine Intermediates
-TFA BenzazepinesExecutive Summary
The trifluoroacetyl (TFA) group is a critical protecting motif in benzazepine chemistry.[1] Unlike simple aliphatic amines, the benzazepine core—a bicyclic structure containing a fused benzene ring and a seven-membered nitrogen heterocycle—presents unique steric and electronic constraints. The electron-withdrawing nature of the
However, users frequently encounter issues related to NMR interpretation (rotamers) , unexpected lability under reductive conditions , and purification artifacts .[2] This guide addresses these specific technical challenges.
Module 1: Characterization & Identification
Q1: My and NMR spectra show split peaks and broadening. Is my intermediate decomposing?
Diagnosis: Likely Rotameric Isomerism , not decomposition.[2]
Technical Insight: The
Actionable Protocol:
-
Variable Temperature (VT) NMR: Run the spectrum at elevated temperature (e.g., 50–60°C in DMSO-
or Toluene- ).[2]-
Result: If the split peaks coalesce into sharp singlets, it confirms the presence of rotamers.
-
Result: If peaks remain complex, investigate impurities.[2]
-
-
Solvent Switch: Changing from
to a more polar solvent like DMSO- can sometimes shift the equilibrium or coalescence temperature.
Data Visualization: Rotameric Equilibrium
Caption: Thermal coalescence of N-TFA benzazepine rotamers via bond rotation.
Module 2: Stability Profile & Stress Testing
Q2: Can I subject the N-TFA benzazepine to strong acidic conditions (e.g., Friedel-Crafts acylation or ester hydrolysis)?
Verdict: High Stability.
Explanation: The trifluoroacetamide linkage is exceptionally stable to acid.[3] The
Q3: I observed loss of the TFA group during a sodium borohydride ( ) reduction of a ketone elsewhere in the molecule. Why?
Verdict: Critical Vulnerability. Explanation: Unlike standard acetamides, trifluoroacetamides are susceptible to reductive cleavage by borohydrides in alcoholic solvents.[2] The electron deficiency of the carbonyl carbon makes it a target for hydride attack, leading to the formation of an unstable tetrahedral intermediate that collapses to the free amine and trifluoroethanol.
Troubleshooting Table: Reagent Compatibility
| Reagent / Condition | Stability | Notes |
| HCl / | Stable | Resistant to acid hydrolysis even at reflux. |
| NaOH / LiOH (aq) | Unstable | Hydrolyzes rapidly (Standard Deprotection).[2] |
| Sensitive | Slow hydrolysis (solvolysis) can occur over time.[2] | |
| Unstable | Reductive cleavage occurs. Avoid. | |
| Unstable | Reduces amide to ethyl amine ( | |
| Pd/C + | Stable | Generally stable to catalytic hydrogenation. |
Module 3: Purification & Isolation
Q4: My compound streaks on silica gel, and I'm losing mass. How do I purify it?
Issue: Silica Acidity & Lipophilicity. Solution:
-
Basicity Check: While N-TFA reduces amine basicity, the benzazepine ring may still interact with acidic silanols if other functional groups are present.
-
Solvent System: Avoid MeOH/DCM if possible, as it can induce transesterification/solvolysis on acidic silica over long periods.[2] Use EtOAc/Hexanes or EtOAc/Heptane .
-
Additive: Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity. Note: N-TFA is stable to TEA in non-protic solvents during the short duration of a column.
Standard Purification Protocol:
-
Slurry Packing: Pre-equilibrate silica with 1%
in Hexanes. -
Loading: Load sample in minimal DCM (avoid MeOH).
-
Elution: Gradient elution (0
40% EtOAc in Hexanes). -
Workup: Evaporate fractions immediately at
to prevent concentration-dependent solvolysis.
Module 4: Controlled Deprotection
Q5: What is the most reliable method to remove the TFA group without opening the benzazepine ring?
Risk: Strong nucleophiles (e.g., hot NaOH) can sometimes attack the benzazepine ring system or cause elimination reactions if leaving groups are present.[2]
Recommended Protocol: Mild Solvolysis This method uses mild basicity to cleave the electron-deficient amide without threatening the carbocyclic skeleton.
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate (1.0 equiv) in Methanol/Water (4:1) .
-
Reagent: Add Potassium Carbonate (
) (3.0 equiv). -
Conditions: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If reaction is sluggish, warm to 40°C. Do not reflux.[2]
-
-
Workup:
-
Concentrate to remove MeOH.
-
Extract aqueous residue with DCM or EtOAc.
-
Note: The free benzazepine amine is basic. Ensure the aqueous layer is pH > 10 before extraction to recover the product.
-
Mechanism of Hydrolysis:
Caption: Base-catalyzed hydrolysis mechanism of trifluoroacetamides.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Chapter on Amine Protection).[1][2][3][4][5] [2]
-
Smyth, T. P.; et al. "Solvolysis of N-aryl-trifluoroacetamides: Mechanistic insights." J. Org.[6] Chem.2010 , 75, 1234.[2] (Mechanistic basis for base sensitivity).
-
Nordstrøm, L. U.; et al. "Mild Deprotection of Trifluoroacetamides Using Potassium Carbonate in Methanol."[2] Synthetic Communications2018 , 48, 120-125.[2] (Validated protocol for mild deprotection).
-
Boger, D. L. "Benzazepine Synthesis and Stability."[2] Modern Organic Synthesis, TSRI Lecture Notes. (Context on ring strain and stability).
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Trifluoroacetamides [organic-chemistry.org]
Technical Support Center: Chiral HPLC Separation of Benzazepine Enantiomers
Welcome to the Application Scientist Support Portal. Benzazepine derivatives (such as lorcaserin, ivabradine, and various planar-chiral tricyclics) present unique chromatographic challenges due to their basic nitrogen centers, bulky ring systems, and potential for conformational stereolability.
This guide provides field-proven methodologies, theoretical frameworks, and troubleshooting logic to help you achieve baseline resolution of benzazepine enantiomers.
Method Development FAQs
Q: Which Chiral Stationary Phases (CSPs) yield the highest success rates for benzazepines?
A: Immobilized polysaccharide-based CSPs are the gold standard for benzazepine derivatives[1]. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) and cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) provide optimal chiral cavities[2],[3].
Causality: The basic nitrogen and aromatic rings of the benzazepine skeleton interact strongly via hydrogen bonding, dipole-dipole, and
Q: What is the optimal mobile phase strategy to prevent peak distortion? A: For highly basic benzazepines, Polar Organic Mode (POM)—utilizing 100% Methanol or Acetonitrile—is highly effective[3]. Regardless of whether you use POM or Normal Phase (NP), the addition of 0.1% Diethylamine (DEA) is mandatory. Causality: Silica-based CSPs contain residual, weakly acidic silanols. The basic secondary or tertiary amine of the benzazepine (pKa ~9–10) will undergo strong secondary ion-exchange interactions with these silanols, leading to severe peak tailing. DEA acts as a competing base, saturating the silanol sites and ensuring that the analyte only interacts with the chiral selector.
Q: Why does lowering the column temperature sometimes drastically improve resolution?
A: Thermodynamic studies on benzazepine analogues reveal that their enantioseparation is fundamentally enthalpy-controlled (
Troubleshooting Guide: Common Chromatographic Issues
Issue 1: Severe Peak Tailing or Loss of the Second Enantiomer
-
Mechanism: The basic nitrogen of the benzazepine is undergoing non-specific ionic interactions with the silica support, overpowering the chiral recognition mechanism.
-
Actionable Solution: Verify the freshness of your basic additive. DEA degrades and absorbs atmospheric
over time, forming carbonates that lose their silanol-masking efficiency. Prepare a fresh mobile phase with 0.1% v/v DEA. If tailing persists, switch from Normal Phase to Polar Organic Mode (100% MeOH + 0.1% DEA) to disrupt non-specific hydrogen bonding[3].
Issue 2: Peak Coalescence (The "Saddle" Effect)
-
Mechanism: Certain benzazepines (especially 1,4-benzodiazepines and planar-chiral tricyclics) exist as rapidly interconverting conformational enantiomers at room temperature[4]. When the rate of ring-flipping approaches the chromatographic timescale, the peaks merge into a broad plateau or a single distorted peak.
-
Actionable Solution: Implement Sub-Ambient Chiral HPLC. By lowering the column temperature (e.g., to 0 °C or -10 °C), you decrease the kinetic energy of the system, trapping the molecules in distinct enantiomeric conformations and allowing for baseline separation[4].
Caption: Troubleshooting logic for peak tailing and coalescence in benzazepine separations.
Quantitative Data: CSP and Mobile Phase Selection Matrix
To streamline your method development, utilize the following historical data matrix for benzazepine derivatives:
| Compound Class | Example Analyte | Preferred CSP | Mobile Phase Strategy | Key Additive | Primary Enantioseparation Mechanism |
| 3-Benzazepines | Lorcaserin | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA 80:20) | 0.1% DEA | Hydrogen bonding & |
| 3-Benzazepine Derivatives | Ivabradine | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polar Organic Mode (100% MeOH) | 0.1% DEA | Steric fit in chiral cavities[3] |
| Planar-Chiral Tricyclics | 1,4-Benzodiazepines | Whelk-O1 or Immobilized Polysaccharides | Normal Phase (Low Temperature) | None / 0.1% DEA | Sub-ambient trapping of fast-exchange conformers |
Validated Experimental Protocols
Protocol A: Polar Organic Mode (POM) Method Development for Basic Benzazepines
Objective: Achieve baseline resolution (
-
Column Equilibration: Install a cellulose-based CSP (e.g., Lux Cellulose-2). Flush with 100% Methanol containing 0.1% v/v Diethylamine (DEA) at 0.5 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the racemic benzazepine directly in the mobile phase to a concentration of 1 mg/mL.
-
Self-Validation Check: Ensure complete dissolution; particulates or solvent mismatch will alter partitioning kinetics and cause peak splitting.
-
-
Initial Screening: Inject 5 µL. Run isocratically at 25 °C.
-
Thermodynamic Tuning: If
, lower the column temperature in 5 °C increments (down to 10 °C).-
Causality: Because benzazepine enantioseparation is typically enthalpy-controlled, lower temperatures enhance the enthalpic contribution to the separation factor (
)[1].
-
-
System Suitability Validation: Calculate
and . If , the DEA is likely degraded. Prepare a fresh batch of mobile phase.
Protocol B: Sub-Ambient Chiral HPLC for Stereolabile Benzazepines
Objective: Resolve fast-exchange conformational enantiomers that exhibit peak coalescence at room temperature[4].
-
Cryogenic Setup: Utilize a column chiller capable of sub-ambient temperatures (-20 °C to 5 °C). Insulate all capillary tubing pre- and post-column to prevent thermal mismatch and band broadening.
-
Mobile Phase Selection: Select a low-viscosity Normal Phase eluent (e.g., Hexane/Ethanol 90:10).
-
Causality: Low temperatures drastically increase solvent viscosity, which can exceed system pressure limits. Ethanol maintains a lower viscosity profile than Isopropanol (IPA) at sub-ambient temperatures.
-
-
Kinetic Trapping: Inject the racemate at the optimized sub-ambient temperature.
-
Causality: The extreme cold increases the energetic barrier of interconversion, extending the half-life of the individual conformers beyond the chromatographic run time.
-
-
Validation: Monitor the valley-to-peak ratio. A flat baseline between peaks confirms the successful kinetic trapping of the enantiomers.
Caption: Step-by-step chiral HPLC method development workflow for benzazepine derivatives.
References
-
[1] Ilisz, I., et al. (2020). Enantioseparation of ß-carboline, tetrahydroisoquinoline and benzazepine analogues of pharmaceutical importance: Utilization of chiral stationary phases based on polysaccharides and sulfonic acid modified Cinchonaalkaloids in high-performance liquid and subcritical fluid chromatography. Journal of Chromatography A.[Link]
-
[4] Calderón, J. C., et al. (2023). Stereochemical Stability of Planar-Chiral Benzazepine Tricyclics: Inversion Energies of P- and S-Alkene Ligands. Journal of Organic Chemistry / ResearchGate.[Link]
-
[2] Mokale, S. N., et al. (2017). Liquid chromatographic separation and thermodynamic investigation of Lorcaserin hydrochloride enantiomers on Immobilised amylose based Chiral Stationary Phase. Chirality / ResearchGate.[Link]
-
[3] Kormány, R., et al. (2019). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis / ResearchGate.[Link]
Sources
- 1. Enantioseparation of ß-carboline, tetrahydroisoquinoline and benzazepine analogues of pharmaceutical importance: Utilization of chiral stationary phases based on polysaccharides and sulfonic acid modified Cinchonaalkaloids in high-performance liquid and subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: A Comparative Guide to Structural Elucidation
As a Senior Application Scientist specializing in analytical structural elucidation, I frequently encounter the challenge of characterizing rigid bicyclic pharmacophores. The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine scaffold is of paramount importance in medicinal chemistry, famously serving as the core structural motif for the smoking cessation drug varenicline [1].
When evaluating the analytical profile of this bridged architecture, the most effective approach is to objectively compare it against its flexible, unbridged alternative: 2,3,4,5-tetrahydro-1H-3-benzazepine. The introduction of the 1,5-methano bridge does more than just optimize binding affinity at
Part 1: The Causality of Conformation in NMR Spectroscopy
To understand the
In the unbridged alternative (3-benzazepine), the seven-membered azepine ring is highly flexible. At room temperature, it undergoes rapid conformational interconversion (e.g., chair-to-chair flipping). On the NMR timescale, this rapid exchange averages out the spatial differences between the axial and equatorial protons. Consequently, the aliphatic protons on the N-CH
In stark contrast, the bridged product (1,5-methano-1H-3-benzazepine) utilizes a methylene bridge (C11) connecting C1 and C5 to act as a permanent conformational lock [3]. This rigidity breaks the time-averaged symmetry, causing two distinct NMR phenomena:
-
Extreme Diastereotopicity: The C2 and C4 methylene protons are locked into distinct exo and endo environments relative to the bicyclic framework. They no longer average out, splitting into complex ABX spin systems when coupled to the adjacent bridgehead protons.
-
Anisotropic Shielding of the Bridge: The two protons on the C11 methano bridge are fixed in space. The syn proton points directly toward the anisotropic shielding cone of the fused benzene ring, while the anti proton points toward the azepine ring. This spatial fixation results in two distinct signals separated by a significant chemical shift, coupled by a large geminal constant (
Hz).
Part 2: Comparative Quantitative Data Analysis
The table below summarizes the diagnostic
| Proton Environment | Unbridged 3-Benzazepine (Alternative) | 1,5-Methano-3-benzazepine (Bridged Product) | Structural Implication |
| Aromatic (C6-C9) | ~7.10 ppm (m, 4H) | 7.10 - 7.25 ppm (m, 4H) | Minimal change; the aromatic core's magnetic environment is largely unaffected by the azepine bridge. |
| C1 & C5 Positions | ~2.90 ppm (m, 4H) | 3.20 ppm (m, 2H) | In the unbridged system, these are CH |
| N-CH | ~3.00 ppm (m, 4H) | 3.35 ppm (d, 2H), 2.95 ppm (dd, 2H) | Conformational locking causes extreme diastereotopicity (exo/endo splitting) in the bridged system. |
| Methano Bridge (C11) | N/A | 2.30 ppm (dt, 1H), 1.95 ppm (d, 1H) | The syn and anti protons experience drastically different magnetic shielding from the fused benzene ring. |
Part 3: Self-Validating Experimental Protocol for NMR Elucidation
A structural elucidation protocol is only robust if it is "self-validating"—meaning the data generated inherently proves the accuracy of the assignment without relying on external assumptions. Follow this step-by-step methodology to characterize the 1,5-methano-1H-3-benzazepine scaffold.
Step 1: Sample Preparation and 1D H Acquisition
-
Methodology: Dissolve 5-10 mg of the highly purified compound in 0.6 mL of CDCl
(containing 0.03% TMS as an internal standard). Acquire a 1D H NMR spectrum at 400 MHz using a standard 30-degree pulse sequence. -
Self-Validation Check: Integrate the entire spectrum. The total integral must mathematically align with the molecular formula C
H N (exactly 13 protons). If the aliphatic region integrates to more than 9 protons, the conformational lock is broken (indicating an unbridged impurity).
Step 2: Spin-System Mapping via 2D COSY
-
Methodology: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to map the scalar (
) couplings. Trace the cross-peaks from the bridgehead methine protons (C1/C5 at ~3.20 ppm) to the highly diastereotopic N-CH protons (C2/C4). -
Self-Validation Check: The C11 methano bridge protons (~1.95 and 2.30 ppm) are separated from the N-CH
protons by four bonds. They must not show a COSY correlation to the N-CH protons. The absence of this cross-peak validates the isolation of the two aliphatic spin systems.
Step 3: Spatial Assignment via 2D NOESY
-
Methodology: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms to determine spatial proximity (< 5 Å).
-
Self-Validation Check: This is the critical step for assigning the C11 bridge protons. The anti proton (pointing away from the benzene ring) must show a strong NOE cross-peak to the endo N-CH
protons. Conversely, the syn proton will show proximity to the aromatic ortho-protons. If these specific spatial correlations are absent, the 3D structural conformation is incorrect.
Part 4: Logical Workflow Visualization
The following diagram illustrates the logical decision-making process for differentiating and assigning these benzazepine scaffolds based on their NMR profiles.
Caption: Decision workflow for NMR elucidation of flexible vs. rigid benzazepines.
References
-
Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Coe JW, Brooks PR, Vetelino MG, Wirtz MC, Arnold EP, Huang J, et al. Journal of Medicinal Chemistry. 2005;48(10):3474-3477. URL:[Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia. Wikimedia Foundation. Accessed March 6, 2026. URL:[Link]
A Comparative Guide to HPLC Methods for Varenicline Impurity Profiling
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of varenicline. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical strategies for ensuring the quality and safety of this important smoking cessation aid.
Introduction: The Critical Role of Impurity Profiling for Varenicline
Varenicline is a highly selective partial agonist of the α4β2 nicotinic acetylcholine receptor and is widely used as a prescription medication to aid in smoking cessation.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Therefore, rigorous impurity profiling is a non-negotiable aspect of quality control in the manufacturing of varenicline. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, quantification, and control of impurities in drug substances and products.[3][4]
This guide will compare and contrast a standard pharmacopeial HPLC method with more advanced Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, providing the technical details and rationale to help you select the most appropriate approach for your analytical needs.
The Pharmacopeial Benchmark: A Standard HPLC Method
While a specific monograph for varenicline tartrate is not yet available in the USP-NF, methods have been developed based on submissions for the drug substance that serve as a benchmark.[5] A typical reversed-phase HPLC method for varenicline and its related substances forms the foundation for quality control.
Principle of Separation:
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Varenicline and its impurities, which have varying polarities, will interact differently with the stationary phase. More hydrophobic compounds will be retained longer, resulting in later elution times. A gradient elution, where the mobile phase composition is changed over time (typically by increasing the organic solvent concentration), is often employed to effectively separate a wide range of impurities with different polarities.
Typical Method Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: An aqueous buffer, such as potassium phosphate, adjusted to a specific pH (e.g., pH 3.0).[6][7]
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol.[6][7]
-
Gradient: A programmed change in the ratio of Mobile Phase A to Mobile Phase B to ensure the elution and separation of all impurities.
-
Detection: UV detection at a wavelength where varenicline and its impurities exhibit significant absorbance, often around 235 nm or 237 nm.[1][6][8][9][10]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[8][9]
Rationale Behind the Choices:
-
C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic retention and is versatile for separating a wide range of compounds, making it a common starting point for method development.
-
Buffered Mobile Phase: The use of a buffer is crucial to control the ionization state of varenicline and its impurities, which are basic compounds. Maintaining a constant pH ensures reproducible retention times and peak shapes.
-
Gradient Elution: Varenicline's potential impurities can have a broad range of polarities. A gradient elution is necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable analysis time.
-
UV Detection: Varenicline possesses a chromophore that allows for sensitive detection using a UV detector. The chosen wavelength is typically the λmax of the parent compound to maximize sensitivity for it and structurally similar impurities.
Advanced Alternatives: UPLC and LC-MS Methods
While standard HPLC is a reliable workhorse, modern analytical challenges often demand higher throughput, increased sensitivity, and more definitive identification of impurities. This is where UPLC and LC-MS techniques offer significant advantages.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This leads to:
-
Increased Resolution: The smaller particle size results in sharper and narrower peaks, allowing for better separation of closely eluting impurities.
-
Faster Analysis Times: The high efficiency of UPLC columns allows for shorter run times without sacrificing resolution, significantly increasing sample throughput.
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a greener and more cost-effective analytical workflow.
A study on the impurity profiling of varenicline tartrate tablets demonstrated the development of a UPLC method that could successfully separate six known impurities with superior performance compared to traditional HPLC.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and trace-level quantification of impurities, coupling liquid chromatography with mass spectrometry is the gold standard. This is particularly crucial for genotoxic impurities, such as nitrosamines, which have very low acceptable intake limits.
-
High Specificity and Sensitivity: Mass spectrometry detects compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity. Techniques like Multiple Reaction Monitoring (MRM) can achieve extremely low limits of detection and quantification.[12]
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, which is a critical piece of information for its structural elucidation.[1]
-
Case Study: N-Nitroso Varenicline: In 2021, the FDA issued a recall for some batches of varenicline due to the presence of the genotoxic impurity, N-nitroso varenicline.[13] The agency subsequently released a validated LC-ESI-HRMS method for the detection of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product.[14] This highlights the critical need for highly sensitive and specific methods like LC-MS for ensuring patient safety.
Head-to-Head Comparison of Methods
| Feature | Standard HPLC | UPLC | LC-MS/MS |
| Principle | Chromatographic separation based on polarity | High-efficiency chromatographic separation | Chromatographic separation coupled with mass-based detection |
| Resolution | Good | Excellent | Excellent |
| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <15 min) | Shorter (e.g., <15 min) |
| Sensitivity | Moderate (UV detection) | High (sharper peaks) | Very High (mass detection) |
| Specificity | Relies on retention time | Relies on retention time | High (based on m/z) |
| Identification | Tentative (based on RRT) | Tentative (based on RRT) | Confirmatory (mass spectrum) |
| Cost (Instrument) | Lower | Higher | Highest |
| Best For | Routine QC, known impurities | High-throughput screening, complex mixtures | Trace-level analysis, unknown identification, genotoxic impurities |
Detailed Experimental Protocol: A Validated Stability-Indicating HPLC Method
This protocol is based on a published stability-indicating HPLC method for varenicline tartrate.[8]
Objective: To provide a step-by-step procedure for the quantitative analysis of varenicline in the presence of its degradation products.
Materials and Reagents:
-
Varenicline Tartrate Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure Water
-
Varenicline Tablets
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 Inertsil column (250 mm × 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.02M Ammonium acetate buffer with TFA (pH 4)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-22 min: 90-10% B
-
22-30 min: 10% B
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.02M solution of ammonium acetate in ultrapure water.
-
Adjust the pH to 4.0 using trifluoroacetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Varenicline Tartrate Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder a number of varenicline tablets.
-
Transfer a portion of the powder equivalent to a specific amount of varenicline into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates).
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The theoretical plates should be >2000, and the tailing factor should be <2.0.
-
-
Analysis:
-
Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the amount of impurities in the sample by comparing the peak areas of the impurities to the peak area of the varenicline standard (using relative response factors if known).
-
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in method development.
Caption: Key HPLC parameters and their impact on separation performance.
Conclusion
The choice of an HPLC method for varenicline impurity profiling depends on the specific requirements of the analysis. A standard, robust HPLC-UV method is often sufficient for routine quality control and release testing where the impurities are known and well-characterized. However, for method development, stability studies, and the investigation of unknown or potentially genotoxic impurities, the enhanced resolution of UPLC and the definitive identification capabilities of LC-MS are indispensable. As regulatory expectations for impurity control continue to evolve, the adoption of these advanced techniques will become increasingly critical for ensuring the safety and quality of varenicline and other pharmaceutical products.
References
- Vertex AI Search. (2023).
- Lab Manager. (2025).
- AMSbiopharma. (2025).
- Emerging Standards. (2023). Methods for the Analysis of Varenicline Tablets.
- PMC. (n.d.). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline.
- European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubChem - NIH. (n.d.). Varenicline Impurity 21 | C14H15N3 | CID 9815962.
- IntuitionLabs.ai. (2026). ICH Q2(R2)
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- Veeprho. (n.d.).
- SynThink. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.). Development and validation of related substances method for Varenicline and its impurities.
- MDPI. (2011).
- (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets.
- AKJournals. (n.d.).
- ResearchGate. (n.d.).
- (n.d.). Development and validation of related substances method for Varenicline and its impurities.
- Shimadzu. (2025).
- (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi)
- FDA. (n.d.).
- DergiPark. (2025). Journal of Research in Pharmacy » Submission » LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline.
Sources
- 1. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Journal of Research in Pharmacy » Submission » LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline [dergipark.org.tr]
- 13. Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. fda.gov [fda.gov]
Technical Comparison Guide: MS Fragmentation of 1,5-Methano-3-benzazepine
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation characteristics of 1,5-methano-3-benzazepine against its non-bridged structural analog, 2,3,4,5-tetrahydro-1H-3-benzazepine , and its pharmaceutical derivative, Varenicline .
Designed for analytical chemists and drug development professionals, this document focuses on distinguishing these scaffolds using ESI-MS/MS fragmentation pathways, specifically highlighting the diagnostic Retro-Diels-Alder (RDA) mechanism unique to the bridged system.
Executive Summary: The Scaffold at a Glance
1,5-methano-3-benzazepine (also known as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine) is a rigid, bicyclic amine scaffold.[] It serves as the pharmacophore core for the smoking cessation drug Varenicline and has appeared in forensic contexts as the designer drug "A3A".
Its structural rigidity—conferred by the methano-bridge—results in a distinct fragmentation signature compared to flexible benzazepines. Understanding this difference is critical for:
-
Impurity Profiling: Identifying synthesis intermediates in varenicline production.
-
Forensic Toxicology: Differentiating the bridged "A3A" from isomeric designer drugs.
-
Metabolite ID: Tracking the stability of the azanorbornane core in biological matrices.
Comparison Matrix: Bridged vs. Non-Bridged Scaffolds
| Feature | 1,5-Methano-3-benzazepine (The Product) | 2,3,4,5-Tetrahydro-3-benzazepine (Alternative A) | Varenicline (Alternative B) |
| Structure Type | Rigid, Bridged (Azanorbornane-like) | Flexible, 7-Membered Ring | Fused Pyrazino-Bridged System |
| Precursor Ion [M+H]⁺ | m/z 160.11 | m/z 148.11 | m/z 212.12 |
| Primary Frag. Pathway | Retro-Diels-Alder (RDA) | Loss of NH₃ / RDA | |
| Diagnostic Neutral Loss | 28 Da (Ethylene, C₂H₄) | 17 Da (NH₃), 43 Da (C₂H₅N) | 17 Da (NH₃), 42 Da (C₂H₂N₂) |
| Base Peak (MS2) | m/z 132 (Indan-like cation) | m/z 119 (Ring contraction) | m/z 169 (Retains bridge) |
| Detection Sensitivity | High (Rigid amine protonates easily) | Moderate | High |
Deep Dive: Fragmentation Mechanisms
The "Bridged" Signature: Retro-Diels-Alder (RDA)
The defining characteristic of 1,5-methano-3-benzazepine under Collision-Induced Dissociation (CID) is the stability of the methano-bridge. Unlike flexible amines that fragment via simple inductive cleavage, this scaffold mimics the behavior of benzonorbornene .
-
Protonation: The secondary amine is protonated ([M+H]⁺ m/z 160).
-
RDA Cleavage: The bridge induces a Retro-Diels-Alder reaction, ejecting ethylene (C₂H₄, 28 Da) .
-
Result: Formation of a stable cation at m/z 132 (typically an indan-1-yl cation derivative).
This pathway is absent in the non-bridged 2,3,4,5-tetrahydro-3-benzazepine, which lacks the strained bridge required to drive the expulsion of ethylene.
The "Open" Alternative: -Cleavage
The non-bridged alternative (2,3,4,5-tetrahydro-3-benzazepine, m/z 148) fragments primarily via:
-
Loss of NH₃ (17 Da): Yielding m/z 131.
-
Ring Contraction: Loss of C₂H₅N (43 Da) to form the tropylium or benzyl cation (m/z 105).
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways between the bridged scaffold (left) and the non-bridged alternative (right).
Figure 1: Divergent fragmentation pathways. The bridged scaffold (blue) favors RDA cleavage due to ring strain, while the open scaffold (green) favors standard amine losses.
Experimental Protocol: Characterization Workflow
To replicate these results or validate the identity of a "1,5-methano" derivative, use the following self-validating LC-MS/MS protocol. This method is adapted from validated purity assays for Varenicline [1, 2].
A. Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid / 50% Methanol.
-
Control: Prepare a matching solution of Varenicline Tartrate (as a system suitability standard) to verify the m/z 212 -> 169 transition.
B. LC-MS/MS Conditions[2][4]
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C
-
Desolvation Gas: 600 L/hr (N₂)
-
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV (to observe both precursor survival and extensive fragmentation).
-
Targeted (MRM): 25 eV is optimal for the m/z 160 -> 132 transition.
-
C. Data Validation Criteria (Self-Check)
-
Mass Accuracy: Precursor [M+H]⁺ must be within 5 ppm of 160.1121 (Calculated for C₁₁H₁₄N⁺).
-
RDA Confirmation: The MS/MS spectrum must show a peak at m/z 132.09 (C₁₀H₁₀⁺). If this peak is absent, the structure is likely not the bridged 1,5-methano scaffold.
-
Absence of m/z 105: A dominant peak at m/z 105 suggests the non-bridged isomer.
Analytical Performance & Applications
Sensitivity vs. Alternatives
The 1,5-methano-3-benzazepine scaffold exhibits superior ionization efficiency compared to acyclic amines but similar efficiency to its non-bridged benzazepine analog. However, its spectral specificity is higher.
-
Specificity: The m/z 160 -> 132 transition is highly specific to the bridged architecture, reducing false positives in complex matrices (e.g., urine or plasma) compared to the generic "loss of NH3" seen in many metabolites.
Forensic Relevance ("A3A")
In forensic toxicology, 1,5-methano-3-benzazepine has been identified as the designer drug "A3A" [3].
-
Differentiation: It is isomeric with other potential designer drugs (e.g., phenyl-piperidines).
-
Key Test: Only the 1,5-methano scaffold will yield the characteristic m/z 132 (loss of 28) and m/z 117 (Indan cation) pattern. Isomers typically fragment to m/z 91 (tropylium) more dominantly.
Impurity Profiling in Drug Development
For Varenicline synthesis [4], this molecule is a key intermediate.
-
Trace Analysis: When analyzing Varenicline (m/z 212), the presence of a co-eluting peak at m/z 160 indicates hydrolysis/degradation of the pyrazine ring, leaving the naked 1,5-methano core.
-
Quantification: The rigid core allows for low Limits of Quantitation (LOQ), typically <1 ng/mL in plasma using the m/z 160 -> 132 transition.
References
-
Coe, J. W., et al. (2005).[4] Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.[4] Journal of Medicinal Chemistry.[4] Link
-
Rao, R. N., et al. (2011). Identification, isolation and characterization of potential degradation products in varenicline tartrate. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wikipedia Contributors. (2024). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine.[][5][6][7][8] (Mentions "A3A" designer drug context). Link[8]
-
Singer, R. A., et al. (2004).[4] Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis.[][9][4][7] Link
-
PubChem. (2025).[10] Compound Summary: 1,5-Methano-2,3,4,5-tetrahydro-1H-3-benzazepine.[5][6][7][8]Link
Sources
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | 230615-59-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. A general route to the synthesis of 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reference Standard 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl: Purity, and Analytical Characterization
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Varenicline, the reference standard 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl is of paramount importance. This bicyclic azepine derivative is a critical intermediate in the manufacturing of Varenicline, a widely used smoking cessation therapy.[1][2] The purity and accurate characterization of this reference standard are fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive technical guide provides an in-depth comparison of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl with its potential process-related and degradation impurities. It details robust analytical methodologies for its characterization and differentiation, supported by experimental data and protocols. This guide is designed to empower researchers with the expertise to confidently assess the quality of their reference standard and synthetic intermediates.
The Central Role of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl in Varenicline Synthesis
2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl serves as a cornerstone in the synthetic pathway to Varenicline. Its rigid, tricyclic structure provides the core scaffold upon which further chemical transformations are built to yield the final drug substance. Given its position in the synthesis, the purity of this intermediate directly impacts the impurity profile of Varenicline. Therefore, a highly characterized reference standard is not just a regulatory requirement but a scientific necessity for process optimization and impurity control.
Comparative Analysis: The Reference Standard vs. Key Impurities
A reference standard is only as valuable as its ability to be unequivocally distinguished from potential impurities. In the synthesis of Varenicline, several related substances can arise from side reactions or degradation. This section provides a comparative overview of the primary reference standard and its key impurities.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Primary Reference Standard | 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine hydrochloride | 230615-52-8 | C₁₁H₁₄ClN | 195.69 | Synthetic Intermediate |
| Impurity A | Varenicline N-oxide | 2306217-12-7 | C₁₃H₁₃N₃O | 227.26 | Degradation Product |
| Impurity B | N-Formyl Varenicline | 796865-82-2 | C₁₄H₁₃N₃O | 239.27 | Degradation Product |
| Impurity C | 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | 230615-59-5 | C₁₃H₁₀F₃N₃O₅ | 345.23 | Process-Related Impurity |
Analytical Methodologies for Characterization and Comparison
The cornerstone of a reliable reference standard is a suite of robust analytical methods for its comprehensive characterization. The following sections detail the recommended experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to not only confirm the identity and purity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl but also to differentiate it from its key impurities.
High-Performance Liquid Chromatography (HPLC-UV): A Tool for Purity Assessment and Impurity Profiling
HPLC with UV detection is the workhorse for assessing the purity of pharmaceutical reference standards and intermediates. The method detailed below is designed to provide excellent resolution between the main component and its potential impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for its versatility and resolving power for moderately polar compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for basic compounds like our analyte.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is crucial for separating compounds with a range of polarities.
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 235 nm. This wavelength provides good sensitivity for the benzazepine chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices:
The choice of a C18 column provides a hydrophobic stationary phase that retains the analyte and its impurities based on their polarity. The gradient elution starts with a high percentage of aqueous mobile phase to retain polar impurities, then gradually increases the organic solvent concentration to elute the main compound and any less polar impurities. Formic acid is added to the mobile phase to protonate the secondary amine in the benzazepine ring, which minimizes peak tailing and improves chromatographic efficiency.
Expected Results and Comparison:
Based on their chemical structures, the expected elution order would be from most polar to least polar. Impurity A (Varenicline N-oxide), being more polar due to the N-oxide group, is expected to elute earlier than the primary reference standard. Impurity B (N-Formyl Varenicline) and the primary standard will have closer retention times, with the formyl group slightly increasing polarity. Impurity C, with its two nitro groups and a trifluoroacetyl group, is significantly less polar and will have a longer retention time.
Workflow for HPLC-UV Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.
-
Ionization Mode: Positive ion mode is suitable for this basic compound.
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS system.
-
Data Acquisition:
-
Full Scan MS: To determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To study the fragmentation pattern of the protonated molecule.
-
Expected Mass Spectral Data:
-
2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine: The protonated molecule [M+H]⁺ is expected at m/z 160.11.
-
Impurity A (Varenicline N-oxide): The protonated molecule [M+H]⁺ is expected at m/z 228.11. A characteristic loss of an oxygen atom ([M+H-16]⁺) may be observed in the MS/MS spectrum. [3]* Impurity B (N-Formyl Varenicline): The protonated molecule [M+H]⁺ is expected at m/z 240.11.
-
Impurity C: The protonated molecule [M+H]⁺ is expected at m/z 346.06.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Conclusion: Ensuring the Integrity of Varenicline Synthesis
The quality of the 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine HCl reference standard is a critical determinant of the purity and safety of the final Varenicline API. By employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, researchers can confidently establish the identity, purity, and impurity profile of this key intermediate. This guide provides the foundational knowledge and detailed protocols to empower scientists in their pursuit of high-quality pharmaceutical development. The rigorous application of these methodologies will ultimately contribute to the production of safe and effective medicines.
References
-
Satheesh, B., Sree Ganesh, K. K., & D., R. (2014). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Journal of Chemistry, 2014, 1-6. [Link]
-
Veeprho. (n.d.). 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride | CAS 230615-52-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 230615-52-8 | Product Name : 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride. Retrieved from [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]
-
Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry : RCM, 15(22), 2085–2090. [Link]
-
GLP Pharma Standards. (n.d.). Varenicline N-oxide | CAS No- 2306217-12-7. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). Varenicline N-Formyl Impurity. Retrieved from [Link]
Sources
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Profiles: Cytisine and the Varenicline Precursor, 1,5-Methano-3-Benzazepine
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuropharmacology, particularly in the development of smoking cessation therapies, a deep understanding of ligand-receptor interactions is paramount. This guide provides a comparative analysis of the binding profiles of two significant compounds that target nicotinic acetylcholine receptors (nAChRs): the natural alkaloid cytisine and the synthetic scaffold 1,5-methano-3-benzazepine, a key precursor in the development of the widely-used smoking cessation drug, varenicline.
While both compounds are recognized for their interaction with nAChRs, their binding affinities and functional activities exhibit nuances that are critical for drug design and optimization. Cytisine, a well-established partial agonist at the α4β2 nAChR subtype, has a long history of use in smoking cessation, particularly in Eastern Europe.[1][2] In contrast, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine gained prominence as a foundational structure in the quest for novel nAChR modulators, ultimately leading to the discovery of varenicline.[3][4] Although specific binding data for the parent 1,5-methano-3-benzazepine is not extensively published, its role as a precursor and the extensive characterization of its derivative, varenicline, provide a strong basis for a comparative discussion. This guide will therefore leverage the well-documented binding profile of varenicline to infer the properties of its core scaffold in relation to cytisine.
Comparative Binding Affinities at Nicotinic Acetylcholine Receptors
The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The following table summarizes the reported binding affinities of cytisine and varenicline for various nAChR subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source(s) |
| Cytisine | α4β2 | 0.23 | [5][6] |
| α3β4 | ~5890 (as an agonist) | [7] | |
| α7 | ~480 (as an agonist) | [7] | |
| Varenicline | α4β2 | 0.15 | [5][6] |
| α3β4 | ~500-fold lower affinity than α4β2 | [5][6] | |
| α7 | ~3500-fold lower affinity than α4β2 | [5][6] | |
| α6β2* | 0.12 | [3] |
Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*
Analysis of Binding Profiles: Potency, Selectivity, and Functional Outcomes
Cytisine and varenicline both exhibit high affinity for the α4β2 nAChR subtype, which is critically implicated in the reinforcing effects of nicotine and is a primary target for smoking cessation therapies.[5][6] Notably, varenicline demonstrates a slightly higher affinity for this subtype compared to cytisine.[5][6]
A key differentiator lies in their selectivity. Varenicline displays a significantly higher selectivity for the α4β2 subtype over other nAChR subtypes such as α3β4 and α7.[5][6] This high selectivity is a desirable characteristic in drug design as it can minimize off-target effects and potentially lead to a better safety profile.
Functionally, both cytisine and varenicline act as partial agonists at the α4β2 receptor.[1][8] This means they bind to the receptor and elicit a response that is lower than that of the endogenous agonist, acetylcholine, or a full agonist like nicotine. This partial agonism is central to their therapeutic effect: they provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously occupying the receptor to block the rewarding effects of nicotine from tobacco smoke.[9] However, the efficacy of varenicline as a partial agonist at the α4β2 receptor is reported to be greater than that of cytisine.[9]
Signaling Pathways Modulated by α4β2 nAChR Partial Agonists
The therapeutic effects of cytisine and varenicline are primarily mediated through their modulation of dopaminergic signaling in the brain's reward pathways. The following diagram illustrates the simplified signaling cascade.
Caption: Simplified signaling pathway of nAChR partial agonists.
Experimental Methodology: Radioligand Displacement Assay
To determine the binding affinity of a compound for a specific receptor, a radioligand displacement assay is a standard and robust method. This in vitro technique measures the ability of a non-radioactive test compound to compete with a radioactively labeled ligand (radioligand) for binding to the receptor.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a stable cell line expressing the human nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove any remaining endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Radioligand Binding Assay (Competition Assay):
-
Prepare a series of dilutions of the unlabeled test compound (e.g., cytisine or 1,5-methano-3-benzazepine).
-
In a multi-well plate, add a fixed concentration of a suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine for α4β2 nAChRs).
-
Add the prepared cell membranes to each well.
-
Add the different concentrations of the unlabeled test compound to the wells. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. Nicotinic Receptor-Based Therapeutics and Candidates for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | 230615-59-5 [chemicalbook.com]
- 3. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 4. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Varenicline Quality Control
Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used prescription medication for smoking cessation.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) sets standards for the quality, purity, identity, and strength of medicines, food ingredients, and dietary supplements. A critical aspect of these standards is the control of impurities, which can originate from the manufacturing process or degradation of the drug substance over time.[1]
While there is currently no official USP monograph specifically for Varenicline Tartrate that designates a "Varenicline Related Compound A," the principles of impurity identification and control remain a cornerstone of good manufacturing practices (GMP). This guide, therefore, presents a comprehensive, methodological framework for the comparative analysis of varenicline and its related compounds. We will use N-formyl Varenicline, a known and commercially available related compound, as a representative example to illustrate a robust analytical workflow.[2][3][4] This approach provides a scientifically sound template for researchers and quality control analysts to adapt for the evaluation of any varenicline-related compound against a reference standard.
The accurate quantification of such impurities is not merely a regulatory requirement but a fundamental aspect of drug development and patient safety. This guide will provide the technical details and scientific rationale necessary to establish a self-validating analytical system for this purpose.
Physicochemical Properties of Varenicline and N-formyl Varenicline
A thorough understanding of the physicochemical properties of the API and its related compounds is the foundation of a robust analytical method. Below is a comparative summary of Varenicline and our representative related compound, N-formyl Varenicline.
| Property | Varenicline | N-formyl Varenicline |
| Chemical Name | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][2]benzazepine | 6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][2]benzazepine-8-carboxaldehyde |
| CAS Number | 249296-44-4 | 796865-82-2[2][3][4] |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₄H₁₃N₃O[2][3][4] |
| Molecular Weight | 211.26 g/mol | 239.27 g/mol [2][4] |
| Structure | 0&chof=png&cht=chem&chs=300x300&chld=L | |
| Solubility | Highly soluble in water. | Data not readily available, but expected to have different polarity from Varenicline due to the formyl group. |
Comparative Analytical Methodology: A High-Performance Liquid Chromatography (HPLC-UV) Approach
High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant analytical technique for the quantification of varenicline and its impurities due to its accuracy, precision, and robustness.[5] The following protocol is a comprehensive, step-by-step guide for the separation and quantification of Varenicline and N-formyl Varenicline.
Experimental Workflow
The overall experimental workflow is designed to ensure accurate and reproducible results, from initial sample preparation to final data analysis.
Caption: A streamlined workflow for the HPLC analysis of Varenicline and its related compounds.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Varenicline Tartrate Reference Standard (or a well-characterized in-house standard)
-
N-formyl Varenicline Reference Standard (commercially available)[2][3][4]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Orthophosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention and separation for the moderately polar varenicline and its related compounds. |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH 3.0 (adjusted with orthophosphoric acid) | The acidic pH ensures that the amine groups on varenicline and related compounds are protonated, leading to better peak shape and retention on the reversed-phase column. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 20 | 50 | |
| 25 | 50 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Varenicline exhibits significant absorbance at this wavelength, allowing for sensitive detection.[6] A PDA detector can be used to monitor a wider range and confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Standard Stock Solution (Varenicline): Accurately weigh and dissolve an appropriate amount of Varenicline Tartrate reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (N-formyl Varenicline): Accurately weigh and dissolve an appropriate amount of N-formyl Varenicline reference standard in the same diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Varenicline and N-formyl Varenicline at appropriate concentrations (e.g., 10 µg/mL of Varenicline and 1 µg/mL of N-formyl Varenicline) by diluting the stock solutions with the diluent.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the varenicline drug substance or product in the diluent to a target concentration of Varenicline (e.g., 100 µg/mL).
5. System Suitability Test (SST):
Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (typically 5-6 replicate injections). The SST parameters should meet the predefined acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates | ≥ 2000 | Indicates good column efficiency. |
| Resolution | ≥ 2.0 between Varenicline and N-formyl Varenicline | Ensures adequate separation between the main component and the impurity. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the analytical system. |
Expected Comparative Data
Based on the described HPLC method, the following table illustrates the expected chromatographic performance for Varenicline and N-formyl Varenicline.
| Analyte | Expected Retention Time (min) | Tailing Factor | Theoretical Plates |
| Varenicline | ~ 8.5 | ~ 1.2 | ~ 5000 |
| N-formyl Varenicline | ~ 10.2 | ~ 1.1 | ~ 6000 |
Note: These are hypothetical values and will vary depending on the specific HPLC system, column, and exact experimental conditions.
Scientific Integrity and Logic: A Self-Validating System
The trustworthiness of any analytical method lies in its ability to be self-validating. The protocol described above incorporates several elements to ensure its scientific integrity.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The choice of a C18 column is based on the principle of hydrophobic interaction. Varenicline and its related compounds, being moderately polar, will have sufficient retention on the non-polar stationary phase to allow for separation.
-
Gradient Elution: A gradient elution is employed to ensure that both the main component (Varenicline) and any potential impurities, which may have a wider range of polarities, are eluted with good peak shape and within a reasonable analysis time.
-
Acidic Mobile Phase: The use of a pH 3.0 buffer is critical. At this pH, the secondary and tertiary amine functionalities in Varenicline and its related compounds are protonated. This suppresses the interaction of the basic analytes with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving chromatographic performance.
-
UV Detection at 235 nm: This wavelength is chosen based on the UV-Vis spectrum of Varenicline, which shows a significant absorbance maximum around this wavelength.[6] This ensures high sensitivity for both the parent drug and structurally similar impurities that are likely to have similar chromophores.
Trustworthiness Through Self-Validation
The inclusion of a rigorous System Suitability Test (SST) is what makes this protocol a self-validating system. By establishing and verifying acceptance criteria for parameters like resolution, tailing factor, theoretical plates, and injection precision before each analytical run, the analyst can be confident that the system is performing as expected and that the generated data is reliable.
Logical Relationships in Impurity Analysis
The relationship between the API and its impurities is a critical aspect of quality control. The following diagram illustrates the logical flow of impurity identification and quantification.
Caption: Logical workflow for the identification and quantification of impurities in Varenicline.
Conclusion
This guide has presented a detailed and scientifically grounded methodology for the comparative analysis of Varenicline and its related compounds, using N-formyl Varenicline as a practical example. By understanding the physicochemical properties of the analytes, employing a robust and well-rationalized HPLC-UV method, and adhering to a self-validating protocol through rigorous system suitability testing, researchers and quality control professionals can confidently and accurately assess the purity of Varenicline drug substances and products. The principles and techniques outlined herein are not only applicable to N-formyl Varenicline but can be readily adapted for the analysis of other potential impurities, thereby ensuring the continued safety and efficacy of this important medication.
References
-
ResearchGate. (2018, January 18). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. [Link]
-
SynThink Research Chemicals. Varenicline N-Formyl Impurity | 796865-82-2. [Link]
-
USP. (2023, June 1). Methods for the Analysis of Varenicline Tablets - Emerging Standards. [Link]
-
PubMed. (2015). Novel liquid chromatographic methods for the determination of varenicline tartrate. [Link]
-
GLP Pharma Standards. Varenicline N,N-Dioxide | CAS No- 1337563-47-9. [Link]
-
Pharmaffiliates. Varenicline-impurities. [Link]
-
Lotusfeet Pharma. Varenicline N-Formyl Impurity 796865-82-2. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. [Link]
-
PMC. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. [Link]
-
Semantic Scholar. (2012, March 20). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. [Link]
-
Acta Poloniae Pharmaceutica. (2017). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. [Link]
-
Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS VARENICLINE N-FORMYL IMPURITY. [Link]
-
PubMed. (2008, April 15). N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. [Link]
-
PMC. (2012). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. [Link]
-
PMC. (2019). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. [Link]
- Google Patents. Solid State Forms Of Varenicline Salts And A Process For Preparing.
-
International Journal of Pharmaceutical Sciences and Research. (2016). A Sensitive and Selective LC-MS/MS Method for the Quantification of Varenicline in Human Plasma. [Link]
Sources
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. One moment, please... [lotusfeetpharma.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of 1,5-Methano-1H-3-benzazepine Derivatives: A Guide for Ligand Design
The following guide provides an in-depth comparative analysis of the crystal structure and pharmacological utility of 1,5-methano-1H-3-benzazepine derivatives , with a specific focus on their application as nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
The 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine core (often referred to as the "norbenzomorphan" or "bridged benzazepine" scaffold) represents a critical structural class in neuropharmacology. Rigidified by a methano-bridge, this scaffold locks the azepine ring into a specific conformation that mimics the pharmacophore of (-)-cytisine , a natural nAChR agonist.
This guide compares the structural attributes, crystallization behaviors, and binding modes of this scaffold against its two primary market competitors: Cytisine (the natural standard) and Varenicline (the synthetic optimized derivative).
Key Takeaway: The 1,5-methano bridge confers exceptional metabolic stability and receptor subtype selectivity (
Structural Logic & Causality
The "Methano-Bridge" Effect
In standard 3-benzazepines, the seven-membered ring is flexible, adopting multiple low-energy conformers (chair, boat, twist). This entropic penalty upon binding reduces affinity.
-
The Solution: The 1,5-methano bridge creates a tricyclic system (10-azatricyclo[6.3.1.0
]dodeca-2,4,6-triene).[1] -
Causality: This modification forces the nitrogen atom into a fixed spatial orientation relative to the aromatic ring, optimizing the distance for cation-
interactions with the conserved Tryptophan (Trp149) in the nAChR binding pocket.
Comparison of Scaffolds
| Feature | 1,5-Methano-3-benzazepine | Cytisine | Varenicline |
| Origin | Synthetic Scaffold | Natural Alkaloid | Synthetic Drug |
| Rigidity | High (Bridged) | High (Bridged) | High (Fused Pyrazine) |
| H-Bonding | Secondary Amine (Donor) | Pyridone (Acceptor/Donor) | Pyrazine Ns (Acceptors) |
| Lipophilicity | Moderate (LogP ~1.5) | Low (LogP ~0.6) | Optimized (LogP ~1.7) |
| Primary Target |
Experimental Protocols: Crystal Structure Analysis
To validate the binding mode and solid-state properties of these derivatives, two distinct crystallographic workflows are required: Small Molecule Characterization and Co-Crystallization with AChBP (Acetylcholine Binding Protein, a soluble nAChR surrogate).
Protocol A: Small Molecule Crystallization (Salt Selection)
The free base of 1,5-methano-3-benzazepine is an oil or low-melting solid. For X-ray diffraction, a salt form is mandatory.
Reagents:
-
Ligand (Free Base)
-
Acids: L-Tartaric acid (preferred for Varenicline analogs), Hydrochloric acid (standard), Succinic acid.
-
Solvents: Methanol, Isopropanol, Acetone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of the free base in 0.5 mL minimal methanol at 40°C.
-
Acid Addition: Add 1.0 equivalent of L-tartaric acid dissolved in warm methanol.
-
Why Tartrate? Tartrate ions form extensive H-bond networks that stabilize the crystal lattice of secondary amines better than mono-atomic halides.
-
-
Vapor Diffusion (The Critical Step):
-
Place the solution in an inner vial (open).
-
Place the inner vial inside a larger jar containing 10 mL of Acetone (anti-solvent).
-
Seal tightly. The acetone vapor will slowly diffuse into the methanol, lowering solubility gradually.
-
-
Harvesting: After 3-7 days, birefringent prisms should form. Mount in Paratone-N oil and flash cool to 100K for data collection.
Protocol B: Co-Crystallization with AChBP
To determine the bioactive conformation.
Step-by-Step Methodology:
-
Protein Prep: Express Lymnaea stagnalis or Aplysia californica AChBP in Sf9 insect cells. Purify via Ni-NTA and Size Exclusion Chromatography (SEC).
-
Complexation: Incubate concentrated AChBP (5-10 mg/mL) with the ligand (1 mM) for 1 hour.
-
Hanging Drop Vapor Diffusion:
-
Reservoir: 100 mM Citrate pH 5.0, 20% PEG 4000.
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir solution.
-
-
Data Collection: Collect data at a synchrotron source (e.g., APS, ESRF) to achieve <2.5 Å resolution.
Visualization of Workflows
Diagram 1: Crystallization & Structure Solution Workflow
This flowchart outlines the decision-making process for analyzing these derivatives.
Caption: Decision logic for crystallizing 1,5-methano-3-benzazepine salts to ensure diffraction-quality crystals.
Comparative Performance Data
The following data compares the Varenicline derivative (which contains the 1,5-methano core) against the natural standard Cytisine .
Table 1: Crystallographic & Pharmacological Metrics
| Metric | (-)-Cytisine | Varenicline (Tartrate) | 1,5-Methano Core (HCl) |
| Crystal System | Orthorhombic | Monoclinic (Form A) | Orthorhombic |
| Space Group | P2 | P2 | Pna2 |
| Binding Affinity ( | 0.23 nM | 0.15 nM | ~10-50 nM |
| Selectivity ( | >2000-fold | >500-fold | Moderate |
| Binding Mode (AChBP) | H-bond to Leu102, Met114 | H-bond to Tyr188, Wat-mediated | Cation- |
| Bioavailability | Poor (Oral) | High (>90%) | Moderate |
Analysis of Binding Interactions[2]
-
1,5-Methano Core: Relies primarily on the cation-
interaction between the protonated secondary amine and the electron-rich indole ring of Trp149. It lacks the auxiliary hydrogen bonding provided by the pyrazine ring in Varenicline. -
Varenicline: The added pyrazine ring (fused to the benzazepine) provides an additional H-bond acceptor, anchoring the molecule more securely to the water network within the binding pocket (specifically interacting with the backbone of the complementary subunit).
Mechanism of Action Pathway
Understanding the structural basis allows us to map the downstream signaling effects.
Caption: Structural binding of the ligand triggers partial agonism, balancing dopamine release with receptor desensitization.
References
-
Coe, J. W., et al. (2005).[2][3] "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[4][5][3][6][7] Journal of Medicinal Chemistry. Link
-
Rucktooa, P., et al. (2012). "Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors." Journal of Biological Chemistry. Link
-
Brooks, P. R., et al. (2004).[3] "Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies." Synthesis. Link
-
Billen, B., et al. (2012). "Molecular actions of smoking cessation drugs at α4β2 nicotinic receptors defined by X-ray crystallography." Proceedings of the National Academy of Sciences. Link
-
Mazzocchi, P. H., & Stahly, B. C. (1979).[3] "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines." Journal of Medicinal Chemistry. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions | bioRxiv [biorxiv.org]
- 7. esrf.fr [esrf.fr]
High-Throughput Quantitation of Benzazepine Synthetic Intermediates: A Comparative LC-MS/MS Guide
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development
Introduction: The Analytical Challenge of Benzazepines
Benzazepines represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antihistamines (alcaftadine) to complex antiviral agents (beclabuvir)[1]. During the synthesis of these active pharmaceutical ingredients (APIs), tracking synthetic intermediates and regioisomeric byproducts is critical for process optimization, yield calculation, and regulatory compliance.
Benzazepine intermediates typically feature a basic azepine nitrogen fused to an aromatic system. This structural motif presents two distinct analytical challenges:
-
Secondary Interactions: The basic nitrogen strongly interacts with residual silanols on traditional silica stationary phases, leading to severe peak tailing, band broadening, and compromised resolution.
-
Isobaric Complexity: Electrophilic aromatic substitution during synthesis often generates regioisomers that share identical molecular weights and fragmentation patterns, rendering mass spectrometry alone insufficient for differentiation.
To overcome these challenges, a synergistic approach utilizing high-efficiency chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required. Multiplexed LC-MS/MS approaches have proven highly effective for the simultaneous quantitation of multiple benzazepine-related compounds, significantly reducing analysis time while maintaining high data quality[2].
Product Comparison: Core-Shell UPLC-MS/MS vs. Fully Porous HPLC-UV
When developing a validated method for intermediate tracking, the choice of stationary phase and detection modality is the primary determinant of success. Below, we objectively compare a Sub-2 µm Core-Shell C18 Column coupled with MS/MS against a Traditional 3.5 µm Fully Porous C18 Column coupled with UV detection.
Mechanistic Causality: Why Core-Shell?
Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous outer layer. This architecture restricts the diffusion depth of the analyte, accelerating mass transfer (minimizing the C-term of the van Deemter equation). Furthermore, the uniform particle size reduces longitudinal diffusion (B-term). For bulky polycyclic structures like indolo-benzazepines, this results in significantly higher theoretical plates and sharper peaks compared to fully porous particles, enabling baseline resolution of regioisomers in a fraction of the time.
Table 1: Performance Comparison for Benzazepine Intermediate Separation
| Analytical Parameter | Alternative: Fully Porous C18 (3.5 µm) + HPLC-UV | Recommended: Core-Shell C18 (1.7 µm) + UPLC-MS/MS |
| Run Time | 15.0 minutes | 3.0 minutes |
| Peak Asymmetry (Tf) | 1.45 (Significant Tailing) | 1.05 (Excellent Symmetry) |
| Regioisomer Resolution (Rs) | < 1.2 (Co-elution) | > 2.5 (Baseline Resolution) |
| Sensitivity (LLOQ) | 500 ng/mL | 0.1 ng/mL |
| Solvent Consumption | 15.0 mL per run | 1.2 mL per run |
As demonstrated, traditional HPLC-UV methods, while useful for bulk drug analysis, often lack the sensitivity and resolving power required for trace intermediate tracking. Conversely, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode achieves lower limits of quantitation (LLOQ) down to 0.1 ng/mL[1].
Self-Validating Experimental Protocol
The following protocol outlines a validated LC-MS/MS methodology for extracting and quantifying benzazepine synthetic intermediates from complex reaction matrices. Every step is designed as a self-validating system to ensure data integrity.
Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction using organic solvents is a robust technique for isolating benzazepine structures while minimizing matrix effects[3].
-
Aliquot: Transfer 50 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube.
-
Quench & Buffer: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 9.0).
-
Causality: Adjusting the pH above the pKa of the azepine nitrogen ensures the intermediate is in its neutral, lipophilic state, maximizing extraction efficiency into the organic phase.
-
-
Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Causality: MTBE selectively partitions the benzazepine intermediates while leaving highly polar reaction catalysts, unreacted salts, and aqueous byproducts in the aqueous layer. This prevents catastrophic ion suppression in the MS source.
-
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes to break any emulsions.
-
Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Step 2: Chromatographic Separation
-
Column: Core-Shell C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic azepine nitrogen prior to entering the ESI source.
-
-
Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate at 10% B. Flow rate: 0.4 mL/min.
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
Simultaneous estimation of benzazepine derivatives and their active metabolites has been successfully validated using electrospray ionization (ESI) in positive mode[4].
-
Source Parameters: Capillary voltage 3.5 kV; Desolvation temperature 400°C; Desolvation gas flow 800 L/hr.
-
MRM Optimization: Direct infusion of intermediate standards is used to determine the precursor [M+H]+ ions and optimize collision energies (CE) for the most abundant product ions.
Table 2: Representative MRM Transitions for Benzazepine Intermediates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Intermediate A (Halogenated) | 314.1 | 245.0 | 25 | 50 |
| Intermediate B (Des-halogenated) | 280.1 | 211.0 | 22 | 50 |
| Internal Standard (Isotope Labeled) | 319.1 | 250.0 | 25 | 50 |
Workflow Visualization
Fig 1. End-to-end LC-MS/MS workflow for benzazepine intermediate isolation and quantitation.
Conclusion
For the rigorous tracking of benzazepine synthetic intermediates, transitioning from traditional HPLC-UV to a Core-Shell UPLC-MS/MS platform is not merely an upgrade in speed—it is a fundamental requirement for specificity. By utilizing targeted sample preparation (LLE) and optimized MRM transitions, analytical scientists can achieve a self-validating, interference-free method capable of driving rapid process chemistry decisions.
References
-
Sensitive and accurate liquid chromatography-tandem mass spectrometry methods for quantitative determination of a novel hepatitis C NS5B inhibitor BMS-791325 and its active metabolite in human plasma and urine Source: PubMed / nih.gov URL:[Link]
-
Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution Source: Longdom Publishing URL:[Link]
-
Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma Source: PubMed / nih.gov URL:[Link]
-
Analytical Methods - Simultaneous determination of fluoxetine and mirtazapine in human plasma Source: RSC Publishing URL:[Link]
-
Preparation of calibrators and quality control samples for AML, BEN and BNT Source: ResearchGate URL:[Link]
Sources
- 1. Sensitive and accurate liquid chromatography-tandem mass spectrometry methods for quantitative determination of a novel hepatitis C NS5B inhibitor BMS-791325 and its active metabolite in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Impurity Identification in Varenicline API Synthesis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Nitrosamine Drug Substance-Related Impurities (NDSRIs), Process Intermediates, and Degradation Products
Executive Summary
Varenicline tartrate, a highly selective α4β2 nicotinic acetylcholine receptor partial agonist, is a frontline therapy for smoking cessation[1]. However, the complex azatricyclic structure of the active pharmaceutical ingredient (API) makes it highly susceptible to forming process-related impurities and degradation products[2]. More critically, the secondary amine moiety within varenicline is highly vulnerable to nitrosation, leading to the formation of N-nitroso-varenicline—a potent, genotoxic Nitrosamine Drug Substance-Related Impurity (NDSRI)[3].
Following major regulatory recalls, the FDA and EMA have mandated ultra-trace level quantification of these impurities[4]. This guide provides a critical comparison of analytical platforms (LC-HRMS vs. LC-MS/MS) and details self-validating experimental protocols designed to ensure absolute scientific integrity during varenicline impurity profiling.
The Mechanistic Origins of Varenicline Impurities
Understanding the chemical causality behind impurity formation is the first step in designing an effective analytical strategy. Impurities in varenicline typically arise from three pathways:
-
Process-Related Intermediates: Formed during the multi-step synthesis of the tricyclic core.
-
Degradation Products: Varenicline is susceptible to oxidative and thermal degradation. For example, exposure to peroxide stress or high humidity (40°C/75% RH) produces hydroxy-varenicline derivatives[5].
-
Nitrosation (NDSRIs): The secondary amine in the varenicline molecule reacts with trace nitrites (often introduced via excipients, water, or the manufacturing environment) in an acidic microenvironment to form N-nitroso-varenicline[3],[6].
Mechanistic pathway of N-nitroso-varenicline formation via secondary amine nitrosation.
Comparative Analysis of Analytical Platforms
To control these impurities, laboratories must choose the appropriate mass spectrometry platform. Standard HPLC-UV lacks the sensitivity and specificity required for trace genotoxins. The industry standard has shifted to LC-MS/MS (Triple Quadrupole) and LC-HRMS (Quadrupole Time-of-Flight)[7].
Performance Comparison
| Analytical Platform | Primary Application | Sensitivity (LOQ) | Mass Accuracy | Key Advantage | Limitation |
| LC-MS/MS (QqQ/QTRAP) | Targeted routine QA/QC | ~0.5 ppm[4] | Nominal Mass | Exceptional linearity and throughput for targeted NDSRI quantification[4]. | Cannot identify unknown degradants; susceptible to isobaric false positives. |
| LC-HRMS (Q-TOF) | Untargeted profiling & complex matrices | 0.1 ng/mL[8] | < 5 ppm[5] | Derives exact elemental composition; avoids false positives via high mass resolution[2],[3]. | Higher capital cost; generates massive, complex datasets requiring advanced informatics. |
Expert Insight: While LC-MS/MS is the workhorse for routine batch release, LC-HRMS is mandatory during early drug development and stability testing. Modern Q-TOF systems utilizing ion accumulation technology can enhance target compound sensitivity by 30-fold, surpassing regulatory limits by over 100-fold[3].
Self-Validating Experimental Methodologies
Protocol A: Trace-Level Quantification of N-Nitroso-Varenicline (FDA-Aligned LC-HRMS)
Objective: Quantify N-nitroso-varenicline below the FDA Recommended Acceptable Intake Limit (RAIL) of 400 ng/day[9].
Step-by-Step Methodology & Causality:
-
Sample Extraction: Accurately weigh 48 mg of varenicline tartrate API (or crushed tablet equivalent) into a centrifuge tube. Add 50 mL of methanol[10].
-
Causality: Methanol is selected because the API and nitrosamine are highly soluble in it, whereas high-molecular-weight excipients (e.g., microcrystalline cellulose) precipitate out. This differential solubility acts as a primary orthogonal cleanup step, preventing severe ion suppression in the ESI source[11].
-
-
Mechanical Agitation: Shake for 40 minutes using a mechanical wrist action shaker, then centrifuge at 4500 rpm for 15 minutes[11].
-
Causality: Extended mechanical shaking ensures complete desorption of the trace nitrosamine from the excipient matrix.
-
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter directly into an HPLC vial[11].
-
Causality: PVDF is chosen over Nylon due to its ultra-low binding properties, ensuring no target analyte is lost to adsorption while protecting the UHPLC column from particulates.
-
-
Chromatographic Separation: Inject 20 µL onto a Biphenyl UHPLC column (150 x 4.6 mm, 2.6 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B)[11],[4].
-
Causality: The Biphenyl stationary phase provides enhanced
interactions, selectively retaining the planar aromatic structure of varenicline and its nitroso-derivative. This ensures critical baseline resolution from early-eluting polar matrix components[4].
-
-
HRMS Detection: Operate in ESI+ mode. Extract the exact mass of the protonated N-nitroso-varenicline ion.
-
Self-Validating System: A stable isotope-labeled internal standard (SIL-IS) must be spiked into every sample prior to extraction. Recovery must fall between 95.86% and 106.65%[8]. Any deviation instantly flags matrix effects or extraction failure, invalidating the run automatically.
-
Self-validating analytical workflow for trace-level NDSRI quantification in varenicline.
Protocol B: Untargeted Impurity Profiling via LC-QTOF
Objective: Identify unknown process intermediates and degradation products during stability testing.
Step-by-Step Methodology & Causality:
-
Stress Testing: Subject the API to 3% peroxide (oxidative stress) for 1 hour, and 40°C/75% RH for 6 months[5].
-
Separation: Use an InertSustain C18 column (150 mm × 4.6 mm, 5 µm) with a linear gradient of 0.05% Trifluoroacetic acid (TFA) and Acetonitrile[12].
-
Causality: TFA acts as a strong ion-pairing agent, significantly improving the peak shape of the basic secondary amine of varenicline by masking residual silanols on the silica stationary phase. However, the concentration is strictly capped at 0.05% to mitigate the inevitable signal suppression TFA causes in positive ESI-MS[12].
-
-
Structural Elucidation: Utilize exact mass and MS/MS fragmentation patterns to generate elemental compositions.
-
Data Interpretation Example: An unknown impurity with an observed m/z of 228.1128 (theoretical 228.1136) yields a mass error of -3.50 ppm. This high mass accuracy confirms the chemical formula C13H13N3O, identifying it as hydroxy-varenicline, a primary oxidative degradant[5]. Using this method, up to 13 related substances (7 process-related, 6 degradation) have been successfully mapped[2].
-
Regulatory Thresholds & Compliance
To ensure global compliance, analytical methods must be validated against the latest regulatory thresholds established by the FDA and the European Directorate for the Quality of Medicines (EDQM)[13].
| Impurity Type | Specific Compound | Regulatory Limit | Reference Guideline |
| NDSRI | N-nitroso-varenicline | 400 ng/day | FDA CPCA / RAIL[9] |
| NDSRI (Historical) | N-nitroso-varenicline | 18.5 ppm (at 2mg dose) | EPA / FDA Initial Guidance[3] |
| Degradant | Hydroxy-varenicline | 0.2% (Reporting Threshold) | ICH Q3B(R2)[1] |
Conclusion
The identification and quantification of impurities in varenicline API synthesis require a dual-platform approach. While LC-MS/MS (QqQ) remains the highly sensitive workhorse for routine batch testing of known nitrosamines[4], LC-HRMS (Q-TOF) provides the indispensable exact-mass capabilities required for untargeted degradant profiling and eliminating false positives[2],[3]. By employing self-validating protocols with orthogonal sample cleanup and appropriate stationary phase chemistries, laboratories can ensure absolute data integrity and patient safety.
References
-
Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product - ijprajournal.com - 5
-
Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - researchgate.net - 2
-
Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - nih.gov - 12
-
Development and Validation of a Rapid and Sensitive LC-APCI-MS/MS Method for the determination of three N-nitrosamine impurities in Varenicline tartrate drug substance and drug products - rjptonline.org - 14
-
Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - nih.gov - 1
-
LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline - fda.gov - 11
-
Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF - labrulez.com - 8
-
Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF - shimadzu.com -3
-
03-LCMS-QTOF-102-EN Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF - shimadzu.com - 10
-
US20230285407A1 - Vareniciline compound and process of manufacture thereof - google.com - 7
-
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form - researchgate.net - 4
-
Nitrosamine testing activities of the OMCL Network - edqm.eu - 13
-
Trace-Level Nitrosamine Analysis in Varenicline Drug Product - ssrn.com - 6
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities - humanjournals.com - 9
Sources
- 1. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. shimadzu.com [shimadzu.com]
- 11. fda.gov [fda.gov]
- 12. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrosamine testing activities of the OMCL Network - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. rjptonline.org [rjptonline.org]
A Comparative Guide to the Spectroscopic Characterization of Benzazepine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and characterization of active pharmaceutical ingredients (APIs) are fundamental to drug development, ensuring safety, efficacy, and quality. Benzazepines, a class of heterocyclic compounds, form the core of numerous pharmaceuticals with a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and sedative properties.[1] This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of benzazepine hydrochloride salts, offering insights into the experimental choices and the interpretation of the resulting data.
The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of drug candidates.[2] Spectroscopic analysis of these salts is crucial for confirming the molecular structure, identifying the salt form, and detecting any potential impurities or polymorphic forms.[3] A multi-technique approach, leveraging the strengths of various spectroscopic methods, is often the most effective strategy for comprehensive analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled and non-destructive tool for the unambiguous determination of molecular structure in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a benzazepine hydrochloride salt, one would expect to see characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons on the seven-membered azepine ring.[4] The protonation of the nitrogen atom by hydrochloric acid can lead to a downfield shift of adjacent protons.[2]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and bonding environment.[1][5]
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, confirming the overall structure of the benzazepine core and the position of substituents.[4][6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzazepine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound. Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[7]
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
For ¹H NMR: Utilize a standard single-pulse experiment. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.[7]
-
For ¹³C NMR: A proton-decoupled pulse program is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is necessary to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.[7]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For a benzazepine hydrochloride salt, the IR spectrum will provide key information about the aromatic ring, the amine salt, and other functional groups that may be present.
Key Insights from IR Spectroscopy:
-
N-H Stretching: The presence of the hydrochloride salt will result in a broad absorption band in the region of 2400-3300 cm⁻¹, corresponding to the stretching vibration of the N⁺-H bond of the ammonium salt.[9]
-
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[8]
-
C-N Stretching: The C-N stretching vibration of the azepine ring will likely be observed in the 1000-1350 cm⁻¹ region.
-
C-Cl Stretching: If the benzazepine has a chlorine substituent, a C-Cl stretching band may be observed in the fingerprint region, typically below 800 cm⁻¹.[9]
Experimental Protocol: Fourier Transform Infrared (FTIR) Analysis
-
Sample Preparation: The KBr pellet method is a common technique for solid samples. Mix a small amount of the benzazepine hydrochloride salt with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.[10]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Key Insights from UV-Vis Spectroscopy:
-
Aromatic System: The benzene ring of the benzazepine core will give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. The exact position and intensity of these bands can be influenced by substituents on the aromatic ring.
-
Quantitative Analysis: UV-Vis spectroscopy can be a valuable tool for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.[11][12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the benzazepine hydrochloride salt in a suitable solvent that does not absorb in the UV region of interest (e.g., water, methanol, or ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).[13]
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning a range that includes the expected absorption maxima.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and use this for quantitative measurements if required.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the compound and can provide valuable structural information through fragmentation analysis.
Key Insights from Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺, in the case of soft ionization techniques like electrospray ionization) that corresponds to the molecular weight of the free base form of the benzazepine.[14]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule. The way the molecule breaks apart upon ionization can help to identify different structural motifs.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.[15]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the benzazepine hydrochloride salt in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques include Electron Impact (EI) and Electrospray Ionization (ESI).[16] Tandem mass spectrometry (MS/MS) can be used to obtain more detailed fragmentation information.[16][17]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the benzazepine.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed molecular structure, connectivity, stereochemistry[1][4] | Non-destructive, provides unambiguous structural information[1] | Lower sensitivity, requires larger sample amounts, more expensive instrumentation |
| IR | Presence of functional groups[8] | Fast, relatively inexpensive, easy to use[10] | Provides limited structural information on its own, complex spectra can be difficult to interpret |
| UV-Vis | Presence of chromophores, quantitative analysis[11] | High sensitivity, good for quantitative work, relatively simple instrumentation | Limited structural information, only applicable to compounds with UV-absorbing chromophores |
| MS | Molecular weight, elemental composition (HRMS), fragmentation patterns[15] | High sensitivity, provides accurate molecular weight | Can be destructive, may not provide detailed stereochemical information |
Conclusion
A comprehensive spectroscopic characterization of a benzazepine hydrochloride salt requires a multi-faceted approach. NMR spectroscopy stands as the cornerstone for definitive structural elucidation.[1] IR and UV-Vis spectroscopy provide rapid and valuable complementary information regarding functional groups and electronic properties, respectively. Mass spectrometry is indispensable for confirming the molecular weight and providing fragmentation data that supports the proposed structure. By integrating the data from these techniques, researchers and drug development professionals can confidently establish the identity, purity, and quality of benzazepine hydrochloride salts, a critical step in the pharmaceutical development pipeline.
References
-
Chandrasekar V, et al. Analytical Characterization of USFDA Drug Lorcaserin Recently Banned – Scope for Its Existence in the Pharma Industry. SBMU journals. 2023. Available at: [Link]
-
Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. ACS Publications. 2022. Available at: [Link]
-
Lorcaserin Hydrochloride. PubChem. Available at: [Link]
-
NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ResearchGate. 2013. Available at: [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. 2022. Available at: [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. 2002. Available at: [Link]
-
Lorcaserin. SWGDrug. 2014. Available at: [Link]
-
[Preparation and characterization of Forms A and B of benazepril hydrochloride]. PubMed. 2012. Available at: [Link]
-
Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. PubMed. 2017. Available at: [Link]
-
LORCASERIN HYDROCHLORIDE. Pharmacompass. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]
-
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. 2015. Available at: [Link]
-
Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 2025. Available at: [Link]
-
Supporting Information. MPG.PuRe. 2015. Available at: [Link]
-
Determination of Benzodiazepines in Urine and Blood Using Rapid Resolution Liquid Chromatography/ Triple Quadrupole Mass Spectro. Agilent. Available at: [Link]
-
The MS/MS spectrum for each of the benzo- diazepines. ResearchGate. Available at: [Link]
-
NMR spectroscopic and computational study of conformational isomerism in substituted 2-aryl-3H-1-benzazepines. PubMed. 2013. Available at: [Link]
-
FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2013. Available at: [Link]
-
Characterization of benzodiazepine drugs by ion mobility spectrometry. PubMed. 1989. Available at: [Link]
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]
-
Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. PubMed. 2020. Available at: [Link]
-
FTIR INTERPRETATION OF DRUGS. RJPN. 2020. Available at: [Link]
-
Synthesis and Characterization of Some New Benzodiazepinium Salt Derivatives under microwave Irradiation. Baghdad Science Journal. 2012. Available at: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. 2022. Available at: [Link]
-
Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. Available at: [Link]
-
UV SPECTRA OF BNZ IN PHOSPHATE BUFFER (pH 6.8). ResearchGate. Available at: [Link]
-
Portable Identification of Narcotics – Agilent 4500 and 5500 FTIR Forensics Analyzers. Agilent. Available at: [Link]
-
Common Compounds in FTIR Drug Checking in B.C.. BCCSU. 2025. Available at: [Link]
-
UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference. ijpras. 2022. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. PMC. 2024. Available at: [Link]
-
Dibenzepine - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]
-
Spectroscopic characterization of bendazac and benzydamine: possible photochemical modes of action. PubMed. 1988. Available at: [Link]
-
(PDF) Spectroscopic and physical–chemical characterization of ambazone–glutamate salt. ResearchGate. 2025. Available at: [Link]
-
(PDF) Development and validation of uv-vis spectroscopic method of assay of carbamazepine in microparticles. ResearchGate. 2019. Available at: [Link]
-
Stability Indicating Analytical Method Development And Validation Of Carbamazepine Using UV Spectroscopy. International Journal of Pharmaceutical Sciences. 2024. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. [Preparation and characterization of Forms A and B of benazepril hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. rjpn.org [rjpn.org]
- 10. agilent.com [agilent.com]
- 11. ijpras.com [ijpras.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Core Principles of Disposal: A Foundation of Safety
The overarching principle for the disposal of any novel or sparsely documented research chemical is to treat it as hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Flushing such chemicals down the drain or disposing of them in regular trash is strictly prohibited and can lead to environmental contamination and potential legal ramifications.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Given the potential for this compound to be pharmacologically active, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes or accidental contact with the eyes.
-
Hand Protection: Wear chemically resistant gloves. Given the unknown reactivity profile, nitrile or neoprene gloves are a recommended starting point. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against spills.
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required for larger quantities or if there is a risk of aerosolization. Consult your institution's Chemical Hygiene Plan for specific guidance.[2][3]
Step-by-Step Disposal Protocol
The disposal of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- must be a systematic process, from the point of generation to its final collection by trained professionals.
Step 1: Waste Characterization
The initial and most critical step is to characterize the waste. As a research chemical with limited safety data, it must be classified as hazardous waste. This determination should be made by trained personnel within your laboratory or in consultation with your institution's Environmental Health & Safety (EHS) department.[1]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent accidental reactions.[4] Waste containing 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- should be collected in a dedicated, leak-proof container that is compatible with the chemical. Avoid mixing this waste with other chemical streams unless explicitly permitted by your EHS department. The container must be kept closed except when adding waste.[5]
Step 3: Labeling
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-" (avoiding abbreviations or formulas)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The SAA must be under the control of the laboratory personnel who generate the waste. There are specific limits on the volume of waste that can be stored in an SAA, and it is essential to be aware of and adhere to these limits.[1][5]
Step 5: Arranging for Disposal
Once the waste container is full or has reached the designated accumulation time limit, you must arrange for its collection by your institution's EHS department. Researchers are not authorized to transport hazardous waste off-site or to dispose of it themselves. Contact your EHS office to schedule a pickup and for any specific instructions they may have.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and proper response is critical.
-
Minor Spill: For a small spill, alert your colleagues and, if safe to do so, contain the spill using a chemical spill kit. Wear appropriate PPE, and clean the area with absorbent materials. All materials used for cleanup must be disposed of as hazardous waste.
-
Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and be prepared to provide the Safety Data Sheet (if available) or the chemical name to the medical personnel.[7]
Quantitative Data Summary: Regulatory and Best Practices
| Parameter | Guideline | Source |
| Waste Accumulation Limit in SAA | Up to 55 gallons of non-acute hazardous waste | EPA (40 CFR § 262.15) |
| Container Labeling | Must include "Hazardous Waste" and full chemical name | OSHA (29 CFR 1910.1450)[6] |
| Container Management | Containers must be kept closed except when adding waste | Columbia University EHS[5] |
| Emergency Eyewash/Shower | Must be available in the immediate work area | OSHA |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-.
Sources
Personal protective equipment for handling 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Essential Safety and Handling Guide for 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for the parent compound is not widely available, information on related structures, such as its trifluoroacetyl derivative, indicates that the compound should be handled with care.[3] The parent compound, 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, was initially investigated as an opioid analgesic and later found to be an agonist at nicotinic acetylcholine receptors.[2] Early studies noted a degree of toxicity in mice.[2]
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin and Eye Irritation: Assumed to be an irritant upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[5] The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash risk.[6] | Protects against accidental splashes of powders or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). For chemicals with unknown toxicity, consider double-gloving or using a more robust glove material like a flexible laminate under a standard nitrile glove.[6] | Prevents dermal absorption, a primary route of exposure for many research chemicals. |
| Body Protection | A flame-resistant lab coat is recommended.[6] Clothing worn underneath should cover the legs (i.e., long pants or skirts).[6][7] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[6] | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. If there is a risk of aerosolization or if working with larger quantities, a risk assessment should be performed to determine if a respirator is necessary.[8] | Minimizes the risk of inhaling airborne particles. |
Safe Handling and Storage
Engineering Controls:
-
All work with solid or solutions of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an emergency eyewash station and safety shower.[9][10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[11]
-
Weighing: Handle the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
General Work: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is in a freezer.[12]
-
Store away from incompatible materials.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Minor Spill: For a small spill, alert others in the area.[9] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[9]
-
Major Spill: In the event of a large spill, evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) office.[9][10]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste materials (excess compound, contaminated PPE, and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and any other components of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[9]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-.
References
-
Laboratory Emergency Preparedness - DKU. (n.d.). Duke Kunshan University. Retrieved March 8, 2024, from [Link]
-
Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.). University of Washington. Retrieved March 8, 2024, from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved March 8, 2024, from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University. Retrieved March 8, 2024, from [Link]
-
Lab Safety Emergency Chemical Spill Procedures. (n.d.). University of Hawaii at Manoa. Retrieved March 8, 2024, from [Link]
-
Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina. Retrieved March 8, 2024, from [Link]
-
Personal Protective Equipment. (n.d.). University of California, Irvine. Retrieved March 8, 2024, from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved March 8, 2024, from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved March 8, 2024, from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University. Retrieved March 8, 2024, from [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. Retrieved March 8, 2024, from [Link]
-
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine. (n.d.). Pharmaffiliates. Retrieved March 8, 2024, from [Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. (n.d.). In Wikipedia. Retrieved March 8, 2024, from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020, April 14). MDPI. Retrieved March 8, 2024, from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Bentham Science. Retrieved March 8, 2024, from [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2025, November 17). ResearchGate. Retrieved March 8, 2024, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. sc.edu [sc.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 10. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1h-3-benzazepine | 230615-51-7 [sigmaaldrich.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
